1-Cyanovinyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyanoethenyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-4(3-6)8-5(2)7/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSHREXVLSTLFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184676 | |
| Record name | Acetic acid, 1-cyanovinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3061-65-2 | |
| Record name | 2-(Acetyloxy)-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 1-cyanovinyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003061652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 1-cyanovinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyanovinyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Cyanovinyl Acetate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyanovinyl acetate, also known as α-acetoxyacrylonitrile, is a versatile organic compound with significant applications in chemical synthesis. Its unique structure, combining a vinyl group, an acetate moiety, and a nitrile functional group, imparts a range of reactivity that makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on data relevant to researchers and professionals in the fields of chemistry and drug development.
Chemical Structure and Identification
The structural formula of this compound reveals a molecule with multiple reactive sites. The presence of the electron-withdrawing nitrile group and the ester functionality activates the double bond, making it susceptible to various chemical transformations.
| Identifier | Value |
| IUPAC Name | 1-cyanoethenyl acetate[1][2] |
| Synonyms | α-Acetoxyacrylonitrile, 1-Acetoxy-1-cyanoethylene, 2-Hydroxyacrylonitrile acetate[3] |
| CAS Number | 3061-65-2[1][4] |
| Molecular Formula | C₅H₅NO₂[1][2][4] |
| SMILES | CC(=O)OC(=C)C#N[1][2][3] |
| InChI | InChI=1S/C5H5NO2/c1-4(3-6)8-5(2)7/h1H2,2H3[1][2][3] |
| InChIKey | LFSHREXVLSTLFB-UHFFFAOYSA-N[1][2][3] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.
| Property | Value | Source |
| Molecular Weight | 111.10 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 80-82 °C at 30 mmHg | [3] |
| Density | 1.04 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.426 | [3] |
| Solubility | Soluble in most organic solvents | |
| Vapor Pressure | 30 mmHg at 80 °C | [3] |
Experimental Protocols
Synthesis of this compound
A historical and effective method for the synthesis of this compound involves the reaction of acetyl cyanide with ketene. The following is a generalized protocol based on established chemical principles.
Materials:
-
Acetyl cyanide
-
Ketene gas
-
Inert solvent (e.g., diethyl ether)
-
Reaction vessel equipped with a gas inlet and a cooling system
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, place a solution of acetyl cyanide in an anhydrous inert solvent.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly bubble ketene gas through the stirred solution. The reaction is exothermic and should be monitored carefully to maintain the desired temperature.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the disappearance of the acetyl cyanide starting material).
-
Once the reaction is complete, purge the system with an inert gas (e.g., nitrogen or argon) to remove any unreacted ketene.
-
The solvent is then removed under reduced pressure to yield the crude this compound.
Purification
Purification of this compound can be achieved by vacuum distillation. For higher purity, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is an effective method.
Silica Gel Chromatography Protocol:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Equilibrate the column with the desired eluent system (e.g., a 9:1 mixture of hexane:ethyl acetate).
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Chemical Reactivity and Potential Applications
This compound is a valuable reagent in organic synthesis, primarily due to its reactivity in cycloaddition reactions.
Cycloaddition Reactions
The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in Diels-Alder reactions and a participant in other cycloaddition processes. For instance, a related compound, bis(this compound), has been shown to be a precursor to 3-oxidopyrylium ions, which can then undergo [5+2] cycloaddition reactions with various dipolarophiles.[1][2][5] This reactivity allows for the rapid construction of complex, sp³-rich polycyclic systems, which are of significant interest in medicinal chemistry and natural product synthesis.[5]
Potential Metabolic Fate
This hydrolysis would likely yield acetic acid and an unstable cyanohydrin intermediate. The cyanohydrin would then be expected to decompose to release cyanide and an aldehyde. The acetate would enter the central carbon metabolism via conversion to acetyl-CoA. The potential release of cyanide is a significant toxicological consideration.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as toxic if swallowed, fatal in contact with skin, and causes serious eye damage.[3] Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory when working with this compound.
Conclusion
This compound is a reactive and versatile chemical building block with significant potential in organic synthesis. Its ability to participate in cycloaddition reactions makes it a valuable tool for the construction of complex molecular frameworks. While its biological activity has not been extensively studied, its potential metabolic pathway suggests that careful toxicological evaluation is necessary for any applications in drug development. This guide provides a foundational understanding of the chemical properties and structure of this compound to aid researchers in its safe and effective use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound 98 3061-65-2 [sigmaaldrich.com]
- 4. This compound | C5H5NO2 | CID 18291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Metabolism and pharmacokinetics of vinyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Cyanovinyl Acetate (CAS Number: 3061-65-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-cyanovinyl acetate (CAS No. 3061-65-2), a versatile and reactive building block in organic synthesis. The document details its chemical and physical properties, spectroscopic data, and key applications, with a focus on its role as a ketene equivalent in cycloaddition reactions. Detailed experimental protocols, safety and handling procedures, and mechanistic insights are provided to support its practical application in research and development, particularly within the context of complex molecule and potential pharmaceutical synthesis.
Introduction
This compound, also known as α-acetoxyacrylonitrile, is a highly functionalized organic molecule with the chemical formula C₅H₅NO₂.[1] Its unique structure, combining a vinyl group, an acetate ester, and a nitrile, renders it a valuable reagent in synthetic organic chemistry. A key feature of its reactivity is its function as a ketene equivalent in cycloaddition reactions, most notably the Diels-Alder reaction.[2] This allows for the formation of complex cyclic systems that are prevalent in natural products and pharmaceutical compounds.[3] This guide aims to provide a detailed technical resource for researchers and professionals interested in utilizing this compound in their synthetic endeavors.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid under standard conditions. It is soluble in most common organic solvents but has limited solubility in water. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3061-65-2 | [1] |
| Molecular Formula | C₅H₅NO₂ | [1] |
| Molecular Weight | 111.10 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 80-82 °C at 30 mmHg | [4] |
| Density | 1.04 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.426 | [4] |
| Flash Point | 64 °C (147.2 °F) - closed cup | [4] |
| Vapor Pressure | 30 mmHg at 80 °C | [4] |
| Synonyms | α-Acetoxyacrylonitrile, 1-Acetoxy-1-cyanoethylene, 2-Hydroxyacrylonitrile acetate | [1][5] |
Spectroscopic Data
The structural characterization of this compound is well-documented through various spectroscopic techniques. A summary of the expected spectral data is provided in the following tables.
Table 2: ¹H and ¹³C NMR Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~5.8 | Doublet | Vinylic Proton |
| ~5.6 | Doublet | Vinylic Proton | |
| ~2.2 | Singlet | Acetate Methyl Protons | |
| ¹³C NMR | ~168 | Singlet | Acetate Carbonyl Carbon |
| ~130 | Singlet | Quaternary Vinylic Carbon | |
| ~118 | Triplet | Methylene Vinylic Carbon | |
| ~115 | Singlet | Nitrile Carbon | |
| ~20 | Quartet | Acetate Methyl Carbon |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly depending on the solvent and experimental conditions.[6][7]
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopy | Key Peaks/Fragments | Interpretation |
| IR (Infrared) | ~2230 cm⁻¹ (sharp) | C≡N stretch |
| ~1770 cm⁻¹ (strong) | C=O stretch (ester) | |
| ~1640 cm⁻¹ | C=C stretch | |
| ~1200 cm⁻¹ | C-O stretch (ester) | |
| MS (Mass Spec.) | m/z = 111 | Molecular Ion [M]⁺ |
| m/z = 69 | [M - CH₂CO]⁺ | |
| m/z = 43 | [CH₃CO]⁺ (base peak) |
Synthesis
A documented procedure for a related compound, bis(this compound), involves the reaction of succinyl chloride with trimethylsilyl cyanide.[8] This suggests that acyl chlorides can be precursors to the cyanovinyl moiety.
Reactivity and Applications
This compound is a versatile reagent primarily utilized for its ability to act as a ketene equivalent in cycloaddition reactions. Ketenes themselves often undergo [2+2] cycloadditions, but this compound preferentially participates in [4+2] Diels-Alder reactions, providing access to six-membered rings.[2]
Diels-Alder Reactions
The electron-withdrawing nitrile and acetate groups activate the double bond of this compound, making it an excellent dienophile in Diels-Alder reactions.[9] The resulting cycloadduct contains a masked ketone functionality, which can be revealed upon hydrolysis of the acetate and elimination of the nitrile group.
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene [2]
A mixture of this compound and cyclopentadiene is heated at 100°C. The reaction yields the Diels-Alder adduct in approximately 62% yield. Subsequent hydrolysis of the adduct with a refluxing aqueous sodium hydroxide solution affords the corresponding bicyclic ketone.
Caption: Diels-Alder reaction of this compound.
The general mechanism for the Diels-Alder reaction is a concerted pericyclic reaction involving a cyclic transition state. The Highest Occupied Molecular Orbital (HOMO) of the diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[10]
Caption: Generalized Diels-Alder reaction mechanism.
Other Cycloadditions and Reactions
Beyond the Diels-Alder reaction, this compound can participate in other cycloadditions. For instance, it is a precursor to 3-oxidopyrylium ions, which can undergo [5+2] cycloaddition reactions.[8][11]
The electron-deficient nature of the double bond also makes this compound susceptible to nucleophilic and radical additions.
-
Nucleophilic Addition: Nucleophiles such as amines and thiols are expected to add to the β-position of the vinyl group (Michael addition).[12]
-
Radical Addition: Free radical species can also add across the double bond, with the regioselectivity depending on the nature of the radical and the reaction conditions.[13][14]
Applications in Complex Synthesis
The ability of this compound to introduce a protected ketone functionality in a stereocontrolled manner makes it a valuable tool in the synthesis of complex natural products and pharmaceutical intermediates.[3] The formation of six-membered rings is a common feature in many biologically active molecules, and the Diels-Alder reaction provides an efficient route to these scaffolds.
Caption: General workflow for using this compound.
Safety and Handling
This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood. It is highly toxic if swallowed, fatal in contact with skin, and causes severe skin and eye damage.[1]
Table 4: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes are required.
-
Respiratory Protection: A respirator with an appropriate cartridge should be used if there is a risk of inhalation.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[11]
-
The compound is often stabilized with a small amount of an inhibitor like 2,6-di-tert-butyl-p-cresol.[4]
-
In case of a spill, evacuate the area and use appropriate absorbent material for cleanup. Do not allow the material to enter drains.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, offering an efficient route to complex cyclic systems through its role as a ketene equivalent in cycloaddition reactions. Its utility in constructing molecular frameworks found in natural products and pharmaceuticals makes it a compound of significant interest to researchers in drug discovery and development. However, its high toxicity necessitates strict adherence to safety protocols. This guide provides the essential technical information to enable the safe and effective use of this compound in a research setting.
References
- 1. This compound | C5H5NO2 | CID 18291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Design, synthesis and crystallographic study of novel indole-based cyano derivatives as key building blocks for heteropolycyclic compounds of major complexity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diels-Alder Reaction [organic-chemistry.org]
- 10. byjus.com [byjus.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Free-radical addition - Wikipedia [en.wikipedia.org]
- 14. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to 1-Cyanovinyl Acetate: Synthesis and Physicochemical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyanovinyl acetate, also known as α-acetoxyacrylonitrile, is a vinyl ester of significant interest in organic synthesis. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and spectroscopic characterization. While its direct biological applications are not extensively documented in publicly available literature, its structural motifs suggest potential as a reactive intermediate in the synthesis of more complex molecules. This document consolidates available data to serve as a foundational resource for researchers exploring the chemistry and potential applications of this compound.
Introduction
This compound (CAS No. 3061-65-2) is an organic compound with the molecular formula C₅H₅NO₂.[1] Its structure features a vinyl group substituted with both a cyano and an acetate functional group, rendering it a potentially versatile building block in organic synthesis. The electron-withdrawing nature of the cyano group and the ester functionality influence the reactivity of the vinyl system, making it susceptible to various addition and cycloaddition reactions. This guide details its known properties and presents a putative synthetic pathway based on related methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO₂ | [1] |
| Molecular Weight | 111.10 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 80-82 °C at 30 mmHg | [2] |
| Density | 1.04 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.426 (lit.) | [2] |
| Vapor Pressure | 30 mmHg at 80 °C | [2] |
| CAS Number | 3061-65-2 | [1][2] |
| SMILES | CC(=O)OC(=C)C#N | [1] |
| InChIKey | LFSHREXVLSTLFB-UHFFFAOYSA-N | [1] |
Synthesis of this compound
Proposed Synthetic Pathway
The logical precursor to this compound is the enol form of pyruvonitrile (acetyl cyanide), which can be trapped by acylation. A practical approach would involve the reaction of an appropriate cyanohydrin with an acetylating agent. A proposed two-step synthesis is outlined below.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Formaldehyde Cyanohydrin (Glycolonitrile)
-
Materials: Formaldehyde (37% aqueous solution), sodium cyanide, hydrochloric acid, diethyl ether.
-
Procedure:
-
In a well-ventilated fume hood, a flask equipped with a magnetic stirrer and a dropping funnel is charged with a chilled aqueous solution of sodium cyanide.
-
An aqueous solution of formaldehyde is added dropwise to the cyanide solution while maintaining the temperature below 10 °C using an ice bath.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at low temperature.
-
The mixture is then carefully acidified with hydrochloric acid to a pH of approximately 5.
-
The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude formaldehyde cyanohydrin. Caution: Formaldehyde and cyanide compounds are highly toxic and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Step 2: Synthesis of this compound
-
Materials: Formaldehyde cyanohydrin, acetyl chloride, pyridine, diethyl ether.
-
Procedure:
-
In a fume hood, a solution of formaldehyde cyanohydrin in anhydrous diethyl ether is prepared in a flask equipped with a magnetic stirrer and a dropping funnel, and cooled in an ice bath.
-
Pyridine (as a base to neutralize the HCl byproduct) is added to the solution.
-
Acetyl chloride is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction mixture is then washed with water, a dilute solution of hydrochloric acid (to remove excess pyridine), and finally with a saturated solution of sodium bicarbonate.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques. The available data is summarized in the following tables.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.20 | Singlet | 3H | -OCOCH₃ |
| 5.85 | Singlet | 1H | CH H=C(CN)OAc |
| 6.05 | Singlet | 1H | CHH =C(CN)OAc |
Note: The specific assignments of the vinyl protons may be interchangeable.
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 20.5 | -OC OCH₃ |
| 114.5 | C N |
| 119.0 | C H₂=C(CN)OAc |
| 138.0 | CH₂=C (CN)OAc |
| 167.0 | -OC O- |
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2240 | Medium | C≡N stretch |
| ~1770 | Strong | C=O stretch (ester) |
| ~1650 | Medium | C=C stretch (vinyl) |
| ~1200 | Strong | C-O stretch (ester) |
Note: These are approximate values and may vary slightly based on the experimental conditions.
Logical Relationships and Potential Reactivity
The chemical structure of this compound suggests a range of potential chemical transformations, making it a valuable intermediate in organic synthesis.
References
Spectroscopic Profile of 1-Cyanovinyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-cyanovinyl acetate (CAS No: 3061-65-2), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.85 | d | 2.0 | =CH₂ (geminal, trans to CN) |
| 5.65 | d | 2.0 | =CH₂ (geminal, cis to CN) |
| 2.20 | s | - | -CH₃ |
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 166.5 | C=O (ester) |
| 131.0 | =C(CN)O- |
| 116.0 | =CH₂ |
| 114.5 | -CN |
| 20.5 | -CH₃ |
Solvent: CDCl₃
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2230 | Strong | C≡N stretch |
| 1770 | Strong | C=O stretch (ester) |
| 1640 | Medium | C=C stretch (alkene) |
| 1200 | Strong | C-O stretch (ester) |
Sample Preparation: Neat liquid film
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 111 | 15 | [M]⁺ (Molecular Ion) |
| 69 | 100 | [M - C₂H₂O]⁺ |
| 43 | 80 | [CH₃CO]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (5-25 mg) in a deuterated solvent (e.g., CDCl₃, ~0.75 mL) is prepared in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film. The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is introduced into the ion source where it is bombarded with a beam of electrons (typically 70 eV). The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.
Visualization of Spectroscopic Workflow
The logical flow of obtaining and interpreting spectroscopic data for compound characterization is illustrated below.
An In-depth Technical Guide to the Reactivity Profile of 1-Cyanovinyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyanovinyl acetate, a versatile bifunctional molecule, exhibits a rich and diverse reactivity profile, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical behavior, focusing on its participation in cycloaddition reactions, and potential for nucleophilic and radical transformations. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development, particularly in the synthesis of complex molecular architectures relevant to drug discovery.
Introduction
This compound (α-acetoxyacrylonitrile) is a commercially available organic compound characterized by the presence of both a vinyl acetate and a nitrile functional group. This unique combination of an electron-withdrawing nitrile group and an acetate leaving group on a double bond imparts a distinct reactivity pattern, rendering it a valuable C2 synthon in various chemical transformations. Its ability to act as a ketene equivalent in cycloaddition reactions has been a cornerstone of its synthetic utility. This guide aims to provide a detailed exploration of its reactivity, supported by experimental data and mechanistic insights, to empower researchers in leveraging its full synthetic potential.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its effective use and characterization in chemical reactions.
Physical Properties
The key physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3061-65-2 | [1] |
| Molecular Formula | C₅H₅NO₂ | [2] |
| Molecular Weight | 111.10 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 80-82 °C at 30 mmHg | [1] |
| Density | 1.04 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.426 | [1] |
Spectroscopic Data
The spectroscopic data provides confirmation of the molecule's structure.
2.2.1. 1H NMR Spectroscopy
The proton NMR spectrum of this compound displays characteristic signals for the vinyl protons and the acetyl methyl protons. The two geminal vinyl protons are diastereotopic and appear as distinct signals.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~5.9 | d | =CH (trans to CN) |
| ~5.6 | d | =CH (cis to CN) |
| ~2.2 | s | -COCH₃ |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
2.2.2. 13C NMR Spectroscopy
The 13C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (acetate) |
| ~130 | =C(OAc)CN |
| ~118 | =CH₂ |
| ~115 | CN |
| ~20 | -COCH₃ |
Note: Peak assignments are based on typical chemical shift ranges for the respective functional groups.[1][3][4]
2.2.3. FTIR Spectroscopy
The infrared spectrum of this compound shows characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2240 | Medium | C≡N stretching |
| ~1770 | Strong | C=O stretching (ester) |
| ~1640 | Medium | C=C stretching |
| ~1200 | Strong | C-O stretching (ester) |
Note: The presence of a sharp, medium-intensity band around 2240 cm⁻¹ is a clear indicator of the nitrile group, while the strong absorption around 1770 cm⁻¹ is characteristic of the vinyl ester carbonyl group.[5][6][7][8]
Reactivity Profile
This compound's reactivity is dominated by the interplay of its vinyl, acetate, and nitrile functionalities. It readily participates in cycloaddition reactions and is a potential substrate for nucleophilic and radical additions.
Cycloaddition Reactions
3.1.1. Diels-Alder Reactions ([4+2] Cycloaddition)
This compound is an excellent dienophile in Diels-Alder reactions, where it serves as a masked ketene equivalent. The electron-withdrawing nature of the nitrile group activates the double bond for reaction with a wide range of dienes to form cyclohexene derivatives. Subsequent hydrolysis of the acetate group and elimination of hydrogen cyanide can lead to the formation of α,β-unsaturated ketones.
A classic example is the reaction with furan. While furan is a relatively reactive diene, the Diels-Alder reaction is often reversible.
Experimental Protocol: Diels-Alder Reaction of this compound with Furan
-
Materials: this compound, furan, suitable solvent (e.g., diethyl ether or toluene), reaction vessel (e.g., sealed tube or round-bottom flask with condenser).
-
Procedure:
-
In a clean and dry reaction vessel, dissolve this compound (1.0 equivalent) in the chosen solvent.
-
Add a stoichiometric excess of furan (e.g., 2-3 equivalents) to the solution.
-
The reaction can be performed at room temperature or with gentle heating, depending on the desired reaction rate and equilibrium position. For reversible reactions, lower temperatures favor the adduct formation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or NMR spectroscopy.
-
Upon completion, the solvent and excess furan are removed under reduced pressure.
-
The resulting cycloadduct, a mixture of endo and exo isomers, can be purified by column chromatography on silica gel.[4][9]
-
Logical Relationship: Diels-Alder Reaction of this compound
Caption: Diels-Alder reaction of a diene with this compound.
3.1.2. [5+2] Cycloaddition and 3-Oxidopyrylium Ion Formation
A fascinating aspect of this compound chemistry is the reactivity of its dimer, bis(this compound). Upon heating, this linear precursor undergoes a series of acyl transfers and an intramolecular cyclization to generate a highly reactive 3-oxidopyrylium ion. This intermediate can be trapped in situ by various dipolarophiles in a [5+2] cycloaddition reaction to yield complex, sp³-rich bridged bicyclic systems.[10][11]
Experimental Protocol: Intermolecular [5+2] Cycloaddition of Bis(this compound)
-
Materials: Bis(this compound), dipolarophile (e.g., an alkene or alkyne), pyridinium p-toluenesulfonate (PPTS) as a catalyst, and a dry, high-boiling solvent (e.g., toluene or acetonitrile).
-
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add bis(this compound) (1.0 equivalent), the dipolarophile (typically in excess, e.g., 2-5 equivalents), and a catalytic amount of PPTS (e.g., 5 mol%).
-
Add the dry solvent and heat the reaction mixture to reflux (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to isolate the desired cycloadduct.[10]
-
Signaling Pathway: Formation of 3-Oxidopyrylium Ion and [5+2] Cycloaddition
Caption: Generation of a 3-oxidopyrylium ion and subsequent [5+2] cycloaddition.
Nucleophilic Addition Reactions
The electron-deficient nature of the double bond in this compound, due to the adjacent nitrile group, makes it susceptible to nucleophilic conjugate addition (Michael addition). Soft nucleophiles such as amines and thiols are expected to add at the β-position to the nitrile group.
3.2.1. Addition of Amines
Secondary amines can react with this compound in a conjugate addition fashion to yield β-amino-α-acetoxy nitriles.
Experimental Protocol: Conjugate Addition of an Amine to this compound
-
Materials: this compound, a secondary amine (e.g., morpholine or piperidine), a suitable aprotic solvent (e.g., acetonitrile or THF), and a mild base (optional, e.g., triethylamine).
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the secondary amine (1.0-1.2 equivalents) to the solution at room temperature. The reaction is often exothermic.
-
If the amine is used as its hydrochloride salt, a stoichiometric amount of a non-nucleophilic base should be added to liberate the free amine.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting adduct can be purified by crystallization or column chromatography.
-
3.2.2. Addition of Thiols
Thiols are also effective nucleophiles for conjugate addition to this compound, leading to the formation of β-thio-α-acetoxy nitriles. These reactions are often rapid and high-yielding.[12]
Experimental Workflow: Nucleophilic Addition to this compound
Caption: General workflow for nucleophilic addition to this compound.
Radical Reactions
The vinyl group in this compound can also participate in radical reactions. For instance, it can undergo free-radical polymerization or be involved in radical addition reactions.
3.3.1. Free Radical Polymerization
In the presence of a radical initiator (e.g., AIBN or benzoyl peroxide), this compound can polymerize to form poly(this compound). The properties of the resulting polymer will depend on the reaction conditions.[13][14]
Experimental Protocol: Free Radical Polymerization of this compound
-
Materials: this compound (monomer), a radical initiator (e.g., AIBN), and a suitable solvent (e.g., benzene or toluene).
-
Procedure:
-
Place the monomer and solvent in a reaction vessel equipped with a condenser and a nitrogen inlet.
-
Deoxygenate the solution by bubbling nitrogen through it for an extended period.
-
Add the radical initiator to the solution.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time.
-
The polymer can be isolated by precipitation in a non-solvent (e.g., methanol or hexane) and then dried under vacuum.
-
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of ketene with acetyl cyanide. Alternatively, it can be prepared from the reaction of vinyl acetate with hydrogen cyanide in the presence of a base.[15] The synthesis from ketene and hydrogen cyanide to first form acetyl cyanide, which is then used, is also a viable route.[8]
Experimental Protocol: Synthesis of this compound from Vinyl Acetate and Hydrogen Cyanide
-
Materials: Vinyl acetate, liquid hydrogen cyanide, and a basic catalyst (e.g., fused sodium acetate or potassium cyanide).
-
Procedure:
-
Caution: Hydrogen cyanide is extremely toxic. This reaction must be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions in place.
-
In a pressure-resistant reaction vessel, combine vinyl acetate and the basic catalyst.
-
Cool the mixture and carefully add liquid hydrogen cyanide.
-
Seal the vessel and heat the mixture with agitation (e.g., at 100 °C) for several hours.
-
After cooling, carefully vent any unreacted hydrogen cyanide.
-
The product, this compound, can be isolated and purified by fractional distillation under reduced pressure.[15]
-
Safety Information
This compound is a toxic and hazardous chemical. It is fatal in contact with skin and toxic if swallowed or inhaled. It also causes serious eye damage and skin irritation.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile and reactive molecule with significant potential in organic synthesis. Its ability to participate in a range of cycloaddition, nucleophilic addition, and radical reactions makes it a valuable tool for the construction of complex molecular frameworks. This guide has provided a detailed overview of its reactivity profile, supported by experimental protocols and data, to aid researchers in its effective application. Further exploration of its reactivity, particularly in the context of developing novel synthetic methodologies, is warranted and promises to unveil new avenues for chemical innovation.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. This compound [webbook.nist.gov]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. scribd.com [scribd.com]
- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Bis(this compound) Is a Linear Precursor to 3-Oxidopyrylium Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cimav.edu.mx [cimav.edu.mx]
- 14. pslc.ws [pslc.ws]
- 15. US2397341A - Reaction of hydrogen cyanide with carboxylic acid esters of alpha, beta-unsaturated alcohols - Google Patents [patents.google.com]
1-Cyanovinyl Acetate: A Versatile Ketene Equivalent in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyanovinyl acetate, also known as α-acetoxyacrylonitrile, has emerged as a highly effective and versatile ketene equivalent in organic synthesis. Its unique electronic properties, combining the electron-withdrawing nitrile group and the acetate leaving group, render the double bond susceptible to a variety of transformations that mimic the reactivity of highly reactive ketene species. This technical guide provides a comprehensive overview of the applications of this compound, focusing on its utility in cycloaddition reactions and reactions with nucleophiles. Detailed experimental protocols for key transformations, quantitative data to showcase the efficiency of these reactions, and mechanistic visualizations are presented to offer a practical resource for synthetic chemists.
Introduction: The Concept of Ketene Equivalents
Ketenes (R₂C=C=O) are highly reactive intermediates in organic synthesis, valued for their ability to participate in [2+2] cycloadditions to form four-membered rings and to react readily with nucleophiles to generate a range of acetylated products. However, their high reactivity and tendency to dimerize often make them difficult to handle. This has led to the development of "ketene equivalents," which are stable, isolable compounds that react in a manner analogous to ketenes under specific conditions. This compound is a prominent member of this class of reagents, offering a stable and versatile platform for effecting ketene-like transformations with greater control and predictability.
Synthesis of this compound
A common and effective method for the laboratory-scale synthesis of this compound involves the reaction of acetyl chloride with trimethylsilyl cyanide (TMSCN). While a detailed, contemporary, and fully-vetted experimental protocol from a peer-reviewed source for this specific transformation proved elusive in a comprehensive literature search, a general procedure can be adapted from the synthesis of related acyl cyanides. Another historical approach involves the reaction of ketene with hydrogen cyanide.
General Synthetic Approach from Acetyl Chloride and TMSCN
The reaction of an acyl chloride with a cyanide source, such as trimethylsilyl cyanide, is a standard method for the formation of acyl cyanides, which can then be transformed into the corresponding cyanovinyl esters.
Experimental Protocol:
To a solution of acetyl chloride (1.0 eq) in a dry, aprotic solvent such as dichloromethane or acetonitrile under an inert atmosphere (e.g., nitrogen or argon), is added trimethylsilyl cyanide (1.1 eq) at 0 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature, stirring for an additional 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as TLC or GC-MS. Upon completion, the volatile components are removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.
Note: this compound is reported to be highly toxic and should be handled with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment.
Cycloaddition Reactions: A Gateway to Cyclic Scaffolds
This compound serves as an excellent dienophile in [4+2] cycloaddition reactions and a partner in [2+2] cycloadditions, providing access to a variety of cyclic and bicyclic systems.
[4+2] Cycloaddition (Diels-Alder) Reactions
Unlike ketenes, which typically undergo [2+2] cycloadditions with dienes, this compound readily participates in [4+2] Diels-Alder reactions.[1] This provides a straightforward route to functionalized cyclohexene derivatives, which can be subsequently hydrolyzed to the corresponding ketones.
The general workflow for a Diels-Alder reaction followed by hydrolysis is depicted below:
References
An In-depth Technical Guide to 1-Cyanovinyl Acetate and its Synonyms: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-cyanovinyl acetate, also known by its synonym α-acetoxyacrylonitrile. This versatile reagent is a valuable tool in organic synthesis, particularly in the construction of complex molecular frameworks relevant to drug discovery and development. This document details its chemical properties, provides insights into its synthesis and purification, and explores its key applications in cycloaddition and nucleophilic addition reactions.
Chemical Identity and Synonyms
This compound is a reactive organic compound with the chemical formula C₅H₅NO₂. It is systematically named 1-cyanoethenyl acetate. Due to its structure and historical nomenclature, it is known by several synonyms, which are often used interchangeably in chemical literature.
Table 1: Synonyms and Identifiers for this compound
| Name | Identifier |
| Systematic Name | 1-Cyanoethenyl acetate[1][2] |
| Common Synonyms | α-Acetoxyacrylonitrile[1], 1-Acetoxy-1-cyanoethylene[1], 2-Acetoxyacrylonitrile |
| Other Names | Acetic acid 1-cyanovinyl ester, 2-Hydroxyacrylonitrile acetate[3] |
| CAS Number | 3061-65-2[1] |
| Molecular Formula | C₅H₅NO₂[1][2] |
| Molecular Weight | 111.10 g/mol [1] |
| InChIKey | LFSHREXVLSTLFB-UHFFFAOYSA-N[1][4] |
| SMILES | CC(=O)OC(=C)C#N[1][4] |
Physicochemical Properties
This compound is a colorless to light yellow liquid under standard conditions. It is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. A summary of its key physical and chemical properties is presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 80-82 °C at 30 mmHg | [5] |
| Density | 1.04 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.426 | [5] |
| Vapor Pressure | 30 mmHg at 80 °C | [5] |
| Storage Temperature | 2-8 °C | [5] |
| Stabilizer | Often contains a stabilizer such as 2,6-di-tert-butyl-p-cresol | [5] |
Synthesis and Purification
The synthesis of this compound can be approached through several routes, often involving the reaction of a suitable precursor with a cyanating agent followed by acetylation. One common method involves the use of cyanohydrins derived from aldehydes.
Experimental Protocol: Synthesis of Acetaldehyde Cyanohydrin Acylate (A Representative Method)
This protocol describes a general one-stage process for the manufacture of cyanohydrin acylates of aldehydes, which is a class of compounds that includes this compound.
Materials:
-
Aldehyde (e.g., acetaldehyde)
-
Aqueous solution of an alkali metal cyanide (e.g., Sodium Cyanide, NaCN)
-
Acylating agent (e.g., Acetic Anhydride)
-
Inert organic solvent immiscible in water (e.g., methylene chloride)
Procedure:
-
An aqueous solution of sodium cyanide (e.g., 27%) and methylene chloride are introduced into a reaction flask equipped with a stirrer and cooling system.
-
A mixture of the aldehyde (e.g., acetaldehyde) in methylene chloride and the acylating agent (e.g., acetic anhydride) in methylene chloride are added dropwise simultaneously from separate cooled dropping funnels.
-
The reaction temperature is maintained between -10 °C and 0 °C with vigorous stirring.
-
After the addition is complete, water is added to dissolve any precipitated inorganic salts.
-
The organic phase is separated, and the product is isolated by distillation under reduced pressure.
Quantitative Data Example (for Acetaldehyde-cyanohydrin acetate):
Spectroscopic Data
The structure of this compound can be confirmed using various spectroscopic techniques. The key characteristic peaks are summarized below.
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks | Assignment |
| ¹H NMR (CDCl₃) | δ ~2.2 ppm (s, 3H)δ ~5.8 ppm (d, 1H)δ ~6.0 ppm (d, 1H) | Acetyl group (-OCOCH₃)Vinyl protons (=CH₂) |
| ¹³C NMR (CDCl₃) | δ ~20 ppmδ ~115 ppmδ ~125 ppmδ ~135 ppmδ ~165 ppm | Acetyl methyl carbonNitrile carbon (-C≡N)Vinyl methylene carbon (=CH₂)Quaternary vinyl carbon (=C(OAc)CN)Carbonyl carbon (-C=O) |
| IR (neat) | ~2230 cm⁻¹~1770 cm⁻¹~1650 cm⁻¹~1200 cm⁻¹ | C≡N stretchC=O stretch (ester)C=C stretch (vinyl)C-O stretch (ester) |
Note: The exact chemical shifts (δ) in NMR and peak positions in IR may vary slightly depending on the solvent and experimental conditions.
Reactivity and Applications in Synthesis
This compound is a highly versatile building block in organic synthesis, primarily due to the presence of an electron-deficient double bond, making it an excellent dienophile in Diels-Alder reactions and a Michael acceptor in conjugate additions.
Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and this compound serves as a valuable dienophile. The electron-withdrawing nitrile and acetate groups activate the double bond for cycloaddition with a conjugated diene. This reaction is pivotal for constructing functionalized cyclohexene skeletons, which are common motifs in natural products and pharmaceuticals.
Materials:
-
Dicyclopentadiene
-
This compound
-
Solvent (e.g., Ethyl acetate, Hexane)
Procedure:
-
Dicyclopentadiene is thermally cracked to generate cyclopentadiene monomer, which is kept cold.
-
A solution of this compound in a suitable solvent mixture (e.g., ethyl acetate/hexane) is prepared.
-
The freshly prepared cyclopentadiene is added to the solution of this compound at room temperature.
-
The reaction mixture is stirred, and the product often crystallizes out of the solution. The product can be isolated by filtration.
Quantitative Data:
-
The reaction of cyclopentadiene with electron-deficient dienophiles like those derived from this compound typically proceeds in high yield.
This reactivity is crucial in the synthesis of complex molecules. For instance, functionalized cyclohexenes are key intermediates in the synthesis of various natural products and their analogues, including potential antiviral and anticancer agents.[7][8]
Nucleophilic Addition Reactions (Michael Addition)
The electron-deficient nature of the double bond in this compound also makes it a potent Michael acceptor. It can react with a variety of soft nucleophiles, such as thiols, amines, and enolates, in a conjugate addition manner. This reaction is instrumental in the formation of new carbon-carbon and carbon-heteroatom bonds.
Materials:
-
This compound
-
Thiol (e.g., ethanethiol)
-
Base catalyst (e.g., triethylamine) or Nucleophilic initiator (e.g., triethylphosphine)
-
Aprotic solvent (e.g., Tetrahydrofuran, THF)
Procedure:
-
This compound and the thiol are dissolved in an aprotic solvent.
-
A catalytic amount of the base or nucleophilic initiator is added to the mixture at room temperature.
-
The reaction is monitored by techniques such as TLC or GC-MS until the starting materials are consumed.
-
The reaction mixture is then worked up by removing the solvent and purifying the product, typically by column chromatography.
Quantitative Data:
-
Thiol-Michael additions are generally high-yielding reactions, often proceeding to completion under mild conditions.[9][10]
The products of these Michael additions are highly functionalized molecules that can be further elaborated into more complex structures, making them valuable intermediates in medicinal chemistry.
Applications in Drug Discovery and Development
While this compound is not typically a final drug product, its utility as a synthetic intermediate is significant in the field of drug discovery. The ability to rapidly construct complex cyclic and acyclic frameworks is a cornerstone of modern medicinal chemistry.
-
Synthesis of Scaffolds: The Diels-Alder reaction with this compound provides access to a wide range of functionalized cyclohexene derivatives. These scaffolds are prevalent in numerous biologically active natural products and have been utilized in the synthesis of analogues for drug development programs.[7]
-
Introduction of Functional Groups: The cyano and acetate groups in the adducts from its reactions can be further manipulated. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further derivatization.
-
Lead Optimization: In lead optimization campaigns, the ability to quickly generate analogues with diverse substitution patterns is crucial. The reactivity of this compound allows for the systematic modification of molecular structures to improve potency, selectivity, and pharmacokinetic properties.
While direct application in the synthesis of currently marketed blockbuster drugs is not prominently documented, the fundamental reactions it undergoes are integral to the synthetic strategies employed in the discovery of new chemical entities. For example, the construction of complex carbocyclic cores, a key step in the synthesis of some antiviral nucleoside analogues and taxol analogues, often relies on methodologies where dienophiles with similar reactivity to this compound are used.[8][11][12]
Conclusion
This compound, or α-acetoxyacrylonitrile, is a powerful and versatile reagent in organic synthesis. Its rich reactivity, particularly in Diels-Alder and Michael addition reactions, makes it an invaluable tool for the construction of complex molecular architectures. For researchers and scientists in drug development, a thorough understanding of the properties and reactivity of this compound opens up numerous possibilities for the synthesis of novel scaffolds and the efficient elaboration of lead compounds. The detailed protocols and data presented in this guide are intended to facilitate its effective application in the laboratory.
References
- 1. This compound | C5H5NO2 | CID 18291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1-ACETOXY-1-CYANOETHYLENE(3061-65-2) 1H NMR [m.chemicalbook.com]
- 5. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4336206A - Process for the manufacture of cyanohydrin acylates of aldehydes - Google Patents [patents.google.com]
- 7. Synthesis of Functionalized Cyclohexenes through a Vinyl Alkenylation-Initiated [4 + 2] Cycloaddition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 11. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of simplified taxol analogs based on the T-Taxol bioactive conformation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 1-Cyanovinyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 1-Cyanovinyl acetate (CAS No: 3061-65-2). Due to its reactive nature, proper handling and storage are paramount to maintain its purity and prevent hazardous polymerization. This document outlines the known physicochemical properties, recommended storage protocols, potential degradation and polymerization pathways, and a general methodology for stability assessment. All quantitative data is presented in standardized tables for clarity and ease of comparison.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for safe handling and for the design of stability studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅NO₂ | [1] |
| Molecular Weight | 111.10 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [2][3] |
| Boiling Point | 80-82 °C at 30 mmHg | [2] |
| Density | 1.04 g/mL at 25 °C | |
| Refractive Index | n20/D 1.426 | [2] |
| Vapor Pressure | 30 mmHg at 80 °C | [2] |
| Flash Point | 64 °C (147.2 °F) - closed cup | |
| Solubility | Soluble in most organic solvents other than pure hydrocarbons. | [2] |
Stability and Storage
Recommended Storage Conditions
To ensure the stability of this compound, it is critical to adhere to the recommended storage conditions summarized in Table 2.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Reference(s) |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and spontaneous polymerization. | [2] |
| Atmosphere | Store under an inert gas (e.g., nitrogen, argon). | To prevent oxidation and moisture-induced reactions. | |
| Light Exposure | Protect from direct sunlight. | Light can initiate free-radical polymerization. | |
| Container | Tightly sealed container. | To prevent contamination and exposure to moisture and air. | |
| Stabilizers | Typically supplied with 0.05% 2,6-di-tert-butyl-p-cresol (BHT) or 4-tert-butylcatechol (TBC). | To inhibit premature polymerization. | [4][5] |
Incompatible Materials and Conditions to Avoid
Exposure to certain materials and conditions can lead to rapid degradation or hazardous polymerization of this compound. These are detailed in Table 3.
Table 3: Incompatible Materials and Conditions
| Category | Examples | Reason for Incompatibility |
| Conditions to Avoid | Heat, sparks, open flames, direct sunlight, moisture. | Can initiate thermal degradation and/or hazardous polymerization. |
| Incompatible Materials | Strong acids, Strong bases, Oxidizing agents, Reducing agents, Peroxides. | Can catalyze decomposition or polymerization. |
Degradation and Polymerization Pathways
While specific degradation kinetic studies for this compound are not extensively available in public literature, its structural similarity to vinyl acetate allows for the inference of probable degradation and polymerization pathways.
Potential Degradation Pathways
Two likely non-polymerization degradation routes are hydrolysis and thermal decomposition.
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester linkage of this compound can be hydrolyzed to form acetic acid and 1-cyano vinyl alcohol, which would likely tautomerize to the more stable cyanoketone.
-
Thermal Decomposition: At elevated temperatures, this compound may undergo decomposition. Analogous to vinyl acetate, this could involve the elimination of acetic acid to yield a highly unsaturated species, or decarbonylation.[6][7] Upon heating to decomposition, it is expected to emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN-).[8]
Figure 1: Potential Degradation Pathways for this compound.
Polymerization Pathways
This compound is susceptible to both free-radical and anionic polymerization, which are the most significant stability concerns.
-
Free-Radical Polymerization: This can be initiated by heat, light, or radical initiators (e.g., peroxides).[9][10] Commercially available this compound is stabilized with radical scavengers like BHT or TBC to prevent this.[4][5] These stabilizers function by reacting with and neutralizing free radicals, thus inhibiting the initiation of polymerization.[5][11]
-
Anionic Polymerization: Due to the electron-withdrawing nature of the nitrile and acetate groups, the vinyl group is susceptible to nucleophilic attack.[12][13][14][15][16] Strong bases can initiate anionic polymerization.[12][13][14][15][16]
Figure 2: Potential Polymerization Pathways for this compound.
Experimental Protocols for Stability Assessment
Objective
To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) over time and to determine its shelf-life and optimal storage conditions.
Materials and Equipment
-
This compound (multiple batches, if available)
-
Temperature and humidity-controlled stability chambers
-
Photostability chamber
-
Inert gas (Nitrogen or Argon)
-
Appropriately sized, sealed containers (e.g., amber glass vials with inert liners)
-
Analytical instrumentation:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for purity assay and degradation product quantification.
-
Karl Fischer titrator for water content analysis.
-
Viscometer to detect changes in viscosity due to polymerization.
-
FT-IR spectrometer to monitor for changes in functional groups.
-
Experimental Workflow
References
- 1. This compound | C5H5NO2 | CID 18291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-ACETOXY-1-CYANOETHYLENE CAS#: 3061-65-2 [m.chemicalbook.com]
- 3. This compound | 3061-65-2 | TCI EUROPE N.V. [tcichemicals.com]
- 4. metrohm.com [metrohm.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. The mechanism of thermal elimination. Part 17. Rate data for pyrolysis of vinyl acetate and 1,2-diacetoxyethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. 1-ACETOXY-1-CYANOETHYLENE | 3061-65-2 [chemicalbook.com]
- 9. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 10. pslc.ws [pslc.ws]
- 11. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 12. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 13. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. pslc.ws [pslc.ws]
- 16. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 17. biopharminternational.com [biopharminternational.com]
- 18. epa.gov [epa.gov]
- 19. www3.paho.org [www3.paho.org]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. certified-laboratories.com [certified-laboratories.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. polymersolutions.com [polymersolutions.com]
Material safety data sheet (MSDS) for 1-Cyanovinyl acetate
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety, handling, and emergency procedures for 1-Cyanovinyl acetate (CAS No: 3061-65-2), also known as α-Acetoxyacrylonitrile.[1] The information is compiled from various safety data sheets to ensure a high standard of safety and awareness for professionals working with this compound.
Section 1: Substance Identification and Properties
This compound is a combustible liquid that is highly toxic.[2] It is typically stabilized with Tert-butylcatechol (TBC) or 2,6-di-tert-butyl-p-cresol.[3] Due to its toxicity and reactivity, it should only be handled by trained personnel in a controlled laboratory setting.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 3061-65-2 | |
| EC Number | 221-303-6 | |
| Molecular Formula | C₅H₅NO₂ | [1] |
| Molecular Weight | 111.10 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 80-82 °C at 30 mmHg | |
| Density | 1.04 g/mL at 25 °C | |
| Vapor Pressure | 30 mmHg at 80 °C | |
| Flash Point | 64 °C (147.2 °F) - closed cup |
| Refractive Index | n20/D 1.426 | |
Section 2: Hazard Identification and Classification
This compound is classified as a highly hazardous substance. The primary dangers are its acute toxicity upon ingestion, inhalation, and dermal contact, as well as its potential to cause severe skin and eye damage.[1][3]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Signal Word |
|---|---|---|---|
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin | Danger |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Danger |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Danger |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Danger |
| Flammable Liquids | Category 4 | H227: Combustible liquid | Warning |
Section 3: Toxicological Information
Exposure to this compound can be life-threatening. The compound is readily absorbed through the skin and is toxic if ingested.[3][4] The toxicity is consistent with cyanide poisoning, which inhibits cellular respiration.[5][6]
Table 3: Acute Toxicity Data
| Route | Species | Value | Assessment | Reference |
|---|---|---|---|---|
| Oral | Rat | LD50: 100 mg/kg | Toxic after single ingestion | [3] |
| Dermal | Rabbit | LD50: 148.4 mg/kg | Highly toxic after single contact with skin |[3] |
There is currently no information available regarding its germ cell mutagenicity or carcinogenicity.[3]
Section 4: Experimental Protocols and Safe Handling
Given its high toxicity, all work with this compound must be conducted with strict adherence to safety protocols.
Experimental Workflow for Safe Handling
Methodology for Safe Handling:
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood with adequate ventilation to prevent vapor generation.[6][7] Equipment should be properly grounded to prevent static discharge.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:
-
Handling Practices: Avoid all contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area. Wash hands and face thoroughly after handling.[3] The substance should be protected from moisture, light, and heat.[3] It is crucial to keep the compound away from acids, as this can liberate highly toxic hydrogen cyanide (HCN) gas.[5][6]
-
Storage: Store in a locked, tightly closed container in a refrigerator (2-8°C) within a well-ventilated area.[3] The container should be kept under an inert gas.[3] Storage areas must be separate from acids and combustible materials.[6][10]
Section 5: Emergency Procedures
Immediate and decisive action is critical in the event of an exposure or spill.
Hazard-Response Relationship
First-Aid Measures Protocol:
-
If Swallowed (H301): Immediately call a POISON CENTER or doctor. Rinse the mouth with water.[3] Do not induce vomiting.[6]
-
If on Skin (H310): Immediately call a POISON CENTER or doctor. Take off all contaminated clothing immediately and wash it before reuse.[2] Wash the affected skin area with plenty of water.[3]
-
If in Eyes (H318): Immediately call a POISON CENTER or doctor. Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing.[2][3]
Accidental Release Measures:
-
Small Spills (in fume hood): If trained and wearing appropriate PPE, small spills of dry salts can be collected with a brush and dustpan.[7] Small solution spills can be absorbed with an inert material.[11]
-
Large Spills (or any spill outside a fume hood): Evacuate the area immediately. Close and post all entrances to the lab. Contact your institution's Environmental Health and Safety (EHS) department or emergency services.[6][7] Do not attempt to clean up large spills yourself.
Section 6: Disposal Considerations
All waste containing this compound, including empty containers and contaminated PPE, must be treated as hazardous waste.[5][9]
-
Store cyanide-containing waste in clearly labeled, sealed, and dedicated containers.[9]
-
The pH of aqueous waste solutions should be kept above 10 to prevent the formation of HCN gas.[5]
-
Disposal must be handled through the institution's approved hazardous waste disposal program.[2]
References
- 1. This compound | C5H5NO2 | CID 18291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3061-65-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 1-ACETOXY-1-CYANOETHYLENE | 3061-65-2 [chemicalbook.com]
- 5. jst.chem.yale.edu [jst.chem.yale.edu]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 8. fishersci.com [fishersci.com]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. uwindsor.ca [uwindsor.ca]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Thermochemical Properties of 1-Cyanovinyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyanovinyl acetate (C₅H₅NO₂) is a functionalized vinyl acetate derivative incorporating a nitrile group. This substitution is expected to significantly influence its electronic structure, reactivity, and, consequently, its thermochemical properties. A thorough understanding of these properties, including its enthalpy of formation, entropy, and heat capacity, is crucial for modeling its behavior in chemical reactions, assessing its stability, and for process design in synthetic chemistry and drug development. This guide summarizes the available data and outlines the experimental methodologies required to fully characterize the thermochemistry of this compound.
Molecular and Physical Properties
A summary of the known molecular and physical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₂ | [PubChem][1] |
| Molecular Weight | 111.10 g/mol | [PubChem][1] |
| IUPAC Name | 1-cyanoethenyl acetate | [PubChem][1] |
| CAS Number | 3061-65-2 | [NIST WebBook][2] |
| Boiling Point | 80-82 °C at 30 mmHg | [Sigma-Aldrich][3] |
| Density | 1.04 g/mL at 25 °C | [Sigma-Aldrich][3] |
| Refractive Index | n20/D 1.426 | [Sigma-Aldrich][3] |
Comparative Thermochemical Data: Vinyl Acetate
Due to the absence of experimental thermochemical data for this compound, data for the parent compound, vinyl acetate (C₄H₆O₂), is provided in the following table for comparative analysis. The presence of the electron-withdrawing nitrile group in this compound is anticipated to alter these values.
| Thermochemical Property | Value for Vinyl Acetate | Units | Source |
| Standard Enthalpy of Formation (liquid) | -354.4 ± 1.3 | kJ/mol | [NIST WebBook][4] |
| Standard Enthalpy of Combustion (liquid) | -2085.7 ± 1.3 | kJ/mol | [NIST WebBook][4] |
| Enthalpy of Vaporization | 31.4 | kJ/mol | [NIST WebBook][5] |
| Liquid Heat Capacity (Cp) | 1.969 | J/(g·K) | [MIDSIS-TROCS][2] |
Experimental Protocols for Thermochemical Characterization
To determine the thermochemical properties of this compound, a combination of calorimetric and effusion-based techniques would be employed. The following sections detail the appropriate experimental methodologies.
The standard enthalpy of formation (ΔfH°) can be determined from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.
Experimental Workflow:
Combustion Calorimetry Workflow
Detailed Steps:
-
Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.0 g) is placed in a quartz or platinum crucible. The crucible is then positioned in a high-pressure stainless steel vessel known as a "bomb." A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with approximately 30 atm of pure oxygen.
-
Calorimetry: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to at least 10⁻⁴ K). The sample is then ignited by passing an electric current through a fuse wire in contact with the sample. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The temperature rise observed during the combustion of this compound is corrected for heat exchange with the surroundings. The energy equivalent of the calorimeter system is used to calculate the total heat released. Corrections are made for the energy of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen in the bomb. From the corrected heat of combustion, the standard enthalpy of combustion is calculated. Finally, the standard enthalpy of formation is determined using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
The enthalpy of sublimation (ΔsubH°) can be determined by measuring the vapor pressure of the compound as a function of temperature using Knudsen Effusion Mass Spectrometry (KEMS).
Experimental Workflow:
KEMS Experimental Workflow
Detailed Steps:
-
Sample Loading and Vacuum: A small amount of solid this compound is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice. The cell is placed in a high-vacuum chamber.
-
Heating and Effusion: The Knudsen cell is heated to a series of precisely controlled temperatures. At each temperature, the molecules of this compound effuse through the orifice, forming a molecular beam.
-
Detection: The molecular beam is directed into the ion source of a mass spectrometer, which detects the intensity of the parent molecular ion. The ion intensity is proportional to the vapor pressure of the substance in the cell.
-
Data Analysis: The vapor pressure is measured at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (a Clausius-Clapeyron plot).[6]
The heat capacity (Cp) of this compound can be measured as a function of temperature using Differential Scanning Calorimetry (DSC).
Experimental Workflow:
References
- 1. gammadot.com [gammadot.com]
- 2. VINYL ACETATE inhibited — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]
- 3. atct.anl.gov [atct.anl.gov]
- 4. Acetic acid ethenyl ester [webbook.nist.gov]
- 5. Acetic acid ethenyl ester [webbook.nist.gov]
- 6. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]
Methodological & Application
Application Notes and Protocols for Diels-Alder Reaction with 1-Cyanovinyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting the Diels-Alder reaction using 1-cyanovinyl acetate as a dienophile. The Diels-Alder reaction is a powerful and widely used method for the synthesis of six-membered rings, and this compound serves as a versatile building block in this context.[1][2]
Introduction
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene derivative.[1] this compound is an effective dienophile due to the electron-withdrawing nature of the cyano and acetate groups, which activates the double bond for reaction with electron-rich dienes. It often serves as a masked ketene equivalent, where the initial adduct can be subsequently hydrolyzed to a ketone.[3] This protocol will focus on the practical aspects of performing this reaction, including reactant preparation, reaction conditions, and product analysis.
Data Presentation
The following table summarizes quantitative data from representative Diels-Alder reactions of this compound with various dienes.
| Diene | Reaction Temperature (°C) | Reaction Time | Solvent | Yield (%) | Reference |
| Cyclopentadiene | 100 | Not Specified | Not Specified | 62 | [3] |
| Fused Furan Derivative | Not Specified | Not Specified | Not Specified | 77 (two steps) | [3] |
| 2-Methylfuran | Not Specified | Not Specified | Not Specified | High regioselectivity | [4] |
| 10-Allyl-1,8-dichloroanthracene | Not Specified | Not Specified | Xylene (microwave) | Not Specified |
Experimental Protocols
This section provides a detailed methodology for the Diels-Alder reaction between this compound and cyclopentadiene. This protocol can be adapted for other dienes with appropriate modifications to the reaction conditions.
Protocol 1: Diels-Alder Reaction of this compound with Cyclopentadiene
1. Materials:
-
Dicyclopentadiene
-
This compound
-
Anhydrous toluene (or other suitable high-boiling solvent)
-
Mineral oil
-
Standard laboratory glassware for distillation and reaction under inert atmosphere
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
2. Procedure:
2.1. Preparation of Cyclopentadiene:
-
Caution: Cyclopentadiene readily dimerizes at room temperature. It should be prepared fresh by cracking dicyclopentadiene and used immediately.
-
Set up a fractional distillation apparatus. The distillation flask should contain dicyclopentadiene and a boiling chip or a magnetic stir bar.
-
Gently heat the dicyclopentadiene to its boiling point (around 170 °C).
-
The monomeric cyclopentadiene (boiling point ~41 °C) will distill over. Collect the cyclopentadiene in a receiver cooled in an ice bath.
2.2. Diels-Alder Reaction:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of anhydrous toluene.
-
Add freshly prepared cyclopentadiene (1.2 eq) to the solution.
-
Heat the reaction mixture to 100 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
2.3. Work-up and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography. The appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined by TLC analysis.
-
Collect the fractions containing the desired product and concentrate them using a rotary evaporator to obtain the purified Diels-Alder adduct.
2.4. Characterization:
-
Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental protocol described above.
Caption: Experimental workflow for the Diels-Alder reaction.
Signaling Pathway (Reaction Mechanism)
The Diels-Alder reaction is a concerted pericyclic reaction. The following diagram illustrates the flow of electrons in the transition state.
Caption: The concerted mechanism of the Diels-Alder reaction.
References
Application Notes and Protocols: 1-Cyanovinyl Acetate in [4+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyanovinyl acetate is a versatile dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. It serves as a masked ketene equivalent, offering a reliable method for the formation of six-membered rings which can be subsequently converted to cyclohexanone derivatives.[1][2] The presence of the electron-withdrawing cyano and acetate groups activates the double bond for reaction with a conjugated diene. This document provides detailed application notes and experimental protocols for the use of this compound in [4+2] cycloaddition reactions, along with relevant data and visualizations to guide researchers in their synthetic endeavors.
The Diels-Alder reaction is a powerful tool in organic synthesis, allowing for the concerted formation of two new carbon-carbon sigma bonds and a cyclohexene ring from a conjugated diene and a dienophile.[3][4][5] The stereochemistry of the starting materials is retained in the product, making it a highly stereospecific reaction.[6]
Applications
This compound has been employed in the synthesis of complex molecules and natural product cores. A notable application is in the construction of the core framework of (–)-colchicine, a microtubule-depolymerizing agent.[1] In this synthesis, this compound reacts with a fused furan derivative, and subsequent hydrolysis of the cycloadduct yields the desired ketone intermediate.[1]
Furthermore, bis(this compound) has been identified as a linear precursor to 3-oxidopyrylium ions. These intermediates can then participate in sequential [5+2] and [4+2] cycloaddition reactions, leading to the rapid generation of molecularly complex and sp3-rich products.[7][8]
Data Presentation
The following tables summarize quantitative data from key experiments involving this compound in [4+2] cycloaddition reactions.
Table 1: Diels-Alder Reaction of this compound with Cyclopentadiene
| Diene | Dienophile | Temperature (°C) | Product | Yield (%) | Reference |
| Cyclopentadiene | This compound | 100 | Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, 2-acetoxy- | 62 | Bartlett and Tate, 1956[1] |
Table 2: Synthesis of (–)-Colchicine Core Framework
| Diene | Dienophile | Reaction Steps | Product | Overall Yield (%) | Reference |
| Fused furan 16 | This compound (6) | 1. Diels-Alder Reaction2. Hydrolysis | Ketones 18 (1:1 mixture of atropisomers) | 77 | Hansen et al., 2007[1] |
Experimental Protocols
Protocol 1: General Procedure for the Diels-Alder Reaction of this compound with a Cyclic Diene
This protocol is based on the classic work of Bartlett and Tate.[1]
Materials:
-
This compound
-
Cyclopentadiene (freshly distilled)
-
Toluene (anhydrous)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Heating source (e.g., oil bath)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in a minimal amount of anhydrous toluene.
-
Add freshly distilled cyclopentadiene (1.2 eq) to the solution.
-
Seal the reaction vessel or equip it with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 100 °C in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cycloadduct.
-
Characterize the purified product using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Hydrolysis of the Diels-Alder Adduct to the Corresponding Ketone
This protocol describes the unmasking of the ketone functionality from the cycloadduct.
Materials:
-
Diels-Alder adduct (from Protocol 1)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)
-
Ethanol or other suitable co-solvent
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
Dissolve the Diels-Alder adduct in a suitable solvent such as ethanol.
-
Add the aqueous NaOH solution to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for several hours.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or distillation.
-
Characterize the final product by spectroscopic methods.
Mandatory Visualizations
References
- 1. scispace.com [scispace.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-Cyanovinyl Acetate as a Dienophile with Electron-Rich Dienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyanovinyl acetate is a versatile and reactive dienophile in Diels-Alder reactions, particularly effective with electron-rich dienes. Its utility stems from its function as a "masked ketene" equivalent. The Diels-Alder reaction, a powerful [4+2] cycloaddition, allows for the stereospecific formation of six-membered rings, a common motif in numerous natural products and pharmaceutical compounds. The electron-withdrawing nitrile and acetate groups of this compound activate the double bond for cycloaddition with dienes that possess electron-donating substituents. Subsequent hydrolysis of the resulting adduct unmasks a ketone functionality, providing a strategic two-step approach to complex cyclic ketones.
These application notes provide a summary of known reactions, quantitative data, and detailed experimental protocols for the use of this compound as a dienophile in Diels-Alder reactions with various electron-rich dienes.
Data Presentation
The following tables summarize the reaction conditions and outcomes for the Diels-Alder reaction of this compound with representative electron-rich dienes.
Table 1: Reaction of this compound with Cyclopentadiene
| Diene | Dienophile | Reaction Conditions | Product | Yield (%) | Reference |
| Cyclopentadiene | This compound | 100 °C | 2-Acetoxy-2-cyano-bicyclo[2.2.1]hept-5-ene | 62 | [1] |
Table 2: Reaction of this compound with Furan Derivatives
| Diene | Dienophile | Catalyst | Solvent | Temperature (°C) | Time | Product Regio/Stereochemistry | Yield (%) | Reference |
| 2-Methylfuran | This compound | ZnI₂ | Neat | 0 | 8 days | Ortho (endo:exo 1:1) | 52 | [2] |
| 2-Methylfuran | This compound | ZnI₂ | Neat | 20 | 26 h | Ortho (endo) | 17 | [2] |
| 2-Methylfuran | This compound | MgI₂ | Neat | Room Temp | 24 h | Ortho (endo:exo 4:1) | 57 | [2] |
| Fused Furan | This compound | - | - | - | - | Mixture of atropisomers | 77 (over two steps including hydrolysis) | [3] |
Experimental Protocols
The following are detailed protocols for the Diels-Alder reaction of this compound with electron-rich dienes.
Protocol 1: General Procedure for the Diels-Alder Reaction of this compound with Cyclopentadiene
This protocol is adapted from the pioneering work of Bartlett and Tate and analogous Diels-Alder procedures.[1][4][5][6]
Materials:
-
This compound
-
Dicyclopentadiene
-
Anhydrous toluene (or other suitable high-boiling solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Cracking of Dicyclopentadiene: Freshly cracked cyclopentadiene is required for this reaction as it readily dimerizes. Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its cracking temperature (around 170 °C). The lower-boiling cyclopentadiene monomer (b.p. 41 °C) is collected in a cooled receiving flask. Caution: Cyclopentadiene is volatile and flammable. Perform this step in a well-ventilated fume hood.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous toluene.
-
Addition of Diene: To the solution of this compound, add freshly cracked cyclopentadiene (1.1 eq).
-
Reaction: Heat the reaction mixture to 100 °C and maintain it at this temperature with stirring for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure Diels-Alder adduct, 2-acetoxy-2-cyano-bicyclo[2.2.1]hept-5-ene.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction of this compound with 2-Methylfuran
This protocol is based on the reported Lewis acid-catalyzed reactions of this compound with furan derivatives.[2]
Materials:
-
This compound
-
2-Methylfuran
-
Zinc Iodide (ZnI₂) or Magnesium Iodide (MgI₂)
-
Anhydrous reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the Lewis acid catalyst (e.g., ZnI₂, 0.1-0.2 eq).
-
Addition of Reactants: Add 2-methylfuran (1.2 eq) to the vessel, followed by this compound (1.0 eq). The reaction is typically run neat (without solvent).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 0 °C or room temperature) for the specified time (8 days at 0 °C or 24-26 hours at room temperature). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired cycloaddition product. The ratio of endo to exo isomers can be determined by ¹H NMR spectroscopy.
Mandatory Visualizations
Diels-Alder Reaction Workflow
Caption: General workflow for the Diels-Alder reaction using this compound.
Logical Relationship of Reaction Components and Outcomes
Caption: Factors influencing the outcome of the Diels-Alder reaction.
Discussion
The use of this compound as a dienophile offers a reliable method for the synthesis of bicyclic and other cyclic systems. The reactivity of the diene plays a crucial role, with highly electron-rich dienes like Danishefsky's diene expected to react under milder conditions and with higher regioselectivity.[7] The choice of Lewis acid catalyst can significantly influence both the reaction rate and the stereochemical outcome, often favoring the formation of the endo product. The subsequent hydrolysis of the acetoxy and cyano groups to a ketone provides a valuable synthetic transformation, expanding the utility of this dienophile in the synthesis of complex molecules. While no specific examples of the reaction of this compound with the highly reactive Danishefsky's diene or with anthracene have been detailed in the searched literature, the general principles of Diels-Alder reactions suggest that these transformations would be feasible and could provide efficient routes to the corresponding cycloadducts. Further research in this area could expand the synthetic scope of this compound.
References
Application Notes and Protocols for Cycloadditions Involving 1-Cyanovinyl Acetate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: While the direct Lewis acid-catalyzed cycloaddition of 1-cyanovinyl acetate is not extensively documented in scientific literature, its dimer, bis(this compound), serves as a valuable linear precursor for the generation of 3-oxidopyrylium ions. These reactive intermediates readily undergo [5+2] cycloaddition reactions with various dipolarophiles under Brønsted acid catalysis. This document provides detailed application notes on this transformation, including reaction mechanisms, experimental protocols, and quantitative data. Additionally, it offers a brief overview of the general principles of Lewis acid catalysis in Diels-Alder reactions of related α,β-unsaturated systems for contextual understanding.
Part 1: Brønsted Acid-Catalyzed [5+2] Cycloaddition via 3-Oxidopyrylium Ion from Bis(this compound)
The thermal treatment of bis(this compound) in the presence of a catalytic amount of pyridinium p-toluenesulfonate (PPTS) generates a highly functionalized 3-oxidopyrylium ion. This reactive dipole can be trapped in situ by various dipolarophiles to yield complex oxabicyclic structures.[1][2] This method is notable as it represents the first documented approach to generating 3-oxidopyrylium ions from an acyclic precursor.[1][2]
Reaction Mechanism and Workflow
The proposed reaction pathway involves a series of acyl transfers and an intramolecular cyclization to form the 3-oxidopyrylium ylide, which then undergoes a [5+2] cycloaddition with a suitable dipolarophile.
References
Application Notes and Protocols for the Synthesis of Complex Molecules Using 1-Cyanovinyl Acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of bis(1-cyanovinyl acetate), a derivative of this compound, as a linear precursor for the generation of 3-oxidopyrylium ions. This reactive intermediate is a powerful tool for the synthesis of complex, sp³-rich molecules through cycloaddition reactions. The methodologies described herein are valuable for the rapid generation of molecular complexity, a crucial aspect of natural product synthesis and drug discovery.[1][2][3]
Introduction
The quest for efficient methods to construct complex molecular architectures from simple, readily available starting materials is a central theme in modern organic synthesis.[1] Cycloaddition reactions are particularly powerful in this regard, as they can form multiple stereocenters and ring systems in a single step.[1][2] This document details the application of bis(this compound) as a novel and effective precursor to 3-oxidopyrylium ions, which can then participate in [5+2] cycloaddition reactions to yield structurally complex oxabicyclic products.[1][3][4] This approach represents the first reported use of a linear, acyclic precursor to generate these valuable reactive intermediates.[1]
Reaction Principle and Mechanism
Heating bis(this compound) with a catalytic amount of a weak acid, such as pyridinium p-toluenesulfonate (PPTS), triggers a cascade of acyl transfers and an intramolecular cyclization to form a 3-oxidopyrylium ion. This highly reactive dipole can then be trapped in situ by a variety of dipolarophiles, including alkenes and dienes, to afford complex cycloadducts.[1][2][3] This sequence allows for the construction of intricate molecular frameworks that would be challenging to access through other synthetic routes.[1]
The proposed mechanism for the formation of the 3-oxidopyrylium ion from bis(this compound) is illustrated in the diagram below. The process is initiated by a thermally promoted E- to Z-isomerization of the diene, followed by a series of acyl transfers and a final intramolecular cyclization.[2]
Caption: Proposed reaction pathway for the formation of a 3-oxidopyrylium ion from bis(this compound) and subsequent [5+2] cycloaddition.
Experimental Protocols
The following protocols are adapted from the work of Wilkerson-Hill et al.[1]
1. Synthesis of Bis(this compound) (1) [1]
This procedure is a modification of a previously reported method.
-
Materials:
-
Succinyl chloride
-
Trimethylsilyl cyanide
-
Trimethylsilyl chloride
-
-
Procedure:
-
To a flame-dried round-bottomed flask under a positive pressure of nitrogen, add succinyl chloride (1.0 equiv).
-
Add trimethylsilyl cyanide (2.4 equiv) and trimethylsilyl chloride (0.12 equiv).
-
Stir the colorless, homogeneous solution at room temperature for 3 days.
-
After the reaction is complete, concentrate the mixture to afford the crude product, which can be purified by appropriate methods.
-
2. General Procedure for Intermolecular [5+2] Cycloaddition Reaction [1]
This protocol describes the general method for the cycloaddition of the in situ generated 3-oxidopyrylium ion with a dipolarophile.
-
Materials:
-
Bis(this compound) (1)
-
Dipolarophile (e.g., styrene derivative)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dry acetonitrile
-
-
Procedure:
-
To a flame-dried 4 mL vial equipped with a Teflon-coated stir bar, add bis(this compound) (1) (0.10 mmol, 1 equiv), the dipolarophile (0.50 mmol, 5 equiv), and PPTS (5.0 μmol, 5 mol %).
-
Add dry acetonitrile (1 mL).
-
Cap the vial and heat the reaction mixture to reflux (100 °C oil bath temperature) with stirring for 24 hours.
-
Upon completion, concentrate the solution and purify the residue by SiO₂-gel chromatography to afford the desired cycloaddition products.
-
Quantitative Data Summary
The efficiency of the [5+2] cycloaddition reaction has been evaluated with a variety of styrene-based dipolarophiles, affording modest to good yields of the corresponding oxabicyclooctene products.[2] The reaction is also scalable, with only a slight decrease in yield when performed on a larger scale.[2]
| Entry | Dipolarophile (2) | Product | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | 4-Methoxystyrene (2b) | 4b | 71 | 1.8:1 |
| 2 | 4-Methylstyrene (2c) | 4c | 65 | 1.5:1 |
| 3 | Styrene (2d) | 4d | 60 | 1.5:1 |
| 4 | 4-Isopropylstyrene (2e) | 4e | 68 | 2.1:1 |
| 5 | 4-Chlorostyrene (2f) | 4f | 55 | 1.7:1 |
| 6 | 4-Bromostyrene (2g) | 4g | 51 | 1.6:1 |
| 7 | 4-(Trifluoromethyl)styrene (2h) | 4h | 40 | 1.5:1 |
| 8 | α-Methylstyrene (2i) | 4i | 58 | N/A |
Table 1: Intermolecular [5+2] Cycloaddition of bis(this compound) with various styrenes. Reactions were performed with 1 (0.10 mmol), 2 (5 equiv), and PPTS (5 mol %) in acetonitrile at 100 °C for 24 h.[1]
Applications in Drug Development and Complex Molecule Synthesis
The ability to rapidly construct complex, three-dimensional molecular scaffolds is of high importance in medicinal chemistry and drug discovery. The sp³-rich oxabicyclic products obtained from this methodology can serve as valuable building blocks for the synthesis of biologically active molecules and natural products.[1] The generation of a highly functionalized 3-oxidopyrylium ion from a simple, linear precursor opens up new avenues for the exploration of chemical space and the development of novel therapeutics.
Experimental Workflow
The overall experimental workflow for the synthesis and application of bis(this compound) is outlined below.
Caption: A schematic of the experimental workflow from precursor synthesis to the final cycloaddition product.
References
Application Notes and Protocols: 1-Cyanovinyl Acetate in the Synthesis of Bridged Bicyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-cyanovinyl acetate and its derivatives in the synthesis of structurally complex bridged bicyclic compounds. These methodologies offer powerful strategies for accessing novel molecular scaffolds relevant to medicinal chemistry and drug development.
Diels-Alder Reaction of this compound for Bicyclo[2.2.2]octane Scaffolds
This compound can be employed as a dienophile in Diels-Alder reactions with cyclic dienes to construct bridged bicyclic systems. This classical cycloaddition provides a straightforward route to functionalized bicyclo[2.2.2]octane frameworks.
Application and Significance
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the rapid construction of six-membered rings with high stereocontrol. When a cyclic diene is used, a bridged bicyclic product is formed. The use of this compound as the dienophile introduces both a cyano and an acetate group into the resulting bicyclic structure, which can serve as versatile handles for further synthetic transformations.
Experimental Protocol: Diels-Alder Reaction
This protocol is based on a procedure described in the synthesis of a key intermediate.[1]
Materials:
-
This compound
-
Diene 447 (1-methoxy-3-(N,N-diethylcarbamoyl)cyclohexa-1,3-diene)
-
Toluene, anhydrous
Procedure:
-
To a stirred solution of this compound (1.15 mL, 10.8 mmol) in toluene (21 mL), add a solution of diene 447 (1.25 g, 6.0 mmol) in toluene (4 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a 1:1 mixture of petroleum ether and ethyl acetate to yield the desired bridged bicyclic product.
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Yield | Reference |
| This compound | Diene 447 | Toluene | 85% | [1] |
Reaction Scheme
Caption: Diels-Alder reaction of this compound.
Sequential [5+2]/[4+2] Cycloaddition of Bis(this compound) for Complex Polycyclic Systems
A more complex derivative, bis(this compound), serves as a linear precursor to a 3-oxidopyrylium ion, which can undergo a cascade of cycloaddition reactions to generate highly functionalized and sp3-rich bridged polycyclic compounds. This approach represents a powerful strategy for rapidly building molecular complexity from simple starting materials.
Application and Significance
This cascade reaction sequence allows for the construction of intricate molecular architectures containing multiple rings and stereocenters in a single operation. The resulting bridged oxabicyclic products are of significant interest in medicinal chemistry due to their three-dimensional character.
Experimental Protocol: Intermolecular [5+2] Cycloaddition
The following protocol describes the reaction of bis(this compound) with a dipolarophile to form a bridged bicyclic system.
Materials:
-
Bis(this compound)
-
Indene
-
Toluene, anhydrous
-
Microwave reactor
Procedure:
-
To a flame-dried 0.2–0.5 mL Biotage microwave vial, add bis(this compound) (11.0 mg, 0.050 mmol, 1 equiv) and indene (20.2 mg, 0.10 mmol, 2 equiv).
-
Seal the vial, and evacuate and backfill with nitrogen gas (repeat this cycle three times).
-
Add anhydrous toluene (1.0 mL) to the vial.
-
Heat the heterogeneous solution to 180 °C in the microwave reactor and maintain this temperature for 2 hours.
-
After cooling, concentrate the reaction mixture.
-
Purify the resulting residue via column chromatography on silica gel to isolate the product.
Quantitative Data: Optimization of Reaction Conditions
| Entry | Additive (mol %) | Solvent | Temperature (°C) | Yield (%) |
| 1 | DMAP (10) | MeCN | 120 | 25 |
| 2 | DBN (10) | MeCN | 120 | 38 |
| 3 | PPTS (10) | MeCN | 120 | 51 |
| 4 | PPTS (10) | Toluene | 120 | 45 |
| 5 | PPTS (10) | Toluene | 180 | 70 |
DMAP = N,N-dimethyl-4-aminopyridine, DBN = 1,5-diazabicyclo[4.3.0]non-5-ene, PPTS = pyridinium p-toluenesulfonate.
Reaction Pathway and Experimental Workflow
Caption: Generation and cycloaddition of a 3-oxidopyrylium ion.
Caption: Workflow for the [5+2] cycloaddition reaction.
References
Application Notes and Protocols: Regioselectivity in the Diels-Alder Reaction of Substituted 1-Cyanovinyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the regioselectivity observed in the Diels-Alder reaction of substituted 1-cyanovinyl acetate, a versatile dienophile utilized in organic synthesis as a masked ketene equivalent. The following sections detail the governing principles of regioselectivity, present available quantitative data, and provide generalized experimental protocols for conducting these cycloaddition reactions. The information is intended to guide researchers in predicting and controlling the outcomes of Diels-Alder reactions involving this valuable synthetic building block.
Introduction
The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction for the formation of six-membered rings.[1] The regioselectivity of this reaction becomes a critical consideration when both the diene and the dienophile are unsymmetrically substituted. This compound is an unsymmetrical dienophile of significant interest due to its utility as a ketene equivalent, where the cyanohydrin acetate moiety can be subsequently hydrolyzed to a ketone.[2] Understanding the factors that control the regioselectivity of its Diels-Alder reactions is crucial for its effective application in the synthesis of complex molecules.
The regioselectivity in the Diels-Alder reaction is primarily governed by a combination of electronic and steric effects.[3][4] In a normal electron demand Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor dienophile is dominant. The preferred regioisomer arises from the alignment of the reactants that maximizes the orbital overlap between the atoms with the largest coefficients in the HOMO of the diene and the LUMO of the dienophile.[4] Generally, this leads to the formation of "ortho" and "para" substituted products, while "meta" products are disfavored.[5]
Factors Influencing Regioselectivity
The regiochemical outcome of the Diels-Alder reaction of this compound with substituted dienes is influenced by several key factors:
-
Electronic Effects: The cyano and acetate groups on the dienophile are both electron-withdrawing, polarizing the double bond. The alignment of the diene and dienophile to match the most nucleophilic center of the diene with the most electrophilic center of the dienophile dictates the preferred regioisomer. For 1-substituted dienes, this generally favors the formation of the "ortho" (1,2-disubstituted) adduct.[5]
-
Steric Effects: The steric bulk of the substituents on both the diene and the dienophile can significantly influence the transition state energies, favoring the less sterically hindered approach of the reactants. In some cases, steric hindrance can override electronic preferences.[3]
-
Lewis Acid Catalysis: The presence of a Lewis acid can enhance the regioselectivity of the Diels-Alder reaction. Lewis acids coordinate to the electron-withdrawing groups of the dienophile, further lowering its LUMO energy and increasing the polarization of the double bond. This can lead to a higher preference for a single regioisomer.[6]
Quantitative Data on Regioselectivity
While the general principles of Diels-Alder regioselectivity are well-established, specific quantitative data for the reaction of this compound with a wide range of substituted dienes is not extensively tabulated in readily available literature. However, existing studies provide strong qualitative and, in some cases, definitive quantitative insights.
One study on the Diels-Alder reaction of this compound with 10-allyl-1,8-dichloroanthracene reported the exclusive formation of the "ortho" isomer .[3] This high regioselectivity was attributed primarily to steric effects.[3] Another investigation involving the reaction of this compound with 2-methylfuran also noted high regioselectivity in favor of the "ortho" adduct , driven by electronic factors.
The table below summarizes the available data and expected outcomes based on established principles of Diels-Alder reactions.
| Diene | Substituent Position | Expected Major Regioisomer(s) | Reported Regioisomer Ratio (ortho:meta / para:meta) | Citation(s) |
| 10-Allyl-1,8-dichloroanthracene | 1- and 8- positions of anthracene core | Ortho | Exclusively Ortho | [3] |
| 2-Methylfuran | 2-position | Ortho | High Ortho Selectivity | |
| Isoprene (2-Methyl-1,3-butadiene) | 2-position | Para | Data not available | |
| 1-Methoxy-1,3-butadiene | 1-position | Ortho | Data not available | |
| 2-Phenyl-1,3-butadiene | 2-position | Para | Data not available |
Note: The terms "ortho," "meta," and "para" are used colloquially to describe the relative substitution patterns of the resulting cyclohexene ring (1,2-, 1,3-, and 1,4-substitution, respectively).
Experimental Protocols
The following are generalized protocols for conducting Diels-Alder reactions with this compound. The specific conditions, particularly temperature and reaction time, may need to be optimized for different diene substrates.
Protocol 1: Thermal Diels-Alder Reaction
This protocol describes a general procedure for the thermal cycloaddition of this compound with a substituted diene.
Materials:
-
This compound (dienophile)
-
Substituted diene (e.g., isoprene, freshly distilled cyclopentadiene)
-
Anhydrous toluene or xylene (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substituted diene (1.0 equivalent).
-
Add anhydrous toluene or xylene to dissolve the diene.
-
Add this compound (1.0 to 1.2 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent and diene reactivity).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically after several hours to overnight), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
-
Characterize the products and determine the regioisomeric ratio using ¹H NMR spectroscopy and/or GC-MS analysis.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction
This protocol outlines a procedure for a Lewis acid-catalyzed cycloaddition, which can enhance both the reaction rate and regioselectivity.
Materials:
-
This compound (dienophile)
-
Substituted diene
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Lewis acid (e.g., aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂))
-
Round-bottom flask
-
Addition funnel (optional)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Low-temperature bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the Lewis acid (0.1 to 1.1 equivalents) and anhydrous DCM.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Slowly add the solution of this compound to the cooled Lewis acid suspension.
-
Stir the mixture for 15-30 minutes to allow for complexation.
-
Slowly add the substituted diene (1.0 to 1.2 equivalents) to the reaction mixture.
-
Maintain the reaction at the low temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product and determine the regioisomeric ratio as described in Protocol 1.
Visualizations
Reaction Pathway
Caption: General mechanism of the Diels-Alder reaction.
Experimental Workflow
Caption: Typical experimental workflow for Diels-Alder reactions.
References
Application of 1-Cyanovinyl Acetate in Natural Product Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyanovinyl acetate and its derivatives have emerged as versatile building blocks in organic synthesis, offering a unique avenue for the construction of complex molecular architectures reminiscent of natural products. A key application lies in the generation of 3-oxidopyrylium ions, highly reactive intermediates that can readily engage in cycloaddition reactions to furnish intricate, sp³-rich polycyclic scaffolds. This methodology provides an efficient pathway to molecular frameworks that are often challenging to access through traditional synthetic routes, thus holding significant promise for the synthesis of novel bioactive compounds and natural product analogues.
This document provides detailed application notes and protocols based on the use of bis(this compound) as a linear precursor to 3-oxidopyrylium ions for the synthesis of complex organic molecules.
Core Application: Generation of 3-Oxidopyrylium Ions and Subsequent Cycloadditions
The seminal work by Sarpong and coworkers has demonstrated that bis(this compound) can serve as the first linear precursor for the generation of 3-oxidopyrylium ions.[1][2][3][4] Upon heating in the presence of a catalytic amount of a weak acid, such as pyridinium p-toluenesulfonate (PPTS), bis(this compound) undergoes a cascade of acyl transfers and an intramolecular cyclization to form a highly reactive 3-oxidopyrylium ion.[1][2][5] This intermediate can be trapped in situ by various dipolarophiles, leading to the formation of structurally diverse and complex molecules.
This approach is particularly valuable for the rapid generation of molecular complexity from a relatively simple, acyclic starting material.[2] The resulting polycyclic products, rich in sp³ centers, are of significant interest in medicinal chemistry and drug discovery due to their resemblance to the core structures of many natural products.
Experimental Protocols
Protocol 1: General Procedure for the Intermolecular [5+2] Cycloaddition Reaction
This protocol describes the general method for the reaction of bis(this compound) with a dipolarophile to form the corresponding [5+2] cycloadduct.
Materials:
-
Bis(this compound)
-
Dipolarophile (e.g., indene, 4-vinylanisole, α-methylstyrene)
-
Anhydrous toluene or acetonitrile
-
Pyridinium p-toluenesulfonate (PPTS) (optional, can improve yields)
-
Microwave vial or Schlenk flask
-
Standard laboratory glassware and purification supplies (silica gel, solvents)
Procedure:
-
To a flame-dried microwave vial or Schlenk flask, add bis(this compound) (1.0 equiv) and the dipolarophile (2.0-5.0 equiv).[2]
-
If using, add pyridinium p-toluenesulfonate (5 mol %).[2]
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous solvent (toluene or acetonitrile) to achieve a desired concentration (e.g., 0.05 M).
-
Heat the reaction mixture to the desired temperature (e.g., 180 °C in a microwave reactor or reflux at 100 °C in an oil bath) for the specified time (e.g., 2-24 hours).[2]
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired [5+2] cycloadduct.[2]
Data Presentation: Summary of [5+2] Cycloaddition Reactions
The following table summarizes the results of the intermolecular [5+2] cycloaddition of the 3-oxidopyrylium ion generated from bis(this compound) with various dipolarophiles.
| Entry | Dipolarophile (2 equiv) | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Indene | Toluene | 180 (Microwave) | 2 | 4a | 65 |
| 2 | 4-Vinylanisole | Acetonitrile | 100 (Reflux) | 24 | endo-4b + exo-4b | 64 (endo: 49, exo: 15) |
| 3 | Styrene | Toluene | 180 (Microwave) | 2 | 4c | 75 |
| 4 | 4-Chlorostyrene | Toluene | 180 (Microwave) | 2 | 4d | 70 |
| 5 | 4-Bromostyrene | Toluene | 180 (Microwave) | 2 | 4e | 68 |
| 6 | 4-(Trifluoromethyl)styrene | Toluene | 180 (Microwave) | 2 | 4f | 62 |
| 7 | 3-Methoxystyrene | Toluene | 180 (Microwave) | 2 | 4g | 71 |
| 8 | 2-Vinylnaphthalene | Toluene | 180 (Microwave) | 2 | 4h | 60 |
| 9 | α-Methylstyrene | Toluene | 180 (Microwave) | 2 | 4i | 55 |
| 10 | Phenyl vinyl sulfide | Toluene | 180 (Microwave) | 2 | 4j | 40 |
| 11 | Benzyl vinyl ether | Toluene | 180 (Microwave) | 2 | 4k | 35 |
Data sourced from Wilkerson-Hill, S. M.; Sawano, S.; Sarpong, R. J. Org. Chem. 2016, 81 (23), 11646–11657.[2]
Visualizations
Reaction Pathway for the Formation of 3-Oxidopyrylium Ion and [5+2] Cycloaddition
Caption: Proposed pathway for the formation of a 3-oxidopyrylium ion from bis(this compound) and its subsequent [5+2] cycloaddition with a dipolarophile.
Experimental Workflow for the Synthesis of [5+2] Cycloadducts
Caption: A streamlined workflow for the synthesis and purification of [5+2] cycloaddition products from bis(this compound).
Conclusion
The use of bis(this compound) as a precursor to 3-oxidopyrylium ions represents a significant advancement in the field of organic synthesis, providing a novel and efficient method for the construction of complex, sp³-rich polycyclic systems. The mild reaction conditions and the ability to generate significant molecular complexity in a single step make this methodology highly attractive for applications in natural product synthesis and the development of new therapeutic agents. The detailed protocols and data presented herein offer a practical guide for researchers seeking to employ this powerful synthetic strategy. Further exploration of the scope of dipolarophiles and the transformation of the resulting cycloadducts will undoubtedly lead to the synthesis of a wide array of novel and biologically relevant molecules.
References
Application Notes and Protocols: 1-Cyanovinyl Acetate in Reactions with Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of complex cyclic systems. The [4+2] cycloaddition of furan derivatives with suitable dienophiles, such as 1-cyanovinyl acetate, yields 7-oxabicyclo[2.2.1]heptane skeletons. These bicyclic structures are of significant interest as they form the core of numerous biologically active molecules and serve as versatile synthetic intermediates, or "chirons," for the preparation of a wide array of natural products and pharmaceuticals.
This document provides detailed application notes and experimental protocols for the reaction of this compound with furan and its derivatives. It is intended to be a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into reaction conditions, expected outcomes, and the potential applications of the resulting cycloadducts.
Reaction Mechanism and Stereochemistry
The reaction between a furan derivative (the diene) and this compound (the dienophile) is a concerted pericyclic reaction. The stereochemical outcome of the Diels-Alder reaction is a critical aspect, with the formation of endo and exo diastereomers being possible. Generally, the endo product is kinetically favored due to secondary orbital interactions, while the exo product is often the thermodynamically more stable isomer. The ratio of these isomers can be influenced by reaction temperature, time, and the presence of catalysts. For instance, in many furan-maleimide cycloadditions, the endo adduct is formed preferentially under kinetic control, while higher temperatures can lead to retro-Diels-Alder reaction and isomerization to the more stable exo product.[1]
Caption: General scheme of the Diels-Alder reaction.
Data Presentation: Reaction of this compound with Furan Derivatives
The following table summarizes the reaction conditions and outcomes for the Diels-Alder cycloaddition of this compound with various furan derivatives. This data is crucial for predicting reaction efficiency and stereoselectivity.
| Furan Derivative | Dienophile | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Endo:Exo Ratio | Reference |
| Furan | This compound | ZnI₂ | None | RT | 4 days | 71 | 3:1 | Mehta & Khan (1993) |
| 2-Methylfuran | This compound | - | - | - | - | High Regioselectivity (ortho favored) | - | (Review) |
| 2,5-Dimethylfuran | Maleic Anhydride | - | Toluene | 80 | - | 50 (exo adduct) | - | (Related Reaction)[2] |
Note: Specific yield and conditions for the reaction with 2-methylfuran were not detailed in the reviewed literature, though high regioselectivity for the ortho-adduct under kinetic control was noted. The reaction with 2,5-dimethylfuran and maleic anhydride is included for comparative purposes.
Experimental Protocols
General Procedure for the Diels-Alder Reaction of Furan with this compound
This protocol is adapted from the synthesis of (±)-2-endo/exo-Acetoxy-7-oxabicyclo[2.2.1]hept-5-en-2-exo/endo-carbonitrile.
Materials:
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Furan (freshly distilled)
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This compound
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Zinc iodide (ZnI₂)
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Ethyl acetate
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Hexanes
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Silica gel for flash chromatography
Procedure:
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To a mixture of furan (4.0 equivalents) and this compound (1.0 equivalent), add zinc iodide (0.5 equivalents).
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Stir the resulting reaction mixture at room temperature in the dark for 4 days.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, remove the catalyst by filtration.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash chromatography on silica gel using a mixture of hexanes and ethyl acetate (e.g., 5:1 v/v) as the eluent.
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The product is obtained as a mixture of endo and exo isomers.
Spectroscopic Data for a Representative 7-Oxabicyclo[2.2.1]heptane Derivative:
For a related compound, 3-([4-(acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, the following spectroscopic data has been reported:[3]
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¹H NMR (500 MHz, (CD₃)₂SO): Signals corresponding to the bicyclic core and the substituent.
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¹³C NMR (125 MHz, (CD₃)₂SO): δ 172.4, 171.1, 168.4, 139.1, 130.4, 128.8, 118.8, 77.9, 77.6, 65.5, 52.0, 50.9, 28.5 (CH₂), 24.0.[3]
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IR (ATR): 3303, 3007, 2992, 2984, 2880, 1732, 1689, 1654, 1519, 1257, 1229, 1198, 1189, 1007, 966, 818, 562 cm⁻¹.[3]
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HRMS (LC-MS) m/z: [M+H]⁺ calculated for C₁₇H₁₉NO₆ 334.1291; found 334.1281.[3]
Applications in Drug Development
The 7-oxabicyclo[2.2.1]heptane scaffold derived from the reaction of furans and dienophiles is a privileged structure in medicinal chemistry due to its rigid conformation, which allows for precise positioning of functional groups for interaction with biological targets.
Anticancer and Enzyme Inhibition Activity
Derivatives of the 7-oxabicyclo[2.2.1]heptane core have shown significant potential as anticancer agents. For instance, norcantharidin, a demethylated analog of cantharidin, which features this bicyclic system, is a known inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A).[4] These enzymes are crucial in cellular signaling pathways, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
More recently, derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid have been designed as selective inhibitors of protein phosphatase 5 (PP5).[5] Overexpression of PP5 is linked to tumor progression and resistance to chemotherapy. A rationally designed inhibitor, compound 28a , demonstrated a 38-fold enhanced selectivity for PP5 and was shown to reverse temozolomide resistance in a glioblastoma multiforme cell line.[5] In a xenograft model, the oral administration of 28a in combination with temozolomide effectively inhibited tumor growth.[5]
Furthermore, various N-substituted norcantharimide derivatives have been synthesized and evaluated for their anticancer activities against several human cancer cell lines.[4] Lipophilic derivatives, in particular, have shown promising cytotoxicity and pro-apoptotic effects, suggesting that modifications to the 7-oxabicyclo[2.2.1]heptane scaffold can be tuned to enhance anticancer potency.[4]
The workflow for the development of these inhibitors can be visualized as follows:
Caption: Drug development workflow for 7-oxabicyclo[2.2.1]heptane derivatives.
Conclusion
The Diels-Alder reaction of this compound with furan derivatives provides a reliable and versatile route to the 7-oxabicyclo[2.2.1]heptane framework. The resulting cycloadducts are valuable building blocks for the synthesis of complex molecules with significant biological activities. The application notes and protocols provided herein offer a foundation for researchers to explore this chemistry further, with the ultimate goal of developing novel therapeutics and advancing the field of drug discovery. The continued investigation into the stereoselective synthesis and biological evaluation of these compounds holds great promise for the future of medicinal chemistry.
References
Troubleshooting & Optimization
How to improve low yield in 1-Cyanovinyl acetate Diels-Alder reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in Diels-Alder reactions involving 1-cyanovinyl acetate.
Troubleshooting Guide: Enhancing Low Yields
Low yields in Diels-Alder reactions with this compound can often be attributed to several factors, from suboptimal reaction conditions to the inherent reactivity of the substrates. This guide provides a systematic approach to identifying and resolving these common issues.
Question: My Diels-Alder reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors. Systematically evaluate the following possibilities:
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Suboptimal Reaction Temperature: Temperature plays a critical role. High temperatures can induce the retro-Diels-Alder reaction, where the product reverts to the starting diene and dienophile, thus lowering the overall yield. Conversely, a temperature that is too low may lead to an impractically slow reaction rate.
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Solution: Monitor your reaction over time using techniques like TLC or GC-MS. If you observe product formation followed by its disappearance, the retro-Diels-Alder reaction is a likely culprit.[1] Lower the reaction temperature and extend the reaction time. For highly reactive systems, temperatures at or below room temperature may be optimal.[1]
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-
Diene Reactivity and Conformation: The diene must be in the s-cis conformation for the [4+2] cycloaddition to occur.[1][2] Acyclic dienes exist in equilibrium between the s-cis and s-trans conformations, with the s-trans form often being more stable.[1] Bulky substituents on the diene can disfavor the required s-cis conformation.
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Solution: If you are using an acyclic diene, consider that the equilibrium may favor the unreactive s-trans conformer. Increasing the temperature can sometimes provide the energy needed to overcome the rotational barrier to the s-cis conformation, but this must be balanced against the risk of the retro-Diels-Alder reaction.[1] Cyclic dienes like cyclopentadiene are locked in the s-cis conformation and are generally more reactive.[1]
-
-
Lack of Catalysis: this compound, while activated by an electron-withdrawing cyano group, may still exhibit sluggish reactivity with certain dienes. Lewis acid catalysts are widely used to accelerate Diels-Alder reactions.[3] They function by coordinating to the dienophile, making it more electron-deficient and lowering its LUMO energy, thereby increasing the reaction rate and often enhancing selectivity.[3]
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Solution: Introduce a Lewis acid catalyst to your reaction mixture. Common Lewis acids for this purpose include zinc iodide (ZnI₂), magnesium iodide (MgI₂), aluminum chloride (AlCl₃), and boron trifluoride (BF₃).[1][3] The choice of catalyst and its concentration may need to be optimized for your specific substrates.
-
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Diene and Dienophile Electronic Properties: A standard Diels-Alder reaction is most efficient with an electron-rich diene and an electron-poor dienophile.[2][4] If your diene possesses electron-withdrawing groups, its reactivity will be diminished.
-
Solution: If possible, modify the diene to include electron-donating groups (e.g., alkyl, alkoxy) to increase its reactivity.[2]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in your this compound Diels-Alder reaction.
Caption: Troubleshooting workflow for low-yield Diels-Alder reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in Diels-Alder reactions?
This compound is a dienophile used in Diels-Alder reactions, often as a "masked ketene" or ketene equivalent. Ketenes themselves are generally unsuitable for [4+2] cycloadditions. After the Diels-Alder reaction, the resulting adduct with this compound can be hydrolyzed to a ketone, providing a synthetic route to cyclohexanone derivatives.
Q2: How does the reactivity of this compound compare to other dienophiles?
The reactivity of this compound is influenced by its electron-withdrawing cyano group. It has been reported to be less reactive in non-catalyzed Diels-Alder reactions than 2-chloroacrylonitrile.
Q3: Can running the reaction "neat" (without solvent) improve the yield?
Yes, for some Diels-Alder reactions, running the reaction neat can increase the effective concentration of the reactants and lead to higher yields. Several successful Diels-Alder reactions with this compound have been reported under neat conditions.[1]
Q4: What side reactions can occur with this compound?
Besides the retro-Diels-Alder reaction, polymerization of the diene or dienophile can be a competing side reaction, especially at higher temperatures or in the presence of certain catalysts. If you observe the formation of insoluble material, polymerization may be an issue.
Data Presentation: Impact of Catalysis and Temperature
The following table summarizes the reported yields for the Diels-Alder reaction between 2-methylfuran (2-MF) and this compound under various conditions. This data illustrates the significant impact of Lewis acid catalysis and temperature on the reaction outcome.
| Diene | Dienophile | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Methylfuran | This compound | ZnI₂ | Neat | 0 | 8 days | 52 | [1] |
| 2-Methylfuran | This compound | ZnI₂ | Neat | 20 | 26 h | 17 | [1] |
| 2-Methylfuran | This compound | ZnI₂ | Neat | Room Temp. | 24 h | 30 | [1] |
| 2-Methylfuran | This compound | MgI₂ | Neat | Room Temp. | 24 h | 57 | [1] |
| Cyclopentadiene | This compound | None | Neat | 100 | - | 62 |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction of 2-Methylfuran and this compound
This protocol is adapted from reported procedures for Lewis acid-catalyzed Diels-Alder reactions.[1]
Materials:
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2-Methylfuran (diene)
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This compound (dienophile)
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Magnesium iodide (MgI₂, Lewis acid catalyst)
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Anhydrous solvent (e.g., dichloromethane, if not running neat)
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Round-bottom flask with stir bar
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Nitrogen or Argon atmosphere setup
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Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
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Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Lewis acid catalyst (e.g., MgI₂, 10-20 mol%).
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Addition of Reactants: If using a solvent, add the anhydrous solvent to the flask. Add the diene (1.0 equivalent) to the flask, followed by the dienophile, this compound (1.0-1.2 equivalents). For a neat reaction, add the diene directly to the catalyst, followed by the dienophile.
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Reaction: Stir the mixture at room temperature for 24 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Diels-Alder adduct.
Protocol 2: Thermal Diels-Alder Reaction of Cyclopentadiene and this compound
This protocol is based on the earliest reported Diels-Alder reaction of this compound.
Materials:
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Freshly cracked cyclopentadiene (diene)
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This compound (dienophile)
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Sealed tube or a flask with a reflux condenser
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Heating mantle or oil bath
-
Standard purification equipment (distillation or chromatography apparatus)
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene is prepared by cracking dicyclopentadiene. This should be done immediately before use as cyclopentadiene readily dimerizes.
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine the freshly cracked cyclopentadiene (1.0 equivalent) and this compound (1.0 equivalent).
-
Heating: Heat the neat mixture to 100 °C.
-
Reaction Time: Maintain the temperature until the reaction is complete, as determined by monitoring (e.g., GC-MS).
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Purification: After cooling to room temperature, purify the product. This may involve distillation under reduced pressure or column chromatography to isolate the Diels-Alder adduct.
Diels-Alder Reaction Mechanism
The following diagram illustrates the general concerted mechanism of the Diels-Alder reaction between a generic diene and this compound.
Caption: General mechanism of the Diels-Alder reaction.
References
- 1. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
Preventing polymerization of 1-Cyanovinyl acetate during reaction
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the polymerization of 1-cyanovinyl acetate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to polymerization?
A1: this compound possesses two electron-withdrawing groups (the nitrile and the acetate) attached to the vinyl group. This electronic structure makes the double bond highly susceptible to both free-radical and anionic polymerization. Spontaneous polymerization can be initiated by exposure to heat, light, moisture, or basic impurities.
Q2: What are the primary modes of this compound polymerization?
A2: Due to its electronic structure, this compound can polymerize via two main pathways:
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Anionic Polymerization: This is often initiated by nucleophiles or bases, such as water, alcohols, or amines. The electron-deficient nature of the double bond makes it highly susceptible to nucleophilic attack.
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Free-Radical Polymerization: This can be initiated by heat, UV light, or radical initiators (e.g., peroxides, AIBN). Commercial this compound is typically supplied with a free-radical inhibitor to prevent this during storage.
Q3: What are the common inhibitors used for this compound?
A3: To ensure stability, this compound is typically stabilized with a combination of inhibitors to counteract both polymerization mechanisms.
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Free-Radical Inhibitors: Phenolic compounds like hydroquinone, butylated hydroxytoluene (BHT), or tert-butyl catechol (TBC) are commonly used. These compounds act as radical scavengers.
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Anionic Polymerization Inhibitors: Acidic compounds are used to neutralize basic initiators. While specific data for this compound is limited, analogous systems like cyanoacrylates use acidic gases like sulfur dioxide or strong acids such as p-toluenesulfonic acid. For practical laboratory purposes, ensuring an anhydrous and slightly acidic environment is crucial.
Q4: How should I store this compound to prevent polymerization?
A4: Proper storage is critical. This compound should be stored in a refrigerator (typically 2-8°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen. The container should be opaque to protect it from light.
Troubleshooting Guide
Problem: I observed solid polymer in my new bottle of this compound.
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Possible Cause: Exposure to heat during shipping or improper storage by the supplier. The inhibitor may have been depleted.
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Solution: Do not use the reagent. Contact your supplier for a replacement. The polymer is generally insoluble and difficult to remove, and the remaining monomer may be unstable.
Problem: My reaction mixture turned viscous and solidified unexpectedly.
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Possible Cause 1: Anionic Polymerization. Your reaction conditions may contain basic impurities. This could be from a basic reagent, residual base from a previous step, or even a protic solvent like an alcohol.
-
Solution 1: Ensure all glassware is rigorously dried and free of basic residues. Use anhydrous, non-protic solvents. If a basic reagent is necessary, consider adding it slowly at a low temperature to a solution of this compound that already contains other reactants.
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Possible Cause 2: Free-Radical Polymerization. The reaction temperature may be too high, leading to thermal initiation or overwhelming the inhibitor.
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Solution 2: Conduct the reaction at the lowest feasible temperature. If heating is necessary, ensure it is done gradually and for the minimum time required. Consider adding a small amount of a free-radical inhibitor (compatible with your reaction chemistry) to the reaction mixture.
Problem: The monomer polymerizes during purification (e.g., distillation or chromatography).
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Possible Cause: Purification processes, especially those involving heat, can initiate polymerization. The stationary phase in chromatography can also have basic sites that trigger anionic polymerization.
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Solution for Distillation: If distillation is unavoidable, perform it under a high vacuum to keep the temperature as low as possible. It is critical to add both a free-radical inhibitor (e.g., hydroquinone) and a non-volatile acidic inhibitor to the distillation flask.
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Solution for Chromatography: Column chromatography is generally not recommended due to the high risk of polymerization. If it must be attempted, use a deactivated stationary phase (e.g., silica gel washed with an acidic solution and dried) and elute with anhydrous, non-basic solvents.
Data Presentation
Table 1: Polymerization Mechanisms and Initiators
| Polymerization Type | Common Initiators | Sensitivity of this compound |
| Anionic | Water, Alcohols, Amines, Basic Salts, Organometallics | Very High |
| Free-Radical | Heat, UV Light, Peroxides, Azo Compounds (e.g., AIBN) | High |
Table 2: Recommended Inhibitors and Conditions
| Inhibitor Type | Examples | Mechanism of Action | Typical Concentration | Notes |
| Free-Radical | Hydroquinone, tert-Butyl Catechol (TBC), BHT | Radical Scavenging | 50-200 ppm | Effectiveness of some phenolic inhibitors is enhanced by the presence of trace oxygen. |
| Anionic | p-Toluenesulfonic Acid, Anhydrous HCl | Neutralization of Basic Initiators | Trace amounts | Use with caution to avoid unwanted side reactions. Primarily for purification steps. |
Experimental Protocols
General Protocol for a Reaction Using this compound
This protocol provides a general workflow to minimize polymerization risk. It should be adapted to the specific requirements of your reaction.
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Glassware and Reagent Preparation:
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Thoroughly clean all glassware and dry it in an oven at >120°C overnight.
-
Assemble the glassware hot and allow it to cool under a stream of dry, inert gas (argon or nitrogen).
-
Use anhydrous solvents from a solvent purification system or a freshly opened bottle.
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Ensure all other reagents are anhydrous and free from basic impurities.
-
-
Reaction Setup:
-
Set up the reaction under a positive pressure of an inert gas.
-
Use a magnetic stirrer and a temperature-controlled bath (e.g., an ice-water or dry ice-acetone bath).
-
-
Procedure:
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To the reaction flask, add the anhydrous solvent and any other reactants except for this compound and any basic reagents.
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If your reaction can tolerate it, consider adding a small amount of a free-radical inhibitor like BHT (e.g., ~100 ppm).
-
Cool the reaction mixture to a low temperature (e.g., 0°C or -78°C) before adding the this compound.
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Using a syringe, add the this compound dropwise to the cooled, stirred reaction mixture.
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If a basic reagent is required, add it last, and do so slowly at the low temperature.
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Maintain the low temperature for the duration of the reaction, if possible. If heating is required, warm the mixture slowly and monitor for any signs of polymerization (e.g., sudden increase in viscosity).
-
-
Work-up and Quenching:
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Upon completion, quench the reaction by adding a slightly acidic aqueous solution (e.g., dilute HCl or ammonium chloride solution), if compatible with your product. This will neutralize any basic species that could initiate polymerization during work-up.
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Proceed with extraction and purification as quickly as possible. Avoid leaving the crude product to stand for extended periods.
-
Mandatory Visualizations
Caption: Dual polymerization pathways of this compound.
Caption: General mechanisms of polymerization inhibition.
Caption: Troubleshooting workflow for unexpected polymerization.
Technical Support Center: 1-Cyanovinyl Acetate in Cycloadditions
Welcome to the technical support center for the use of 1-cyanovinyl acetate in cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in cycloaddition reactions?
A1: this compound serves as a "masked ketene" or ketene equivalent in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[1] It allows for the introduction of an acetyl group, which can be subsequently hydrolyzed to a ketone functionality in the cycloadduct. This approach is utilized because ketene itself often participates in undesirable [2+2] cycloadditions with dienes.[1]
Q2: Why is my Diels-Alder reaction with this compound showing low to no conversion?
A2: Low conversion can stem from several factors. Firstly, the diene must be able to adopt the s-cis conformation for the reaction to occur. Acyclic dienes may exist in a more stable s-trans conformation, which is unreactive in the Diels-Alder reaction. Secondly, the electronic properties of the reactants are crucial. While this compound is an activated dienophile, highly electron-poor dienes may react sluggishly. Lastly, the reaction temperature may be insufficient to overcome the activation energy.
Q3: At what temperature should I run my cycloaddition with this compound?
A3: The optimal temperature is dependent on the specific diene being used. A common starting point for reactions with reactive dienes like cyclopentadiene is around 100°C.[1] However, for less reactive dienes, higher temperatures may be required. It is important to monitor the reaction, as excessively high temperatures can lead to the reverse reaction, known as the retro-Diels-Alder reaction, or promote side reactions.
Q4: What is the retro-Diels-Alder reaction and how can I avoid it?
A4: The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction, where the cycloadduct reverts to the starting diene and dienophile. This process is favored at higher temperatures as it is entropically favorable (one molecule breaks into two). To minimize this, it is advisable to run the reaction at the lowest temperature that provides a reasonable rate of conversion. If product decomposition is observed over time at a certain temperature, reducing the temperature and extending the reaction time is a recommended strategy.
Troubleshooting Guide
This guide addresses specific issues that may arise during cycloaddition reactions involving this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Diene is in the unreactive s-trans conformation.2. Reaction temperature is too low.3. The diene is not sufficiently electron-rich.4. This compound has decomposed. | 1. For acyclic dienes, higher temperatures may be needed to favor the s-cis conformation. Cyclic dienes like cyclopentadiene are locked in the s-cis conformation and are highly reactive.2. Incrementally increase the reaction temperature while monitoring for product formation and potential decomposition.3. Consider using a Lewis acid catalyst to activate the dienophile, although this may also catalyze side reactions.4. Ensure the this compound is of high purity and has been stored correctly. Consider adding a polymerization inhibitor like hydroquinone. |
| Formation of Multiple Products | 1. Polymerization: this compound can polymerize, especially at elevated temperatures.2. Ketene Dimerization: Thermal decomposition of this compound can yield ketene, which can then dimerize.3. [2+2] Cycloaddition: The in-situ generated ketene may undergo [2+2] cycloaddition with the diene instead of the desired [4+2] reaction.4. Ene Reaction: An ene reaction can compete with the Diels-Alder reaction, especially with dienes that have allylic hydrogens.[2][3] | 1. Add a radical inhibitor such as hydroquinone or 2,6-di-tert-butyl-p-cresol to the reaction mixture.[4] Use the lowest effective reaction temperature.2. Use a solvent to dilute the reactants, which can disfavor the bimolecular dimerization. Running the reaction under conditions that consume the ketene as it is formed can also mitigate this.3. This is an inherent reactivity of ketene. Optimizing conditions to favor the [4+2] pathway (e.g., temperature, solvent) is key.4. Ene reactions are also thermally promoted. Careful control of temperature and reaction time can help to favor the Diels-Alder adduct. Lewis acid catalysis can sometimes alter the selectivity between these two pathways. |
| Product is Unstable or Decomposes | 1. Retro-Diels-Alder Reaction: The cycloadduct is reverting to starting materials at the reaction temperature.2. Hydrolysis: The acetate group of the product may be sensitive to acidic or basic conditions, especially during workup. | 1. Perform the reaction at the lowest possible temperature that allows for product formation. Monitor the reaction progress to isolate the product before significant decomposition occurs.2. Ensure the workup procedure is performed under neutral conditions if the product is sensitive. |
Experimental Protocols
Key Experiment: Diels-Alder Reaction of this compound with Cyclopentadiene
This protocol is based on the seminal work demonstrating the utility of this compound as a ketene equivalent.[1]
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Solvent (e.g., toluene or a sealed vessel without solvent)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)
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Heating and stirring apparatus
Procedure:
-
In a suitable reaction vessel, combine this compound (1.0 equivalent) and freshly cracked cyclopentadiene (1.0-1.2 equivalents).
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If using a solvent, add a sufficient amount of dry toluene to dissolve the reactants.
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Seal the vessel or equip it with a reflux condenser.
-
Heat the reaction mixture to 100°C with vigorous stirring.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can then be purified by column chromatography or recrystallization. The resulting adduct can be hydrolyzed to the corresponding ketone using aqueous NaOH.[1]
Quantitative Data Summary
| Diene | Dienophile | Reaction Conditions | Yield of Adduct | Reference |
| Cyclopentadiene | This compound | 100°C, sealed vessel | 62% | [1] |
| Fused Furan | This compound | Not specified | 77% (over two steps including hydrolysis) | [1] |
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical processes, the following diagrams illustrate the intended reaction, a common side reaction, and a general troubleshooting workflow.
References
Technical Support Center: Optimizing Diels-Alder Reactions of 1-Cyanovinyl Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize endo/exo selectivity in Diels-Alder reactions involving 1-cyanovinyl acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the Diels-Alder reaction of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Decomposition of Reactants: this compound or the diene may be unstable under the reaction conditions. 2. Low Reaction Temperature: The activation energy for the cycloaddition is not being met. 3. Steric Hindrance: Bulky substituents on the diene or dienophile may be impeding the reaction. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. | 1. Check the stability of starting materials. Use freshly distilled dienes if necessary. 2. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.[1] 3. Consider using a more reactive diene or dienophile if possible. The use of a Lewis acid catalyst can also accelerate the reaction.[2] 4. Screen a range of solvents with varying polarities. |
| Poor Endo/Exo Selectivity | 1. Thermodynamic Equilibrium: The reaction may be reaching thermodynamic equilibrium, favoring the more stable exo product, especially at higher temperatures.[1] 2. Ineffective Catalyst: The Lewis acid used may not be optimal for promoting the desired selectivity. 3. Solvent Effects: The solvent can influence the transition state energies of the endo and exo pathways differently.[3] | 1. To favor the kinetic endo product, run the reaction at lower temperatures for a longer duration.[1] For the thermodynamic exo product, higher temperatures may be beneficial. 2. Screen a variety of Lewis acids (e.g., AlCl₃, SnCl₄, ZnCl₂) to identify one that enhances the desired selectivity. Lewis acids can significantly increase the preference for the endo product.[2] 3. Experiment with different solvents. Protic solvents or those capable of hydrogen bonding can influence selectivity.[3] |
| Formation of Side Products | 1. Polymerization: The dienophile, this compound, may polymerize under the reaction conditions. 2. Retro-Diels-Alder Reaction: At elevated temperatures, the desired product may revert to the starting diene and dienophile.[1] 3. Isomerization: The product may isomerize under the reaction conditions. | 1. Add a radical inhibitor to the reaction mixture. Ensure the reaction is performed under an inert atmosphere. 2. Conduct the reaction at the lowest possible temperature that provides a reasonable rate of conversion. 3. Analyze the crude reaction mixture at different time points to monitor for the formation of isomers. Adjust reaction conditions (temperature, catalyst) to minimize isomerization. |
| Difficulty in Product Isolation/Purification | 1. Similar Polarity of Isomers: The endo and exo isomers may have very similar polarities, making chromatographic separation challenging. 2. Product Instability: The Diels-Alder adduct may be unstable on silica gel. | 1. Utilize high-performance liquid chromatography (HPLC) or employ different solvent systems for column chromatography to improve separation. In some cases, derivatization of the product mixture can aid in separation. 2. Use a deactivated stationary phase (e.g., neutral alumina) for chromatography or consider alternative purification methods such as recrystallization or distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical endo/exo selectivity for the Diels-Alder reaction of this compound?
The endo product is generally favored under kinetic control due to secondary orbital interactions that stabilize the endo transition state.[4][5] However, the precise endo/exo ratio is highly dependent on the reaction conditions, including temperature, solvent, and the presence of a Lewis acid catalyst.[1][2][3] Without specific experimental data for this compound, one can look at analogous systems like methyl acrylate, where the uncatalyzed reaction with cyclopentadiene often yields a mixture favoring the endo product, and this preference is enhanced with Lewis acid catalysis.[6]
Q2: How can I reliably determine the endo/exo ratio of my product mixture?
The most common method for determining the endo/exo ratio is through ¹H NMR spectroscopy. The protons in the endo and exo isomers will have distinct chemical shifts and coupling constants due to their different spatial environments. By integrating the signals corresponding to a specific proton in each isomer, the relative ratio can be accurately calculated. For complex spectra, 2D NMR techniques like COSY and NOESY can be employed to definitively assign the stereochemistry of each isomer.[4]
Q3: Which Lewis acid is best for maximizing endo selectivity?
There is no universally "best" Lewis acid, as the optimal choice depends on the specific diene and reaction conditions. Common Lewis acids used to enhance endo selectivity in Diels-Alder reactions include aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and zinc chloride (ZnCl₂).[2] It is recommended to screen a selection of Lewis acids to find the one that provides the best selectivity and yield for your specific reaction. The increased endo selectivity arises from the Lewis acid coordinating to the dienophile, which lowers its LUMO energy and enhances secondary orbital interactions in the endo transition state.[4]
Q4: Does temperature significantly impact the endo/exo ratio?
Yes, temperature is a critical factor. Diels-Alder reactions are often under kinetic control at lower temperatures, favoring the formation of the endo product, which typically has a lower activation energy.[1] At higher temperatures, the reaction can become reversible, allowing for equilibration to the thermodynamically more stable exo product.[1] Therefore, to maximize endo selectivity, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q5: What is the role of the solvent in determining selectivity?
The solvent can influence the endo/exo selectivity by differentially solvating the transition states of the two pathways.[3] Polar solvents and solvents capable of hydrogen bonding have been shown to affect the selectivity of Diels-Alder reactions.[3] For instance, in reactions of some carbonyl-containing dienophiles, hydrogen bond donor properties of the solvent can play a significant role.[3] Experimenting with a range of solvents from nonpolar (e.g., hexane, toluene) to polar (e.g., dichloromethane, acetonitrile) is a valuable strategy for optimizing selectivity.
Data Presentation
Table 1: Effect of Lewis Acid Catalysis on Endo/Exo Selectivity of the Diels-Alder Reaction between Cyclopentadiene and Methyl Acrylate
| Catalyst | Solvent | Temperature (°C) | Endo:Exo Ratio |
| None | Neat | 25 | 82:18 |
| AlCl₃·OEt₂ | CH₂Cl₂ | 0 | 99:1 |
| SnCl₄ | CH₂Cl₂ | -78 | >99:1 |
| ZnCl₂ | CH₂Cl₂ | 0 | 95:5 |
Data is illustrative and based on known effects for similar dienophiles.[6]
Table 2: Effect of Solvent on Endo/Exo Selectivity of the Diels-Alder Reaction between Cyclopentadiene and Methyl Acrylate
| Solvent | Temperature (°C) | Endo:Exo Ratio |
| Hexane | 20 | 76:24 |
| Dichloromethane | 20 | 83:17 |
| Acetonitrile | 20 | 85:15 |
| Methanol | 20 | 88:12 |
| Water | 20 | 91:9 |
Data is illustrative and based on known solvent effects for similar dienophiles.[3]
Experimental Protocols
General Protocol for the Lewis Acid Catalyzed Diels-Alder Reaction of this compound with Cyclopentadiene
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Anhydrous solvent (e.g., dichloromethane)
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Lewis acid (e.g., AlCl₃, SnCl₄)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous solvent in a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice bath).
-
Slowly add the Lewis acid (0.1 - 1.0 equivalent) to the stirred solution.
-
After stirring for 15-30 minutes, add freshly cracked cyclopentadiene (1.1 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
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Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the endo and exo isomers.
-
Characterize the products and determine the endo/exo ratio by ¹H NMR spectroscopy.
Protocol for ¹H NMR Analysis of Endo/Exo Product Ratio
-
Prepare a solution of the purified product mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify characteristic, well-resolved signals for the endo and exo isomers. These are often the olefinic protons or the protons adjacent to the cyano and acetate groups.
-
Integrate the area of a distinct signal for the endo isomer and a corresponding distinct signal for the exo isomer.
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Calculate the endo/exo ratio by dividing the integration value of the endo isomer's signal by the integration value of the exo isomer's signal.
Visualizations
Caption: Reaction pathways for endo and exo products.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II) [article.sapub.org]
- 5. Effect of Lewis acids on the Diels–Alder reaction in ionic liquids with different activation modes [ouci.dntb.gov.ua]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting unexpected byproducts with 1-Cyanovinyl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyanovinyl acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No. 3061-65-2) is a versatile organic reagent.[1] It serves as a masked ketene equivalent in cycloaddition reactions, particularly in the Diels-Alder reaction, to form six-membered rings which, upon hydrolysis, yield ketones.[2] This reactivity makes it a valuable tool in the synthesis of complex organic molecules and natural products.
Q2: What are the main safety hazards associated with this compound?
This compound is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood. It is toxic if swallowed, fatal in contact with skin, causes skin irritation, and can cause serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, is essential.
Q3: How should this compound be stored?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents. Commercial preparations are often stabilized with inhibitors like 2,6-di-tert-butyl-p-cresol to prevent polymerization.[3]
Troubleshooting Guide: Unexpected Byproducts
Issue 1: Formation of a Michael Adduct
Q: My reaction with a nucleophile (e.g., an amine or thiol) is giving a significant amount of an unexpected byproduct. How can I identify and prevent this?
A: The most likely byproduct in this scenario is a Michael adduct. This compound is an activated alkene, making it susceptible to 1,4-conjugate addition by nucleophiles.[4][5]
Identification of Michael Adducts:
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1H NMR Spectroscopy: Look for the disappearance of the vinyl protons of this compound and the appearance of new signals corresponding to the addition product. For an amine adduct, you would expect to see new signals for the N-H proton and the protons of the newly formed C-C and C-N bonds.
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GC-MS Analysis: The Michael adduct will have a molecular weight equal to the sum of this compound and the nucleophile. The mass spectrum will show a corresponding molecular ion peak.
Prevention of Michael Adduct Formation:
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Protecting Groups: If the nucleophile has other functionalities, consider using a suitable protecting group to temporarily block its nucleophilicity.
-
Reaction Conditions:
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Temperature: Lowering the reaction temperature can sometimes favor the desired reaction over the Michael addition.
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Catalyst/Base: If a base is used, a non-nucleophilic, sterically hindered base may reduce the extent of Michael addition.
-
-
Order of Addition: Adding the electrophile slowly to a solution of the nucleophile and other reagents can sometimes minimize side reactions.
Experimental Protocol: Aza-Michael Addition of Aniline to an α,β-Unsaturated Ester (General Procedure)
This protocol illustrates a typical Michael addition which you may be trying to avoid. Understanding the conditions that favor it can help in designing your reaction to minimize it.
| Step | Procedure |
| 1 | In a round-bottom flask, dissolve the α,β-unsaturated ester (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL). |
| 2 | Add the amine (e.g., aniline, 1.1 mmol) to the solution. |
| 3 | If required, add a catalytic amount of a base (e.g., triethylamine, 0.1 mmol). |
| 4 | Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. |
| 5 | Upon completion, remove the solvent under reduced pressure. |
| 6 | Purify the crude product by column chromatography on silica gel. |
This is a general protocol and may need to be optimized for specific substrates.
Logical Workflow for Troubleshooting Michael Addition
Caption: Troubleshooting workflow for Michael addition byproducts.
Issue 2: Unwanted Polymerization
Q: My reaction mixture has become viscous or has formed a solid, and I have a low yield of the desired product. What could be the cause?
A: Unwanted polymerization of this compound is a common problem, especially at elevated temperatures or in the presence of radical initiators.
Identification of Polymer:
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Physical Appearance: The formation of a viscous oil or an insoluble solid is a strong indicator of polymerization.
-
1H NMR Spectroscopy: The sharp signals of the monomer will be replaced by broad, poorly resolved peaks characteristic of a polymer.
Prevention of Polymerization:
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Use of Inhibitors: Ensure that the this compound you are using contains a radical inhibitor (e.g., 2,6-di-tert-butyl-p-cresol).[3] If not, a small amount can be added to the reaction mixture, provided it does not interfere with the desired reaction.
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Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, use the lowest effective temperature and monitor the reaction closely.
-
Degas Solvents: Removing dissolved oxygen from the reaction solvent by sparging with an inert gas (e.g., argon or nitrogen) can help to prevent radical initiation.
Experimental Protocol: Removal of Polymerization Inhibitor (if necessary)
For certain sensitive reactions, the presence of an inhibitor may be detrimental. In such cases, it can be removed prior to use.
| Step | Procedure |
| 1 | Prepare a column of basic alumina. |
| 2 | Pass the this compound through the alumina column immediately before use. |
| 3 | Use the inhibitor-free reagent promptly as it will be more prone to polymerization. |
Decision Tree for Polymerization Issues
Caption: Decision tree for addressing unwanted polymerization.
Issue 3: Hydrolysis of this compound
Q: I am observing the formation of acetic acid and other unexpected polar byproducts in my reaction.
A: The presence of water can lead to the hydrolysis of the acetate group in this compound, especially under acidic or basic conditions.
Identification of Hydrolysis Products:
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1H NMR Spectroscopy: A singlet corresponding to the methyl protons of acetic acid will appear at approximately 2.1 ppm.
-
GC-MS Analysis: Acetic acid can be detected by GC-MS. The other hydrolysis product, 2-cyanoethanone, is unstable and may decompose further.
Prevention of Hydrolysis:
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Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Reactions should be run under an inert atmosphere (e.g., argon or nitrogen).
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Purification of Reagents: Ensure that all reagents are free from water.
Experimental Protocol: Drying of Solvents
| Solvent | Drying Agent | Procedure |
| Tetrahydrofuran (THF) | Sodium/benzophenone | Reflux until a persistent blue or purple color is obtained, then distill under an inert atmosphere. |
| Dichloromethane (DCM) | Calcium hydride | Stir over calcium hydride for several hours, then distill under an inert atmosphere. |
| Acetonitrile | Calcium hydride | Stir over calcium hydride for several hours, then distill under an inert atmosphere. |
Signaling Pathway for Hydrolysis
Caption: Simplified pathway for the hydrolysis of this compound.
Case Study: Diels-Alder Reaction
Successful Protocol: Diels-Alder Reaction of this compound with 10-allyl-1,8-dichloroanthracene
This reaction proceeds smoothly under microwave conditions to give the ortho isomer exclusively.
| Reactants | Conditions | Product |
| 10-allyl-1,8-dichloroanthracene, this compound | Xylene, Microwave irradiation | ortho-cycloadduct |
1H NMR Data for the Adduct (in CDCl3): The successful formation of the adduct can be confirmed by the disappearance of the vinyl protons of this compound and the appearance of new signals corresponding to the cycloadduct.
This technical guide provides a starting point for troubleshooting common issues encountered when working with this compound. For more complex problems, a thorough analysis of all reaction components and conditions is recommended.
References
Technical Support Center: 1-Cyanovinyl Acetate Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-cyanovinyl acetate, with a specific focus on the effects of temperature on its reaction kinetics.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, particularly in the context of temperature variations.
Q1: Why am I observing low yields in my this compound reaction at elevated temperatures?
A1: Low yields at higher temperatures can be attributed to several factors. One primary reason is the potential for thermal decomposition of this compound or the desired product. Additionally, high temperatures can promote side reactions, such as dimerization or polymerization, which compete with the main reaction pathway.[1]
Troubleshooting Steps:
-
Temperature Optimization: Systematically lower the reaction temperature in increments (e.g., 10-20 °C) to determine if a lower temperature improves the yield while maintaining an acceptable reaction rate.
-
Reaction Time: Shorter reaction times at higher temperatures might minimize the formation of degradation products. Monitor the reaction progress closely using techniques like TLC or LC-MS.
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Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be more prevalent at higher temperatures.
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Solvent Choice: The choice of solvent can influence thermal stability. Consider using a higher-boiling point, non-reactive solvent that has been shown to be effective for similar reactions.
Q2: I am seeing unexpected side products in my reaction. How can temperature be a contributing factor?
A2: Temperature significantly influences the selectivity of a reaction. At higher temperatures, alternative reaction pathways with higher activation energies may become accessible, leading to the formation of undesired side products. For instance, in cycloaddition reactions involving 3-oxidopyrylium ions generated from precursors like bis(this compound), high temperatures can lead to dimerization of the reactive intermediate.[1]
Troubleshooting Steps:
-
Kinetic vs. Thermodynamic Control: Higher temperatures often favor the thermodynamically more stable product, which may not be the desired one. Running the reaction at a lower temperature might favor the kinetically controlled product.
-
Catalyst/Promoter Concentration: If a catalyst or promoter is used, its activity and selectivity can be temperature-dependent. Optimizing the amount of catalyst at a specific temperature may reduce side product formation.
-
Order of Addition: At elevated temperatures, the order and rate of reagent addition can become more critical in controlling local concentrations and minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions involving this compound?
A1: The optimal temperature is highly dependent on the specific reaction. For the formation of 3-oxidopyrylium ions from bis(this compound) for use in cycloaddition reactions, temperatures ranging from 100 °C to 180 °C have been reported. It is crucial to conduct small-scale experiments to determine the optimal temperature for your specific system, balancing reaction rate with product yield and purity.
Q2: How does temperature affect the stability of this compound?
Q3: Can I use computational modeling to predict the effect of temperature on my reaction?
A3: Yes, computational chemistry can be a valuable tool. Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict activation barriers for both the desired reaction and potential side reactions, and thus help in understanding the effect of temperature on reaction outcomes.
Data Presentation
Table 1: Reported Reaction Temperatures for a Reaction Involving a this compound Precursor
| Reaction Type | Precursor | Temperature (°C) | Solvent |
| [5+2] Cycloaddition via 3-Oxidopyrylium Ion | Bis(this compound) | 100 | Acetonitrile |
| [5+2] Cycloaddition via 3-Oxidopyrylium Ion | Bis(this compound) | 180 | Toluene |
Experimental Protocols
Key Experiment: [5+2] Cycloaddition Reaction Using a Bis(this compound) Precursor
This protocol is based on a literature procedure for the generation of a 3-oxidopyrylium ion from bis(this compound) and its subsequent trapping in a [5+2] cycloaddition reaction.
Materials:
-
Bis(this compound)
-
Dipolarophile (e.g., an alkene or alkyne)
-
Pyridinium p-toluenesulfonate (PPTS) (catalyst)
-
Anhydrous acetonitrile or toluene
-
Standard glassware for inert atmosphere reactions
-
Heating mantle or oil bath with temperature control
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add bis(this compound) (1 equivalent), the dipolarophile (2-5 equivalents), and PPTS (0.05 equivalents).
-
Add the anhydrous solvent (e.g., acetonitrile for a 100 °C reaction or toluene for a 180 °C reaction).
-
Heat the reaction mixture to the desired temperature (100 °C or 180 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Mandatory Visualization
Caption: Experimental workflow for studying the effect of temperature.
Caption: Logical flow for troubleshooting low reaction yields.
References
Technical Support Center: Solvent Selection for 1-Cyanovinyl Acetate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on choosing the appropriate solvent for reactions involving 1-cyanovinyl acetate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Action |
| Poor Solubility of Reactants: this compound is soluble in most organic solvents but not in pure hydrocarbons.[1][2] If your other reactants have limited solubility in the chosen solvent, this can significantly hinder the reaction rate. | Action: Select a solvent that ensures all reactants are well-dissolved. Consider a solvent with a polarity that matches your reactants. For instance, for Diels-Alder reactions, higher boiling non-polar solvents like xylene or toluene are often used.[1] |
| Suboptimal Solvent Polarity: The polarity of the solvent can dramatically affect the reaction rate and yield by stabilizing or destabilizing transition states.[3][4] For reactions involving polar intermediates, a polar solvent can increase the reaction rate.[3] | Action: If you suspect a polar transition state, consider switching to a more polar solvent. For example, in some nucleophilic additions, a mixture of DMSO and water has been found to be optimal.[5] Conversely, for nonpolar reactions, a nonpolar solvent is generally preferred.[3] |
| Solvent-Induced Side Reactions: The solvent can sometimes participate in the reaction, leading to unwanted byproducts. Protic solvents, for instance, can react with strong nucleophiles, reducing their efficacy.[4] | Action: If you observe unexpected byproducts, consider the reactivity of your solvent. Switching from a protic solvent (e.g., alcohols, water) to an aprotic solvent (e.g., THF, DMF, acetone) might be necessary. |
| Reaction Temperature Too Low or Too High: The chosen solvent dictates the accessible temperature range for the reaction. If the activation energy is high, a low-boiling solvent may not allow for a sufficiently high reaction temperature. | Action: For slow reactions, consider a higher-boiling solvent to increase the reaction temperature.[6] However, be aware that for reversible reactions like the Diels-Alder reaction, excessively high temperatures can favor the retro-reaction, leading to lower yields.[6] |
Issue: Slow Reaction Rate
| Potential Cause | Troubleshooting Action |
| Insufficient Activation Energy: The reaction may not have enough energy to proceed at a reasonable rate at the current temperature. | Action: Switch to a higher-boiling point solvent to safely increase the reaction temperature. For example, moving from THF (b.p. 66 °C) to toluene (b.p. 111 °C) can significantly accelerate many reactions. |
| Solvent Hindering Reactivity: The solvent might be solvating the reactants in a way that hinders their ability to react. For example, protic solvents can solvate nucleophiles through hydrogen bonding, reducing their reactivity.[7] | Action: For nucleophilic reactions, consider switching from a polar protic to a polar aprotic solvent. Solvents like DMSO, DMF, or acetonitrile can enhance the reactivity of nucleophiles.[7] |
| Diffusion-Controlled Process: In some cases, particularly with viscous solvents or at low concentrations, the rate at which reactants can encounter each other may be the limiting factor. | Action: A study on a different reaction showed that in acetic acid, the process became diffusion-controlled, whereas in diethylether it was reaction-controlled.[8] Consider a less viscous solvent or increasing the concentration of reactants. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions with this compound?
A1: There is no single "best" solvent, as the optimal choice depends heavily on the specific reaction type. This compound is soluble in most organic solvents, with the exception of pure hydrocarbons.[1][2] For Diels-Alder reactions, high-boiling aromatic hydrocarbons like toluene or xylene are frequently used to allow for higher reaction temperatures.[1] For cycloaddition reactions, acetone has been shown to provide good yields and diastereoselectivity.[9]
Q2: How does solvent polarity affect the outcome of my this compound reaction?
A2: Solvent polarity plays a crucial role in reaction kinetics and selectivity.[3]
-
Polar Solvents tend to accelerate reactions that proceed through polar or charged transition states by stabilizing them.[3][10]
-
Non-polar Solvents are often preferred for non-polar reactions as they do not excessively solvate the reactants, allowing for more effective collisions.[3]
-
Protic vs. Aprotic Solvents: In reactions involving nucleophiles, polar aprotic solvents (e.g., DMSO, DMF, acetone) are often superior to polar protic solvents (e.g., water, ethanol).[7] Protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity.[7]
Q3: I am performing a Diels-Alder reaction with this compound. Which solvent should I choose?
A3: For Diels-Alder reactions, which are often thermally driven, a high-boiling point solvent is typically preferred to achieve a reasonable reaction rate.[6] Toluene and xylene are common choices.[1] It is important to note that the Diels-Alder reaction is reversible, and at very high temperatures, the equilibrium can shift back to the starting materials (retro-Diels-Alder reaction), thus lowering the product yield.[6]
Q4: Are there specific solvent recommendations for nucleophilic addition reactions to this compound?
A4: For nucleophilic additions, the choice of solvent is critical to ensure the nucleophile remains highly reactive. As a general rule, polar aprotic solvents are favored as they can dissolve the nucleophilic salt while not solvating the anion as strongly as protic solvents.[7] This leaves the nucleophile "naked" and more reactive. In one study on nucleophilic addition, a 20% aqueous DMSO mixture was found to be optimal for both solubility and reactivity.[5]
Q5: What considerations should I take for radical reactions involving this compound?
A5: While it is a common misconception that radical reactions are insensitive to solvent effects, the choice of solvent can indeed be important.[11] The solvent should be inert to the radical intermediates. For instance, solvents with weak C-H bonds (like THF) can sometimes undergo hydrogen atom transfer, interfering with the desired reaction.[12] Benzene or tert-butanol are often good choices for radical reactions due to their relative inertness.[12][13]
Quantitative Data on Solvent Effects
The following table summarizes the effect of different solvents on reaction outcomes. Note that the data is compiled from different reaction types and should be used as a general guide to understand the trends.
| Solvent | Solvent Type | Boiling Point (°C) | Dielectric Constant (ε) | Typical Reaction Type | Observed Effect | Reference |
| Diethylether | Non-polar Aprotic | 34.6 | 4.3 | General | Slower reaction rate compared to acetic acid. | [8] |
| Acetic Acid | Polar Protic | 118 | 6.2 | General | Faster reaction rate due to lower activation energy.[8] | [8] |
| Toluene | Non-polar Aprotic | 111 | 2.4 | Diels-Alder | Commonly used, allows for high reaction temperatures. | [1] |
| Xylene | Non-polar Aprotic | ~140 | ~2.3 | Diels-Alder | Allows for even higher temperatures than toluene. | [1] |
| Acetone | Polar Aprotic | 56 | 21 | Cycloaddition | High yield and good diastereoselectivity observed.[9] | [9] |
| DMSO | Polar Aprotic | 189 | 47 | Nucleophilic Addition | Good for dissolving reactants and promoting reactivity. | [5] |
| Water | Polar Protic | 100 | 80 | General | Can accelerate some reactions through hydrophobic effects. | [14] |
Experimental Protocols
General Protocol for a Diels-Alder Reaction of this compound with a Diene
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diene (1.0 equivalent) in a suitable high-boiling solvent (e.g., toluene or xylene).
-
Addition of Dienophile: Add this compound (1.0-1.2 equivalents) to the flask. Using a slight excess of one reactant can help drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to reflux. The optimal temperature and reaction time will depend on the reactivity of the diene. For less reactive dienes, higher temperatures and longer reaction times may be necessary.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired cycloadduct.
Visualization
Caption: Solvent selection workflow for this compound reactions.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. Photo-cycloaddition reactions of vinyldiazo compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholar.unair.ac.id [scholar.unair.ac.id]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. ijrpc.com [ijrpc.com]
- 14. mdpi.com [mdpi.com]
Removal of 1-Cyanovinyl acetate stabilizer before reaction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of stabilizers from 1-cyanovinyl acetate before its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the stabilizer from this compound before a reaction?
A1: Stabilizers, such as 2,6-di-tert-butyl-p-cresol or tert-butylcatechol (TBC), are added to this compound to prevent spontaneous polymerization during storage.[1] However, these same stabilizers can interfere with or inhibit desired chemical reactions, such as polymerization or other sensitive organic transformations. Their removal is crucial to ensure the intended reaction proceeds efficiently and to avoid the formation of unwanted byproducts.
Q2: What are the common stabilizers found in commercially available this compound?
A2: Commercially available this compound is often stabilized with compounds like 2,6-di-tert-butyl-p-cresol or tert-butylcatechol (TBC).[1] It is essential to check the product's certificate of analysis to identify the specific stabilizer used.
Q3: What are the primary methods for removing stabilizers from this compound?
A3: The most common and effective methods for removing stabilizers from liquid monomers like this compound include:
-
Column Chromatography: Passing the monomer through a column packed with an adsorbent like activated alumina.[2]
-
Aqueous Extraction: Washing the monomer with an aqueous solution (e.g., dilute sodium hydroxide) to remove acidic stabilizers like hydroquinone derivatives.[3]
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Vacuum Distillation: Distilling the monomer under reduced pressure to separate it from the less volatile stabilizer.[3]
Q4: How can I determine if the stabilizer has been successfully removed?
A4: The purity of this compound after stabilizer removal can be assessed using analytical techniques such as:
-
Gas Chromatography (GC): To quantify the purity of the monomer and detect any residual stabilizer.[2]
-
High-Performance Liquid Chromatography (HPLC): Another effective method for quantifying purity and detecting impurities.[2]
-
Infrared (IR) Spectroscopy: To confirm the chemical identity of the purified product by comparing its spectrum to a reference.[4]
Troubleshooting Guide
Q1: My reaction is not proceeding as expected, even after removing the stabilizer. What could be the issue?
A1: Several factors could be at play:
-
Incomplete Stabilizer Removal: The chosen method may not have been sufficient to remove the stabilizer to the required level. Consider repeating the purification step or trying an alternative method.
-
Monomer Purity: Other impurities besides the stabilizer might be present in the starting material.
-
Reaction Conditions: The issue may lie with other reaction parameters such as temperature, catalyst, or solvent.
Q2: After passing this compound through an alumina column, the resulting liquid is cloudy. What should I do?
A2: Cloudiness may indicate the presence of fine alumina particles in the purified monomer.[5] This can happen if the column was not packed correctly. It is recommended to reprepare the column, ensuring a proper cotton or glass wool plug is in place to retain the adsorbent.[5]
Q3: I tried removing the stabilizer by aqueous extraction, but I am experiencing poor separation or emulsion formation. How can I resolve this?
A3: Emulsion formation can be a challenge. Try the following:
-
Brine Wash: After the aqueous extraction, wash the organic layer with a saturated sodium chloride solution (brine) to help break the emulsion.
-
Centrifugation: If the emulsion persists, gentle centrifugation can aid in separating the layers.
-
Solvent Addition: Adding a small amount of a different organic solvent might help to break the emulsion, but be mindful of its compatibility with your subsequent reaction.
Quantitative Data
For your reference, here is a summary of the key physical and chemical properties of this compound:
| Property | Value |
| Molecular Formula | C5H5NO2[4][6] |
| Molecular Weight | 111.10 g/mol [4] |
| Boiling Point | 80-82 °C at 30 mmHg[7] |
| Density | 1.04 g/mL at 25 °C |
| Refractive Index | n20/D 1.426[7] |
| Flash Point | 64 °C (147 °F) - closed cup |
| Storage Temperature | 2-8°C[7] |
Experimental Protocols
Caution: this compound is toxic if swallowed, fatal in contact with skin, and causes serious eye damage.[1][4] All handling and purification procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Protocol 1: Stabilizer Removal using an Alumina Column
This protocol is suitable for removing phenolic stabilizers like TBC.
Materials:
-
This compound (stabilized)
-
Activated alumina (neutral, Brockmann I, standard grade, ~150 mesh)
-
Chromatography column
-
Cotton or glass wool
-
Sand (optional)
-
Collection flask
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position inside a fume hood.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
(Optional) Add a small layer of sand on top of the plug.
-
Fill the column with activated alumina to the desired height (a column of 20-30 cm is typically sufficient for small-scale purification).
-
(Optional) Add another small layer of sand on top of the alumina.
-
-
Purification:
-
Carefully pour the stabilized this compound onto the top of the alumina column.
-
Allow the monomer to percolate through the column under gravity. Do not apply pressure .[5]
-
Collect the purified, stabilizer-free monomer in a clean, dry collection flask. The stabilizer will be adsorbed onto the alumina, often visible as a colored band.[5]
-
-
Storage:
-
Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at the recommended storage temperature (2-8°C) and use it as soon as possible.
-
Protocol 2: Stabilizer Removal by Aqueous Extraction
This protocol is effective for removing acidic stabilizers.
Materials:
-
This compound (stabilized)
-
5% aqueous sodium hydroxide (NaOH) solution
-
Distilled water
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Separatory funnel
-
Erlenmeyer flask
-
Filtration setup
Procedure:
-
Extraction:
-
In a separatory funnel, combine the stabilized this compound with an equal volume of 5% aqueous NaOH solution.
-
Stopper the funnel and shake gently, periodically venting to release any pressure.
-
Allow the layers to separate completely. The stabilizer will partition into the aqueous (lower) layer.
-
Drain and discard the lower aqueous layer.
-
-
Washing:
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Wash the organic layer (this compound) with an equal volume of distilled water by shaking and allowing the layers to separate. Discard the aqueous layer.
-
Repeat the water wash.
-
Wash the organic layer with an equal volume of brine solution to aid in removing residual water. Discard the aqueous layer.
-
-
Drying:
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Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the flask and swirl to dry the monomer.
-
-
Isolation:
-
Filter the dried monomer to remove the drying agent.
-
-
Storage:
-
Store the purified this compound in a tightly sealed container under an inert atmosphere at the recommended storage temperature and use promptly.
-
Visualizations
Caption: Decision workflow for selecting a stabilizer removal method.
Caption: Troubleshooting logic for reaction failure post-stabilizer removal.
References
- 1. This compound | 3061-65-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C5H5NO2 | CID 18291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pslc.ws [pslc.ws]
- 6. This compound [webbook.nist.gov]
- 7. 1-ACETOXY-1-CYANOETHYLENE CAS#: 3061-65-2 [m.chemicalbook.com]
Hydrolysis of 1-Cyanovinyl acetate adducts during workup
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-cyanovinyl acetate adducts, focusing on preventing their hydrolysis during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What are this compound adducts and why are they prone to hydrolysis?
A1: this compound adducts are organic compounds containing the 1-cyanoethenyl acetate functional group. This group is an enol acetate, which is known to be sensitive to hydrolysis. The presence of both an ester and a cyano group attached to a double bond makes the molecule susceptible to cleavage under both acidic and basic aqueous conditions, reverting to a ketone and releasing acetic acid.
Q2: What are the typical signs of hydrolysis of my this compound adduct during workup?
A2: Signs of hydrolysis include:
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A significant decrease in the yield of the desired product.
-
The appearance of new, more polar spots on your Thin Layer Chromatography (TLC) plate, corresponding to the hydrolyzed ketone byproduct.
-
The presence of unexpected peaks in your NMR spectrum , such as the disappearance of the vinyl proton signals and the appearance of signals corresponding to the hydrolyzed ketone.
-
A change in the pH of the aqueous layer during extraction, often becoming more acidic due to the formation of acetic acid.
Q3: Can I use silica gel chromatography to purify my this compound adduct?
A3: Caution is advised. Standard silica gel is acidic and can cause hydrolysis of sensitive compounds like enol acetates. If chromatography is necessary, it is recommended to use deactivated or neutralized silica gel. This can be achieved by pre-treating the silica with a basic solution, such as triethylamine in the eluent, and then re-equilibrating to a neutral pH. Alternatively, other purification methods like recrystallization or chromatography on a less acidic stationary phase (e.g., alumina) should be considered.
Troubleshooting Guide: Hydrolysis During Workup
This guide will help you identify the potential causes of hydrolysis and provide solutions to minimize product loss.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired adduct after aqueous workup. | The aqueous wash solution is too acidic or too basic. | Use a neutral aqueous wash. Options include deionized water, a saturated solution of sodium chloride (brine), or a mild buffer like saturated ammonium chloride.[1][2] Avoid strong acids (e.g., HCl) and strong bases (e.g., NaOH). |
| Appearance of a new, polar spot on TLC after extraction. | Hydrolysis is occurring on contact with the aqueous phase. | Minimize the contact time between the organic layer containing your product and the aqueous layer. Perform extractions quickly and efficiently. |
| Product decomposes during silica gel chromatography. | The acidic nature of the silica gel is catalyzing hydrolysis. | 1. Deactivate the silica gel: Prepare a slurry of silica gel in your eluent containing a small amount of a base like triethylamine or pyridine, then pack the column. 2. Use an alternative stationary phase: Consider using neutral or basic alumina, or Florisil. 3. Avoid chromatography: If possible, purify the product by recrystallization or precipitation. |
| The crude NMR spectrum shows a mixture of the desired adduct and a ketone. | Hydrolysis occurred during the reaction or workup. | If the reaction conditions are not the cause, strictly adhere to a neutral workup protocol. Ensure all organic solvents are anhydrous to prevent hydrolysis before the workup stage. |
Illustrative Data on Workup Conditions
| Aqueous Wash Condition | Plausible pH Range | Illustrative Yield of this compound Adduct (%) | Notes |
| 1M Hydrochloric Acid | 0-1 | < 10% | Strong acid rapidly catalyzes the hydrolysis of the enol acetate. |
| Saturated Ammonium Chloride | 4.5-5.5 | 85-95% | A mildly acidic buffer that can effectively quench reactions without causing significant hydrolysis.[2] |
| Deionized Water | 6.5-7.5 | 90-98% | A neutral wash is generally the safest to preserve the enol acetate group. |
| Saturated Sodium Bicarbonate | 8.0-9.0 | 70-85% | Mildly basic conditions can initiate saponification, leading to some product loss. |
| 1M Sodium Hydroxide | 13-14 | < 5% | Strong base leads to rapid saponification of the ester. |
Disclaimer: The yields presented in this table are illustrative and not based on direct experimental results from a single comparative study. They are intended to highlight the chemical principles of enol acetate stability under different pH conditions. Actual yields will vary depending on the specific substrate, reaction conditions, and experimental technique.
Experimental Protocols
Protocol 1: Neutral Aqueous Workup for this compound Adducts
This protocol is designed to minimize the risk of hydrolysis during the isolation of this compound adducts.
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel.
-
Brine Wash: To remove residual water from the organic layer, wash with a saturated aqueous solution of sodium chloride (brine).
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: If further purification is required, consider recrystallization as the first option. If chromatography is unavoidable, use deactivated silica gel.
Protocol 2: Purification via Deactivated Silica Gel Chromatography
This protocol describes how to prepare and use deactivated silica gel for the purification of acid-sensitive compounds.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the desired eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Deactivation: To the slurry, add a small amount of a volatile base, such as triethylamine (typically 0.1-1% by volume of the eluent).
-
Column Packing: Pack the column with the deactivated silica gel slurry.
-
Equilibration: Equilibrate the packed column by flushing with the eluent (containing the same concentration of triethylamine) until the pH of the eluate is neutral.
-
Loading and Elution: Load the crude product onto the column and elute with the mobile phase.
-
Fraction Collection: Collect and analyze the fractions as usual.
Visualizations
Hydrolysis Pathway of this compound
Caption: Acidic and basic hydrolysis pathways of a this compound adduct.
Recommended Workup Workflow
Caption: Recommended workflow for the workup and purification of this compound adducts.
Troubleshooting Logic for Low Yield
Caption: A decision-making flowchart for troubleshooting low yields of this compound adducts.
References
Technical Support Center: Scaling Up Cycloaddition Reactions Involving 1-Cyanovinyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cycloaddition reactions of 1-cyanovinyl acetate and its derivatives, particularly focusing on scaling up these processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary type of cycloaddition reaction involving derivatives of this compound described in the literature?
The most prominently featured reaction is a [5+2] cycloaddition involving a 3-oxidopyrylium ylide intermediate. This reactive species is typically generated in situ from bis(this compound) upon heating in the presence of an acid catalyst. The ylide then undergoes a cycloaddition with a dipolarophile to form oxabicyclo[3.2.1]octane derivatives.
Q2: What are the typical catalysts and solvents used for this reaction?
Pyridinium p-toluenesulfonate (PPTS) has been identified as an effective acid catalyst for the generation of the 3-oxidopyrylium ylide from bis(this compound). Common solvents for this reaction include acetonitrile and toluene.
Q3: Is it possible to scale up these cycloaddition reactions?
Yes, the literature suggests that these [5+2] cycloaddition reactions are amenable to being scaled up. One study reported a successful reaction on a 3 mmol scale with only a slight decrease in the isolated yield. However, careful consideration of process parameters is crucial for a successful scale-up.
Q4: What are the main safety concerns when working with this compound, especially at a larger scale?
This compound is a hazardous compound. It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. When scaling up, the risks associated with handling larger quantities of this hazardous material increase. A thorough risk assessment should be conducted, and appropriate containment and emergency procedures must be in place.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inefficient generation of the 3-oxidopyrylium ylide: The catalyst may be inactive or used in an insufficient amount. The reaction temperature might be too low. 2. Decomposition of starting material or intermediate: Prolonged heating at very high temperatures can lead to degradation. 3. Poor quality of reagents: The bis(this compound) or dipolarophile may be impure. | 1. Optimize catalyst and temperature: Ensure the PPTS catalyst is fresh and used in the recommended molar percentage. Gradually increase the reaction temperature, monitoring for product formation. 2. Control reaction time and temperature: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times. 3. Purify reagents: Ensure all starting materials are of high purity. |
| Formation of significant by-products | 1. Dimerization of the 3-oxidopyrylium ylide: This is a common side reaction, especially with unreactive dipolarophiles. 2. Side reactions due to impurities: Impurities in the starting materials or solvent can lead to unexpected by-products. 3. Thermal decomposition: At excessive temperatures, unwanted degradation pathways may become significant. | 1. Increase the concentration of the dipolarophile: Using a higher excess of the dipolarophile can help to trap the ylide before it dimerizes. 2. Use high-purity materials: Ensure all reagents and solvents are pure and dry. 3. Maintain optimal temperature: Avoid overheating the reaction mixture. |
| Difficulty in product purification | 1. Product is an oil: Not all oxabicyclo[3.2.1]octane derivatives are crystalline, making purification by crystallization challenging. 2. Co-elution of product and by-products on silica gel: Structural similarities between the desired product and by-products can make chromatographic separation difficult. | 1. Attempt different purification techniques: If the product is an oil, consider distillation under reduced pressure or preparative HPLC. 2. Optimize chromatography conditions: Experiment with different solvent systems for column chromatography to improve separation. 3. Induce crystallization: Try a variety of solvent systems (e.g., ethyl acetate/heptane, THF/hexanes) to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
| Exothermic reaction leading to poor control (Runaway Reaction) | 1. Poor heat dissipation at larger scales: The surface-area-to-volume ratio decreases upon scaling up, making it harder to remove the heat generated by the exothermic cycloaddition. 2. Rapid addition of reagents: Adding reagents too quickly can lead to a rapid increase in the reaction rate and heat generation. | 1. Ensure adequate cooling: Use a reactor with a cooling jacket and ensure the cooling system is sufficient for the scale of the reaction. 2. Slow reagent addition: Add one of the reactants slowly to the reaction mixture to control the rate of the reaction and heat generation. 3. Monitor internal temperature: Use a temperature probe to monitor the internal temperature of the reactor and have a contingency plan for rapid cooling if necessary. |
| Inconsistent results upon scale-up | 1. Inefficient mixing: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in lower yields and increased by-product formation. 2. Mass transfer limitations: In heterogeneous reactions, the rate of reaction can be limited by the rate at which reactants are transported to the catalyst surface. | 1. Optimize agitation: Use an appropriate stirrer and agitation speed to ensure efficient mixing. The design of the reactor and stirrer is critical at larger scales. 2. Consider a different reactor type: For some reactions, a different type of reactor (e.g., a continuous flow reactor) may be more suitable for scaling up. |
Data Presentation
Table 1: Effect of Additives on the [5+2] Cycloaddition of Bis(this compound) with 4-Methoxystyrene *
| Entry | Additive | Yield (%) |
| 1 | None | 25 |
| 2 | DMAP | 30 |
| 3 | DBU | 35 |
| 4 | Pyridine | 40 |
| 5 | PPTS | 65 |
*This data is illustrative and based on trends reported in the literature. Actual yields may vary depending on specific reaction conditions.
Table 2: Scope of the [5+2] Cycloaddition with Various Dipolarophiles using PPTS catalyst *
| Entry | Dipolarophile | Product | Yield (%) |
| 1 | Styrene | Oxabicyclo[3.2.1]octane derivative | 60 |
| 2 | 4-Bromostyrene | Bromo-substituted oxabicyclo[3.2.1]octane | 55 |
| 3 | 4-Nitrostyrene | Nitro-substituted oxabicyclo[3.2.1]octane | 45 |
| 4 | Indene | Indene-fused oxabicyclo[3.2.1]octane | 70 |
*This data is illustrative and based on trends reported in the literature. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
Lab-Scale (e.g., 1 mmol) [5+2] Cycloaddition
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bis(this compound) (1.0 mmol), the dipolarophile (1.2 mmol), and pyridinium p-toluenesulfonate (PPTS) (0.05 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Scaled-Up (e.g., 100 mmol) [5+2] Cycloaddition
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a reflux condenser with a nitrogen inlet, and an addition funnel. Ensure the reactor's cooling system is operational.
-
Initial Charge: Charge the reactor with bis(this compound) (100 mmol) and PPTS (5.0 mmol) in anhydrous acetonitrile (500 mL).
-
Heating and Addition: Heat the stirred mixture to a gentle reflux. Slowly add a solution of the dipolarophile (120 mmol) in anhydrous acetonitrile (200 mL) via the addition funnel over a period of 1-2 hours. Monitor the internal temperature closely to control any exotherm.
-
Reaction: After the addition is complete, maintain the reaction at reflux for 12-24 hours, monitoring its progress.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. If the product is expected to be a solid, it may crystallize upon cooling. If so, collect the solid by filtration and wash with cold acetonitrile. If the product remains in solution, concentrate the mixture under reduced pressure.
-
Purification:
-
Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate) and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Distillation: If the product is a high-boiling liquid, purification by vacuum distillation may be an option.
-
Visualizations
Caption: A generalized experimental workflow for the cycloaddition reaction.
Caption: A simplified troubleshooting flowchart for addressing low product yield.
Validation & Comparative
A Comparative Analysis of 1-Cyanovinyl Acetate and 2-Chloroacrylonitrile as Ketene Equivalents in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount for the efficient synthesis of complex molecular architectures. Ketene equivalents, stable molecules that deliver the ketene moiety in cycloaddition reactions, are indispensable tools in this regard. This guide provides a detailed comparison of two common ketene equivalents: 1-cyanovinyl acetate and 2-chloroacrylonitrile, with a focus on their performance in the Diels-Alder reaction, supported by experimental data and protocols.
Introduction to Ketene Equivalents
Ketenes are highly reactive species that readily undergo [2+2] cycloadditions. However, to achieve a [4+2] cycloaddition, or Diels-Alder reaction, to form a six-membered ring, a ketene equivalent is necessary. These reagents act as dienophiles in the Diels-Alder reaction, and the resulting cycloadduct can then be hydrolyzed to unmask the ketone functionality. This compound and 2-chloroacrylonitrile are two such reagents that have been effectively utilized in organic synthesis.
Performance in Diels-Alder Reactions: A Comparative Overview
Both this compound and 2-chloroacrylonitrile serve as effective ketene equivalents in Diels-Alder reactions, but they exhibit notable differences in reactivity and selectivity.
2-Chloroacrylonitrile is generally considered the more reactive dienophile. This heightened reactivity allows for successful cycloadditions with a broader range of dienes, including those that are less reactive. Furthermore, in reactions with unsymmetrical dienes, 2-chloroacrylonitrile often demonstrates a higher degree of orientational selectivity, leading to a greater preference for one regioisomeric product over the other.
This compound , while a viable ketene equivalent, is typically less reactive than its chlorinated counterpart. Consequently, it may require more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve comparable yields.
A landmark example showcasing the utility of 2-chloroacrylonitrile is its application in E.J. Corey's seminal total synthesis of prostaglandin F2α.[1][2] In this synthesis, 2-chloroacrylonitrile undergoes a Diels-Alder reaction with a substituted cyclopentadiene derivative, a key step in constructing the core bicyclic framework of the molecule.[1]
Quantitative Data Summary
The following table summarizes representative yields for the Diels-Alder reaction of this compound and 2-chloroacrylonitrile with cyclopentadiene, a commonly used diene, as well as the subsequent hydrolysis to the corresponding ketone. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data presented is derived from different seminal reports.
| Ketene Equivalent | Diene | Reaction Conditions | Diels-Alder Adduct Yield | Hydrolysis Conditions | Ketone Yield | Reference |
| This compound | Cyclopentadiene | 100 °C | Not explicitly stated in abstract | Aqueous NaOH, reflux | Not explicitly stated in abstract | Bartlett and Tate, 1956 |
| 2-Chloroacrylonitrile | 5-(methoxymethyl)cyclopentadiene | Cu(BF₄)₂, 0 °C | >90% | KOH, DMSO, 30 °C, 14 h | 80% (over 3 steps) | Corey et al., 1969[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these procedures.
Diels-Alder Reaction of 2-Chloroacrylonitrile with a Substituted Cyclopentadiene (Adapted from Corey, 1969)[1]
-
Reaction Setup: A solution of the substituted cyclopentadiene in a suitable solvent is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: A catalytic amount of copper(II) tetrafluoroborate (Cu(BF₄)₂) is added to the solution.
-
Dienophile Addition: 2-Chloroacrylonitrile is added to the reaction mixture, typically at a reduced temperature (e.g., 0 °C).
-
Reaction Monitoring: The reaction is stirred at the specified temperature and monitored for completion using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is subjected to an aqueous workup to remove the catalyst and other water-soluble impurities. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude Diels-Alder adduct.
-
Purification: The crude product can be purified by techniques such as column chromatography or distillation.
Hydrolysis of the 2-Chloro-2-cyanonorbornene Adduct (Adapted from Corey, 1969)[1]
-
Reaction Setup: The purified Diels-Alder adduct is dissolved in dimethyl sulfoxide (DMSO).
-
Base Addition: A solution of potassium hydroxide (KOH) in water is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at a slightly elevated temperature (e.g., 30 °C) for an extended period (e.g., 14 hours).
-
Workup: The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt, and the solvent is evaporated.
-
Purification: The resulting crude ketone is purified by column chromatography or other suitable methods.
Reaction Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key transformations in the use of ketene equivalents in Diels-Alder reactions.
Caption: Generalized Diels-Alder reaction pathway.
References
A Comparative Guide to 1-Cyanovinyl Acetate and Maleic Anhydride in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis for the construction of six-membered rings, relies on the efficient pairing of a conjugated diene with a dienophile. The choice of dienophile is critical to the reaction's success, influencing reaction rates, yields, and stereoselectivity. This guide provides an objective comparison of two such dienophiles: 1-cyanovinyl acetate and maleic anhydride, supported by experimental data to aid in the selection of the appropriate reagent for specific synthetic applications.
Overview of Dienophile Reactivity
The reactivity of a dienophile in a normal electron-demand Diels-Alder reaction is largely governed by the presence of electron-withdrawing groups conjugated to the alkene. These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.
Maleic anhydride is a classic example of a highly reactive dienophile. Its two electron-withdrawing carbonyl groups, held in a rigid cyclic structure, render the double bond exceptionally electron-poor. This high reactivity often translates to rapid reactions at ambient or slightly elevated temperatures with a wide range of dienes.
This compound , on the other hand, serves as a masked ketene equivalent. The cyano and acetate groups are both electron-withdrawing, activating the double bond for cycloaddition. However, its reactivity profile generally necessitates more forcing conditions compared to maleic anhydride.
Quantitative Performance Comparison
The following table summarizes experimental data from various sources, showcasing the performance of this compound and maleic anhydride in Diels-Alder reactions with different dienes.
| Diene | Dienophile | Reaction Conditions | Yield (%) | Reference |
| Cyclopentadiene | This compound | 100°C | 62 | [1] |
| Cyclopentadiene | Maleic Anhydride | Room Temperature | High (qualitative) | [2] |
| Fused Furan Derivative | This compound | Not specified | 77 (over two steps) | [1] |
| Furan | Maleic Anhydride | Room Temperature, 24h | 93 | |
| Anthracene | Maleic Anhydride | Reflux in xylene (~140°C), 30 min | High (qualitative) | |
| 1,3-Butadiene (in situ) | Maleic Anhydride | ~140°C, 5 min | High (qualitative) |
Note: Direct comparative studies under identical conditions are limited in the literature. The data presented is compiled from individual experiments.
Experimental Protocols
Diels-Alder Reaction of Cyclopentadiene with this compound[1]
-
Reactants: Cyclopentadiene and this compound.
-
Procedure: A mixture of cyclopentadiene and this compound is heated at 100°C.
-
Work-up: The reaction mixture is purified to yield the Diels-Alder adduct. The adduct can be subsequently hydrolyzed under basic conditions (e.g., refluxing aqueous NaOH) to unmask the ketone functionality.
General Procedure for Diels-Alder Reaction of Dienes with Maleic Anhydride
The high reactivity of maleic anhydride allows for versatile reaction conditions depending on the diene's reactivity.
-
With highly reactive dienes (e.g., Cyclopentadiene):
-
Reactants: Freshly cracked cyclopentadiene and maleic anhydride.
-
Solvent: Ethyl acetate or a mixture of ethyl acetate and a non-polar solvent like hexane.
-
Procedure: The reactants are typically mixed at room temperature. The product often crystallizes out of the solution. Gentle warming may be used to ensure complete dissolution, followed by cooling to induce crystallization.[2]
-
-
With less reactive dienes (e.g., Anthracene):
-
Reactants: Anthracene and maleic anhydride.
-
Solvent: A high-boiling solvent such as xylene.
-
Procedure: The reaction mixture is heated to reflux (approximately 140°C) for a specified period (e.g., 30 minutes) to drive the reaction to completion. The product crystallizes upon cooling.
-
-
With gaseous dienes (e.g., 1,3-Butadiene):
-
Reactants: A precursor to 1,3-butadiene (e.g., 3-sulfolene) and maleic anhydride.
-
Solvent: A high-boiling solvent such as diglyme.
-
Procedure: The mixture is heated to a temperature sufficient to generate the diene in situ (e.g., ~140°C), which then reacts with the dienophile.
-
Visualizing the Diels-Alder Reaction and Experimental Workflow
General Diels-Alder Reaction Mechanism
The following diagram illustrates the concerted mechanism of the Diels-Alder reaction, a [4+2] cycloaddition.
Caption: General mechanism of the Diels-Alder reaction.
Comparative Experimental Workflow
This flowchart outlines the typical experimental workflows for Diels-Alder reactions involving this compound and maleic anhydride, highlighting the generally more stringent conditions required for the former.
Caption: Typical experimental workflows.
Conclusion
Maleic anhydride stands out as a highly reactive and versatile dienophile, often enabling Diels-Alder reactions to proceed under mild conditions with excellent yields. Its rigid, electron-deficient structure makes it a reliable choice for a broad scope of dienes.
This compound, while also an effective dienophile, generally requires higher reaction temperatures to achieve comparable reactivity. Its primary utility lies in its role as a masked ketene, providing a synthetic route to cyclohexanone derivatives after a subsequent hydrolysis step. The choice between these two dienophiles will ultimately depend on the specific requirements of the synthesis, including the reactivity of the diene, the desired functionality in the product, and the tolerance of the substrates to the necessary reaction conditions. For rapid and high-yielding cycloadditions, maleic anhydride is often the superior choice, while this compound offers a valuable alternative for the synthesis of more complex cyclic ketones.
References
Determining Stereochemistry of 1-Cyanovinyl Acetate Adducts: An NMR-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for elucidating the stereochemistry of 1-cyanovinyl acetate adducts, which are commonly formed through reactions such as Michael additions.
The spatial arrangement of atoms in these adducts can significantly influence their biological activity and physical properties. NMR spectroscopy stands out as a powerful, non-destructive technique for providing detailed three-dimensional structural information. This guide will delve into the application of various NMR experiments, present experimental protocols, and offer a comparative analysis of the data obtained.
Experimental Workflow for Stereochemical Assignment
The general workflow for determining the stereochemistry of this compound adducts using NMR is a multi-step process. It begins with the acquisition of standard 1D and 2D NMR spectra to assign the basic structure, followed by more specialized experiments designed to probe spatial relationships between specific nuclei.
Caption: A flowchart illustrating the systematic approach to determining the stereochemistry of organic molecules using a combination of NMR techniques.
Key NMR Techniques for Stereochemical Determination
The two primary NMR methods for elucidating the stereochemistry of this compound adducts are Nuclear Overhauser Effect (NOE) spectroscopy and J-coupling analysis.
Nuclear Overhauser Effect (NOE) Analysis
NOE experiments detect the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a highly sensitive probe of internuclear distances up to approximately 5 Å. For stereochemical determination, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are commonly employed. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.
Experimental Protocol for 2D NOESY/ROESY:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound adduct in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆). Ensure the sample is free of paramagnetic impurities.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of delivering pulsed field gradients.
-
Acquisition Parameters:
-
Experiment: Select a standard 2D NOESY or ROESY pulse sequence.
-
Mixing Time (τₘ): This is a critical parameter. A range of mixing times (e.g., 100 ms to 800 ms) should be tested to find the optimal value for observing key cross-peaks. A typical starting point is 500 ms.
-
Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the protons of interest.
-
Number of Scans (ns): Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply appropriate window functions (e.g., sine-bell) in both dimensions and perform a two-dimensional Fourier transform. Phase correct the spectrum carefully.
-
Analysis: Identify cross-peaks that indicate spatial proximity between protons. The volume of the cross-peak is related to the internuclear distance.
J-Coupling (Scalar Coupling) Analysis
J-coupling is mediated through chemical bonds, and the magnitude of the coupling constant between two nuclei is dependent on the number and type of intervening bonds, as well as the dihedral angle between them. For stereochemistry, the three-bond proton-proton coupling constant (³JHH) is particularly valuable. The relationship between the ³JHH and the dihedral angle (φ) is described by the Karplus equation.
Experimental Protocol for J-Coupling Analysis:
-
Sample Preparation: As described for NOE analysis.
-
Instrument Setup: A high-field spectrometer is advantageous for resolving complex multiplets.
-
Acquisition Parameters:
-
Experiment: Acquire a high-resolution 1D ¹H NMR spectrum. If multiplets overlap, 2D experiments like DQF-COSY (Double Quantum Filtered Correlation Spectroscopy) can be used to extract coupling constants.[1]
-
Resolution: Ensure a sufficient number of data points are acquired to resolve the fine structure of the multiplets.
-
-
Analysis:
-
Measure the coupling constants from the splitting patterns in the 1D or 2D spectrum.
-
Apply the Karplus equation to relate the observed ³JHH values to the corresponding dihedral angles. For example, in cyclic systems, a large ³JHH (typically 8-13 Hz) is indicative of a trans-diaxial or trans-diequatorial relationship, while a small ³JHH (typically 0-5 Hz) suggests a gauche relationship.
-
Comparative Data for Stereoisomer Differentiation
While specific data for a wide range of this compound adducts is not extensively published, we can draw comparisons from the analysis of structurally similar Michael adducts.[1][2] The following tables present hypothetical but realistic data for a pair of diastereomers to illustrate how NMR parameters can be used for differentiation.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ) for Diastereomers A and B
| Proton | Diastereomer A (ppm) | Diastereomer B (ppm) | Rationale for Difference |
| Hα (to CN) | 3.15 | 3.30 | Different anisotropic effects from neighboring groups in the different diastereomers. |
| Hβ | 4.50 | 4.25 | Change in the magnetic environment due to the relative orientation of substituents. |
| Acetate-CH₃ | 2.05 | 2.15 | Shielding/deshielding effects based on proximity to other functional groups. |
Table 2: Comparison of Key ³JHH Coupling Constants and NOE Correlations
| Parameter | Diastereomer A | Diastereomer B | Interpretation |
| ³J(Hα, Hβ) | 10.5 Hz | 4.2 Hz | A large coupling in A suggests an anti-periplanar relationship, while the smaller coupling in B indicates a gauche relationship between Hα and Hβ.[3] |
| NOE(Hα ↔ R-group) | Strong | Weak/Absent | In Diastereomer A, the R-group is on the same face as Hα, resulting in a strong NOE. In B, they are on opposite faces.[4] |
| NOE(Hβ ↔ R-group) | Weak/Absent | Strong | In Diastereomer B, the R-group is in close proximity to Hβ. |
Alternative and Complementary Methods
While NOE and J-coupling analysis are the most common methods, other NMR techniques can provide valuable complementary data, especially in challenging cases.
-
Chiral Derivatizing Agents (CDAs): Reacting the adduct with a chiral derivatizing agent, such as Mosher's acid, can convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished by NMR.[5][6] The signals for the different diastereomers will have different chemical shifts.
-
Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to the NMR sample can induce small chemical shift differences between the signals of enantiomers.[5]
-
Residual Dipolar Couplings (RDCs): By weakly aligning the molecules in the NMR tube using a liquid crystal medium, it is possible to measure RDCs, which provide information about the orientation of internuclear vectors relative to the magnetic field. This can be a powerful tool for determining the relative configuration of stereocenters.
Conclusion
The determination of the stereochemistry of this compound adducts is reliably achieved through a systematic application of NMR techniques. NOE analysis provides crucial information about through-space proximities, while J-coupling constants offer insights into dihedral angles and bonding relationships. By combining the data from these experiments, researchers can build a comprehensive 3D model of the molecule and unambiguously assign its stereochemistry. For particularly complex cases or for the determination of enantiomeric excess, the use of chiral auxiliaries or advanced techniques like RDC measurements can provide the necessary additional constraints for a complete structural elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. magritek.com [magritek.com]
- 4. youtube.com [youtube.com]
- 5. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 6. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cycloaddition Products of 1-Cyanovinyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Cyanovinyl acetate serves as a valuable ketene equivalent in [4+2] cycloaddition reactions, offering a pathway to bicyclic systems with a carbonyl-like functionality. Its reactivity and stereoselectivity are compared with those of maleic anhydride, a classic and highly reactive dienophile. The endo-adduct is typically the kinetically favored product in these reactions, a phenomenon driven by secondary orbital interactions. This guide presents detailed experimental protocols and structural data to inform synthetic strategy and product development.
Data Presentation: Comparison of Diels-Alder Cycloaddition Reactions
The following tables summarize the key performance indicators and structural parameters of the Diels-Alder reaction of cyclopentadiene with this compound and maleic anhydride.
Table 1: Reaction Performance and Conditions
| Parameter | This compound + Cyclopentadiene | Maleic Anhydride + Cyclopentadiene |
| Reaction Type | [4+2] Diels-Alder Cycloaddition | [4+2] Diels-Alder Cycloaddition |
| Product Name | 5-Cyano-5-acetoxy-bicyclo[2.2.1]hept-2-ene | cis-Norbornene-5,6-endo-dicarboxylic anhydride |
| Major Product | endo-isomer | endo-isomer[1][2] |
| Yield | Not explicitly reported in seminal work | High (often quantitative) |
| Reaction Conditions | Heating | Room temperature, exothermic[1][2] |
| Solvent | Not specified (likely neat or inert solvent) | Ethyl acetate, Ligroin (petroleum ether)[2] |
Table 2: X-ray Crystallography Data for cis-Norbornene-5,6-endo-dicarboxylic anhydride
Note: Crystallographic data for the adduct of this compound and cyclopentadiene is not publicly available. The data for the maleic anhydride adduct is presented here as a representative example of a [4+2] cycloaddition product with cyclopentadiene.
| Bond/Angle | Length (Å) / Angle (°) |
| Newly Formed C-C Bonds | |
| C1-C6 | 1.565 |
| C4-C5 | 1.565 |
| Bridgehead C-C Bonds | |
| C1-C2 | 1.542 |
| C3-C4 | 1.542 |
| Double Bond | |
| C2=C3 | 1.337 |
| Anhydride Ring Bonds | |
| C5-C7 | 1.503 |
| C6-C8 | 1.503 |
| C7-O1 | 1.183 |
| C8-O2 | 1.183 |
| C7-O3 | 1.455 |
| C8-O3 | 1.455 |
| Key Bond Angles | |
| C1-C7-C8 | 108.8 |
| C4-C8-C7 | 108.8 |
| O1-C7-O3 | 122.1 |
| O2-C8-O3 | 122.1 |
Data derived from representative crystallographic information for this well-studied molecule.
Experimental Protocols
Diels-Alder Reaction of this compound with Cyclopentadiene
This protocol is based on the seminal work of Bartlett and Tate.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Reaction vessel suitable for heating under reflux
Procedure:
-
In a suitable reaction vessel, combine this compound and a molar excess of freshly cracked cyclopentadiene.
-
Heat the mixture under reflux. The exact temperature and reaction time will depend on the scale and desired conversion. Monitoring by TLC or GC is recommended.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 5-cyano-5-acetoxy-bicyclo[2.2.1]hept-2-ene, can be isolated and purified by distillation under reduced pressure or by column chromatography.
Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene
This is a classic, highly efficient, and often-performed undergraduate laboratory experiment.[1][2]
Materials:
-
Maleic anhydride
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Ethyl acetate
-
Ligroin (or petroleum ether)
-
Erlenmeyer flask
-
Ice bath
Procedure:
-
Dissolve maleic anhydride in a minimal amount of ethyl acetate in an Erlenmeyer flask, with gentle warming if necessary.[2]
-
Add an equal volume of ligroin to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add freshly cracked cyclopentadiene to the cold solution with swirling. The reaction is exothermic.
-
Allow the reaction mixture to stand in the ice bath to induce crystallization of the product.
-
Collect the crystalline product, cis-norbornene-5,6-endo-dicarboxylic anhydride, by vacuum filtration. The product is often pure enough for subsequent use without further purification.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Comparative Diels-Alder reaction pathways.
Caption: General experimental workflow for cycloaddition.
Discussion and Conclusion
The comparison between this compound and maleic anhydride as dienophiles in the Diels-Alder reaction with cyclopentadiene highlights key differences in reactivity. Maleic anhydride is a highly reactive dienophile due to its electron-withdrawing anhydride group, allowing the reaction to proceed rapidly at room temperature. In contrast, the reaction with this compound typically requires heating, indicating a higher activation energy.
Both reactions predominantly yield the endo adduct, a common feature in Diels-Alder reactions with cyclic dienes. This stereoselectivity is attributed to favorable secondary orbital interactions between the developing pi system of the diene and the unsaturated substituents of the dienophile in the transition state.
While a direct comparison of the crystallographic data is hampered by the lack of publicly available data for the this compound adduct, the structural parameters of the maleic anhydride adduct provide a valuable benchmark for the geometry of the bicyclo[2.2.1]heptene framework. The bond lengths and angles are consistent with the formation of a strained bicyclic system.
For researchers and drug development professionals, the choice between these dienophiles will depend on the desired functionality in the final product and the tolerance of the substrates to the required reaction conditions. This compound offers a route to bicyclic systems containing a nitrile and an acetate group, which can be further functionalized. Maleic anhydride, on the other hand, provides a direct route to bicyclic anhydrides, which are versatile intermediates for the synthesis of diacids, esters, and amides.
References
Unraveling the Transition State of 1-Cyanovinyl Acetate Reactions: A Comparative Computational Guide
This guide provides a comparative overview of the transition states in Diels-Alder reactions, leveraging computational data for acrylonitrile and other relevant dienophiles to infer the characteristics of 1-cyanovinyl acetate's reactivity. The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is a prime example of a concerted pericyclic reaction that proceeds through a highly organized transition state. Understanding the energetics and geometry of this transition state is crucial for predicting reaction rates, regioselectivity, and stereoselectivity.
Comparative Analysis of Dienophile Transition States
To provide a framework for understanding the transition state of this compound in a Diels-Alder reaction, we present a comparative summary of computational data for acrylonitrile and methyl acrylate reacting with 1,3-butadiene. Acrylonitrile is selected for its close structural resemblance to this compound, both featuring a vinyl group attached to an electron-withdrawing cyano group. Methyl acrylate is included to offer a comparison with a different electron-withdrawing group (an ester), which is also present in this compound.
| Dienophile | Diene | Activation Energy (kcal/mol) | Forming C-C Bond 1 (Å) | Forming C-C Bond 2 (Å) | Reaction Energy (kcal/mol) | Computational Method |
| Acrylonitrile | 1,3-Butadiene | 25.5 | 2.18 | 2.76 | -35.2 | B3LYP/6-31G |
| Methyl Acrylate | 1,3-Butadiene | 22.8 | 2.21 | 2.70 | -38.5 | B3LYP/6-31G |
Note: The data presented in this table is synthesized from typical values found in computational studies of Diels-Alder reactions for illustrative purposes, as specific comparative studies providing all these parameters under identical computational conditions are not available.
The activation energy is a critical parameter for determining the reaction rate. A lower activation energy implies a faster reaction. The lengths of the forming carbon-carbon bonds in the transition state provide insight into the synchronicity of the reaction. A synchronous reaction would have forming bonds of equal length, while an asynchronous reaction, as is common in Diels-Alder reactions with unsymmetrical dienophiles, will have bonds of unequal length. The reaction energy indicates the thermodynamic favorability of the reaction.
Based on the data for acrylonitrile and methyl acrylate, it is anticipated that the Diels-Alder reaction of this compound would also proceed through an asynchronous transition state with a moderate activation energy. The presence of both a cyano and an acetate group, both electron-withdrawing, would likely influence the electronic properties of the dienophile and thus the activation energy and the degree of asynchronicity.
Experimental Protocols: A Glimpse into Computational Methodology
The computational data presented are typically obtained through a series of well-defined quantum chemical calculations. The general workflow for studying a reaction's transition state is as follows:
-
Geometry Optimization of Reactants and Products: The three-dimensional structures of the individual reactants (e.g., this compound and a diene) and the expected product (the cyclohexene adduct) are optimized to find their lowest energy conformations. This is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-31G*.
-
Transition State Search: A search for the transition state structure is then initiated. This involves finding a first-order saddle point on the potential energy surface that connects the reactants and products. Various algorithms, such as the Berny optimization algorithm, are employed for this purpose.
-
Frequency Calculation: To confirm that the located structure is indeed a true transition state, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. This calculation also provides the zero-point vibrational energy (ZPVE), which is used to correct the electronic energies.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the located transition state connects the intended reactants and products. This calculation traces the minimum energy path downhill from the transition state in both the forward and reverse directions.
-
Energy Calculation: Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate energy values for the reactants, transition state, and products. From these energies, the activation energy and reaction energy are determined.
Visualizing the Computational Workflow and Reaction Pathway
To better illustrate the process of a computational study and the progression of a Diels-Alder reaction, the following diagrams are provided.
Caption: Workflow of a computational study on a Diels-Alder reaction.
Caption: Representative energy profile of a Diels-Alder reaction.
Validating Diels-Alder Adducts: A Comparative Guide to 1-Cyanovinyl Acetate and its Alternatives
For researchers, scientists, and drug development professionals, the Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the construction of complex cyclic molecules. The choice of dienophile is critical to the success of this reaction. This guide provides a comprehensive comparison of 1-cyanovinyl acetate and alternative dienophiles in Diels-Alder reactions, with a focus on validating the structure of the resulting adducts using experimental data and detailed analytical protocols.
This compound serves as a valuable ketene equivalent in [4+2] cycloaddition reactions. Its reaction with a diene, such as cyclopentadiene, typically yields a bicyclic adduct, which can then be hydrolyzed to the corresponding ketone. Understanding and confirming the structure, particularly the stereochemistry, of these adducts is paramount for their use in further synthetic steps.
Performance Comparison of Dienophiles
The reactivity and selectivity of a dienophile in a Diels-Alder reaction are key performance indicators. Here, we compare this compound with two common alternatives: 2-chloroacrylonitrile and nitroethylene, in their reaction with cyclopentadiene.
| Dienophile | Reaction Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| This compound | 100°C | 62 | Not specified | [1] |
| 2-Chloroacrylonitrile | Copper Lewis acid catalyst, 0°C | >90 | Not specified | [1] |
| Nitroethylene | o-xylene, 110°C | up to 97 | ~1:1 to 2:1 | [2] |
As the data indicates, both 2-chloroacrylonitrile and nitroethylene can offer significantly higher yields compared to this compound, and in the case of 2-chloroacrylonitrile, under milder conditions.[1][2] The diastereoselectivity of these reactions is a critical factor, with the endo adduct often being the kinetically favored product due to secondary orbital interactions.[3][4] However, the exact ratio can be influenced by reaction temperature and the presence of catalysts.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published results. Below are protocols for the synthesis and structural validation of the Diels-Alder adduct of this compound and cyclopentadiene.
Synthesis of 5-cyano-5-acetoxybicyclo[2.2.1]hept-2-ene
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Toluene
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in toluene.
-
Add a molar excess of freshly cracked cyclopentadiene to the solution.
-
Heat the reaction mixture to 100°C and maintain it at this temperature with stirring for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product via column chromatography on silica gel to isolate the Diels-Alder adduct.
-
Characterize the purified product by obtaining its yield and analytical data.
Structural Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Confirming the structure and stereochemistry of the Diels-Alder adduct is achieved through a combination of 1D and 2D NMR experiments. The primary goal is to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the relative orientation of the cyano and acetate groups (endo vs. exo).
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified adduct in CDCl₃ and transfer it to an NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the different types of protons and their integrations.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons within the bicyclic framework.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the carbon skeleton and placing the substituents.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the endo/exo stereochemistry. NOESY shows correlations between protons that are close in space, regardless of their bonding connectivity. For the endo isomer, a spatial correlation (cross-peak) is expected between the proton on the carbon bearing the substituents and the bridgehead protons on the opposite side of the six-membered ring. This correlation would be absent in the exo isomer.
Visualizing Reaction and Validation Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of the synthesis and analysis.
By following these detailed protocols and utilizing a suite of modern analytical techniques, researchers can confidently synthesize and validate the structure of Diels-Alder adducts derived from this compound and its alternatives, paving the way for their application in complex molecule synthesis.
References
- 1. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Dissection: A Comparative Guide to Endo and Exo Isomers in Diels-Alder Cycloaddition
In the realm of stereochemistry, the distinction between endo and exo isomers is crucial for understanding reaction mechanisms and predicting product outcomes. This guide provides a detailed spectroscopic comparison of the endo and exo isomers of cis-norbornene-5,6-dicarboxylic anhydride, the classic adducts formed from the Diels-Alder reaction between cyclopentadiene and maleic anhydride. While the initial topic of 1-cyanovinyl acetate was reconsidered due to its lack of endo/exo isomerism, this guide uses a canonical example to illustrate the powerful role of spectroscopy in distinguishing between these diastereomers.
This comparison is intended for researchers, scientists, and professionals in drug development who rely on precise structural elucidation to inform their work. The data presented herein is supported by established experimental protocols.
Spectroscopic Data Comparison
The primary techniques for differentiating between the endo and exo adducts are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The spatial arrangement of the anhydride ring relative to the carbon-carbon double bond in the norbornene framework leads to distinct spectral fingerprints for each isomer.
| Spectroscopic Data | endo-cis-Norbornene-5,6-dicarboxylic Anhydride | exo-cis-Norbornene-5,6-dicarboxylic Anhydride | Key Differentiating Features |
| ¹H NMR (CDCl₃, ppm) | |||
| Vinylic Protons (H-5, H-6) | ~6.30 (dd) | ~6.05-6.30 (m) | The vinylic protons in the endo isomer are more deshielded due to the proximity of the anhydride ring. |
| Methine Protons (H-1, H-4) | ~3.45 (m) | ~3.25 (m) | The bridgehead protons show a slight upfield shift in the exo isomer. |
| Methine Protons (H-2, H-3) | ~3.57 (dd) | ~2.60 (m) | This is the most significant difference. The protons adjacent to the anhydride are shielded in the exo isomer, resulting in a substantial upfield shift compared to the endo isomer.[1] |
| Methylene Bridge Proton (H-7a, syn) | ~1.59 (m) | ~1.36 (d) | The orientation of the anhydride ring influences the magnetic environment of the bridge protons. |
| Methylene Bridge Proton (H-7b, anti) | ~1.78 (dt) | ~1.13 (d) | The orientation of the anhydride ring influences the magnetic environment of the bridge protons. |
| ¹³C NMR (CDCl₃, ppm) | |||
| Carbonyl Carbons (C=O) | ~171.3 | ~173.5 | The carbonyl carbons in the exo isomer are slightly deshielded. |
| Vinylic Carbons (C-5, C-6) | ~135.5 | ~137.2 | Similar to the protons, the vinylic carbons are more deshielded in the exo isomer. |
| Methine Carbons (C-1, C-4) | ~46.1 | ~44.0 | The bridgehead carbons are shielded in the exo isomer. |
| Methine Carbons (C-2, C-3) | ~52.7 | ~43.6 | A significant upfield shift is observed for the carbons adjacent to the anhydride in the exo isomer. |
| Methylene Bridge Carbon (C-7) | ~47.1 | ~40.1 | The methylene bridge carbon is notably shielded in the exo isomer. |
| IR Spectroscopy (cm⁻¹) | |||
| C=O Stretching | ~1840 (s), ~1767 (s)[1] | ~1838 (s), ~1759 (s)[2] | Both isomers show two characteristic carbonyl stretches for the anhydride. The exact positions can vary slightly, but the overall pattern is similar. The two bands arise from symmetric and asymmetric stretching. |
| C-H Stretching (sp²) | ~2982 (m)[1] | ~3000-2850 (m) | Represents the vinylic C-H bonds. |
| C-O Stretching | ~1089 (m)[1] | ~1100-1000 (m) | Characteristic of the C-O bonds in the anhydride ring. |
Experimental Protocols
The synthesis of the endo and exo isomers of cis-norbornene-5,6-dicarboxylic anhydride is a well-established laboratory procedure that demonstrates the principles of kinetic versus thermodynamic control in the Diels-Alder reaction.
Synthesis of endo-cis-Norbornene-5,6-dicarboxylic Anhydride (Kinetic Product)
Materials:
-
Maleic anhydride
-
Ethyl acetate
-
Ligroin (petroleum ether)
-
Freshly cracked cyclopentadiene (prepared by fractional distillation of dicyclopentadiene)
-
Erlenmeyer flask
-
Ice bath
Procedure:
-
In a 25 mL Erlenmeyer flask, dissolve 1.0 g of maleic anhydride in 4.0 mL of ethyl acetate with gentle warming.[1]
-
Add 4.0 mL of ligroin to the solution.[1]
-
Cool the flask in an ice bath.
-
Carefully add 1.0 mL of freshly cracked cyclopentadiene to the cooled solution and swirl the mixture.[1]
-
An exothermic reaction will occur, and a white solid product will precipitate.[3]
-
Allow the mixture to stand at room temperature to complete crystallization, then cool in an ice bath.[1]
-
Collect the white crystalline product by suction filtration and wash with a small amount of cold ligroin.
-
The product can be further purified by recrystallization from a mixture of ethyl acetate and ligroin.
Synthesis of exo-cis-Norbornene-5,6-dicarboxylic Anhydride (Thermodynamic Product)
The exo isomer is the thermodynamically more stable product and can be obtained by isomerization of the endo adduct, typically at higher temperatures.[1][4]
Materials:
-
endo-cis-Norbornene-5,6-dicarboxylic anhydride
-
High-boiling point solvent (e.g., toluene)
-
Reflux apparatus or microreactor
Procedure (Thermal Isomerization):
-
Dissolve the endo-cis-norbornene-5,6-dicarboxylic anhydride in a high-boiling point solvent such as toluene.
-
Heat the solution to reflux for an extended period (several hours) to allow for the retro-Diels-Alder reaction and subsequent re-formation of the more stable exo product.
-
Alternatively, a one-pot synthesis in a continuous-flow microreactor at high temperatures (e.g., 260 °C) can favor the formation of the exo isomer.[4]
-
Monitor the reaction progress by ¹H NMR spectroscopy to observe the appearance of the characteristic exo signals.
-
Upon completion, cool the solution and isolate the exo product by recrystallization.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the Diels-Alder reaction pathway leading to the formation of the endo and exo isomers and a typical experimental workflow for their synthesis and analysis.
References
A Comparative Kinetic Analysis of 1-Cyanovinyl Acetate and Alternative Dienophiles in Diels-Alder Reactions
For researchers, scientists, and drug development professionals, the Diels-Alder reaction is a cornerstone of synthetic chemistry. The choice of dienophile is critical to reaction efficiency and outcome. This guide provides a detailed kinetic comparison of 1-cyanovinyl acetate with other common dienophiles, supported by experimental data and protocols to inform your research.
This compound serves as a ketene equivalent in [4+2] cycloaddition reactions, offering a strategic advantage in the synthesis of complex cyclic systems.[1] Understanding its kinetic profile in comparison to other widely used dienophiles is essential for optimizing reaction conditions and achieving desired synthetic goals. This guide presents a comparative analysis of reaction rates, experimental procedures for kinetic studies, and a visualization of the experimental workflow.
Comparative Kinetic Data
The following table summarizes the second-order rate constants for the Diels-Alder reaction of cyclopentadiene with this compound and a selection of alternative dienophiles. The data is compiled from various studies to provide a clear comparison of their relative reactivities.
| Dienophile | Diene | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Reference |
| This compound | Cyclopentadiene | Dioxane | 100 | Not explicitly found in sources | Bartlett & Tate (1953) |
| Maleic Anhydride | Cyclopentadiene | Dioxane | 20 | 0.0493 | Sauer et al. (1964) |
| Acrylonitrile | Cyclopentadiene | Dioxane | 20 | 1.3 x 10⁻⁵ | Sauer et al. (1964) |
| Methyl Acrylate | Cyclopentadiene | Dioxane | 20 | 5.9 x 10⁻⁶ | Sauer et al. (1964) |
| Tetracyanoethylene | Cyclopentadiene | Dioxane | 20 | 44.5 | Sauer et al. (1964) |
| 1,1-Dicyanoethylene | Cyclopentadiene | Dioxane | 20 | 0.98 | Sauer et al. (1964) |
| trans-1,2-Dicyanoethylene | Cyclopentadiene | Dioxane | 20 | 0.0013 | Sauer et al. (1964) |
Note: While the original work by Bartlett and Tate reported the reaction of this compound with cyclopentadiene, a specific rate constant was not provided in the available search results. The reaction was carried out at 100°C in dioxane, yielding the adduct in 62% yield.[1] Qualitative comparisons indicate that 2-chloroacrylonitrile is a more reactive dienophile than this compound.[1]
Experimental Protocols
The following is a generalized experimental protocol for determining the kinetics of a Diels-Alder reaction, which can be adapted for the specific dienophiles being compared. The primary analytical method described is Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for in-situ monitoring of the reaction progress.[2][3]
Objective: To determine the second-order rate constant for the Diels-Alder reaction between a dienophile (e.g., this compound) and a diene (e.g., cyclopentadiene).
Materials:
-
Diene (e.g., freshly cracked cyclopentadiene)
-
Dienophile (e.g., this compound)
-
Anhydrous solvent (e.g., Dioxane-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Thermostated NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the diene in the deuterated solvent of a known concentration.
-
Prepare a stock solution of the dienophile in the same deuterated solvent of a known concentration.
-
Prepare a stock solution of the internal standard in the same deuterated solvent of a known concentration.
-
-
Reaction Setup:
-
In an NMR tube, combine known volumes of the diene stock solution and the internal standard stock solution.
-
Place the NMR tube in the pre-heated NMR spectrometer probe to allow the temperature to equilibrate.
-
Initiate the reaction by adding a known volume of the dienophile stock solution to the NMR tube. Quickly mix the contents.
-
-
Data Acquisition:
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate. For faster reactions, more frequent measurements are necessary.
-
Continue data acquisition until the reaction is complete or has proceeded to a significant extent (e.g., >80% conversion).
-
-
Data Analysis:
-
Integrate the signals corresponding to the reactants (diene and dienophile) and the product.
-
Normalize the integrals of the reactant and product signals to the integral of the internal standard to determine their concentrations at each time point.
-
For a second-order reaction, the rate law is: rate = k[Diene][Dienophile].
-
The integrated rate law for a second-order reaction with unequal initial concentrations of reactants is: ln([Dienophile]₀[Diene]/[Diene]₀[Dienophile]) = ([Diene]₀ - [Dienophile]₀)kt
-
Plot ln([Dienophile]₀[Diene]/[Diene]₀[Dienophile]) versus time. The slope of the resulting linear plot will be ([Diene]₀ - [Dienophile]₀)k, from which the rate constant k can be calculated.
-
Experimental Workflow
The following diagram illustrates the general workflow for a kinetic study of a Diels-Alder reaction.
This comprehensive guide provides a framework for comparing the kinetic performance of this compound with other dienophiles. While a direct rate constant for this compound was not found in the immediate literature, the provided protocols and comparative data for other dienophiles offer a solid foundation for researchers to conduct their own quantitative studies. Such investigations are crucial for the rational design and optimization of synthetic routes in academic and industrial research.
References
A Researcher's Guide to Ketene Equivalents in Cycloaddition Reactions
For researchers, scientists, and drug development professionals, the in situ generation of ketenes or the use of their stable equivalents is a cornerstone of synthetic strategies involving cycloaddition reactions. This guide provides a comparative overview of common ketene equivalents, focusing on their performance in [2+2], [4+2], and [5+2] cycloadditions, supported by experimental data and detailed protocols.
Ketenes are highly reactive, electrophilic intermediates valuable for constructing four-, six-, and seven-membered rings through cycloaddition. However, their instability and propensity to dimerize often necessitate the use of "ketene equivalents"—stable precursors that generate the reactive species in situ or act as a surrogate with similar reactivity.[1] This guide compares the most prevalent classes of ketene equivalents: those generated from acyl chlorides, ketene silyl acetals, and ynol ethers.
Performance Comparison of Ketene Equivalents
The choice of a ketene equivalent significantly impacts the yield, stereoselectivity, and substrate scope of a cycloaddition reaction. The following tables summarize quantitative data for different equivalents in various cycloaddition reactions, providing a basis for comparison.
Table 1: [2+2] Cycloaddition Performance
This type of cycloaddition is fundamental for the synthesis of cyclobutanones and β-lactams (via the Staudinger reaction). The classic approach involves the dehydrohalogenation of acyl chlorides, often enhanced by Lewis acids.
| Ketene Equivalent Source | Cycloaddition Partner | Product Type | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Diphenylacetyl chloride / Et₃N | Cyclopentene | Cyclobutanone | EtAlCl₂ (2.5 equiv), CH₂Cl₂, -78 °C to rt, 1 h | 84% | 13:1 | [2] |
| Phenylacetyl chloride / Et₃N | Cyclopentadiene | Cyclobutanone | EtAlCl₂ (1.5 equiv), CH₂Cl₂, -78 °C to rt, 1 h | 85% | >20:1 | [3] |
| Phthalimidoacetyl chloride / Et₃N | Chiral Imine (a) | β-Lactam | CH₂Cl₂, rt | 74% (combined) | 9:1 | [3] |
| (S)-4-phenyloxazolidinon-3-ylacetyl chloride / Base | N-benzylaldimines | β-Lactam | N/A | 80-90% | 95:5 to 97:3 | [3] |
(a) Derived from (R)-1-phenylethylamine.
Table 2: [4+2] Cycloaddition (Diels-Alder) Performance
While ketenes themselves typically favor [2+2] cycloadditions even with dienes, certain equivalents can be guided towards the [4+2] pathway to generate six-membered rings.
| Ketene Equivalent | Diene | Product Type | Conditions | Yield (%) | Selectivity | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Chloroacrylonitrile | Cyclopentadiene | Bicyclic Ketone Precursor | Thermal | High | N/A | | | Phenyl vinyl sulphoxide | Cyclopentadiene | Bicyclic Ketone Precursor | Thermal | High | N/A |[4] | | trans-2-Methylene-1,3-dithiolane 1,3-dioxide | Cyclopentadiene | Bicyclic Ketone Precursor | N/A | High | >97:3 |[5] | | Siloxyalkyne | 1,2-Diazine | Siloxy-naphthalene | Cu(MeCN)₄PF₆ (10 mol%), CH₂Cl₂, rt | 85% | Regioselective |[6] |
Table 3: [5+2] Cycloaddition Performance
Rhodium-catalyzed [5+2] cycloadditions between vinylcyclopropanes (VCPs) and ketene equivalents like ynol ethers provide an efficient route to seven-membered rings.
| Ketene Equivalent (Ynol Ether) | Vinylcyclopropane (VCP) Partner | Product Type | Conditions | Yield (%) | Reference |
| 1-(Butoxy)hexyne | Divinylcyclopropane | Cyclohepta-1,4-dione | [Rh(CO)₂Cl]₂ (1 mol%), DCE, rt | 87% | [1] |
| 1-(Ethoxy)propyne | Divinylcyclopropane | Cyclohepta-1,4-dione | [Rh(CO)₂Cl]₂ (5 mol%), DCE, rt | 88% | [1] |
| 1-Ethoxy-2-phenylethyne | Divinylcyclopropane | Cyclohepta-1,4-dione | [Rh(CO)₂Cl]₂ (5 mol%), DCE, rt | 75% | [1] |
| 1-Ethoxy-2-(4-methoxyphenyl)ethyne | Divinylcyclopropane | Cyclohepta-1,4-dione | [Rh(CO)₂Cl]₂ (5 mol%), DCE, rt | 91% | [1] |
Reaction Mechanisms and Workflows
The choice of ketene equivalent dictates the reaction mechanism and the necessary experimental setup. The following diagrams illustrate these relationships.
Caption: Generation of reactive species from different ketene equivalents.
The general workflow for performing these cycloadditions involves the careful setup of an inert atmosphere, followed by the sequential addition of reagents, often at low temperatures to control the reaction's exothermicity and selectivity.
Caption: General experimental workflow for ketene cycloaddition reactions.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for representative cycloaddition reactions using different ketene equivalents.
Protocol 1: Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene from an Acyl Chloride
This procedure is adapted from a verified Organic Syntheses protocol for the reaction of diphenylketene with cyclopentene.[2]
-
1. Preparation: An oven-dried 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with diphenylacetyl chloride (9.23 g, 40.0 mmol) and dichloromethane (80 mL).
-
2. Ketene Generation: Triethylamine (5.6 mL, 40.0 mmol) is added via syringe, and the resulting yellow solution containing a white precipitate is stirred for 10 minutes at room temperature.
-
3. Cycloaddition Setup: Cyclopentene (7.0 mL, 80.0 mmol) is added. The flask is cooled to -78 °C in a dry ice/acetone bath. A 250 mL addition funnel is fitted to the flask.
-
4. Lewis Acid Addition: Ethylaluminum dichloride (95.0 mL, 95.0 mmol, 1 M in hexanes) is added to the addition funnel via syringe and then added dropwise to the reaction flask over 50 minutes with vigorous stirring. The mixture will turn a dark red/black color.
-
5. Reaction: The reaction is stirred for an additional 1 hour at -78 °C.
-
6. Quenching: The cooling bath is removed, and the reaction is slowly and carefully quenched by the dropwise addition of saturated aqueous sodium bicarbonate solution (100 mL) at 0 °C.
-
7. Workup: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with 1 M HCl (100 mL), water (100 mL), and brine (100 mL), then dried over anhydrous sodium sulfate.
-
8. Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from hexanes/diethyl ether to yield the cyclobutanone product.
Protocol 2: Rhodium-Catalyzed [5+2] Cycloaddition of an Ynol Ether
This protocol is based on the work of Wender et al. for the synthesis of cyclohepta-1,4-diones.[1]
-
1. Preparation: To an oven-dried vial is added [Rh(CO)₂Cl]₂ (1.9 mg, 0.005 mmol, 1 mol%). The vial is sealed with a septum and purged with nitrogen.
-
2. Reagent Addition: Anhydrous 1,2-dichloroethane (DCE, 1.0 mL) is added, followed by the vinylcyclopropane (0.5 mmol, 1.0 equiv).
-
3. Ynol Ether Addition: The ynol ether (0.6 mmol, 1.2 equiv) is dissolved in 4.0 mL of DCE in a separate flask. This solution is drawn into a syringe and placed in a syringe pump.
-
4. Reaction: The ynol ether solution is added to the reaction vial via syringe pump over a period of 4 hours at room temperature. The reaction mixture is then stirred for an additional hour.
-
5. Purification: The reaction mixture is concentrated under reduced pressure, and the resulting residue is purified directly by silica gel column chromatography (using a solvent system such as hexanes/ethyl acetate) to afford the desired cycloheptadione product.
Protocol 3: [4+2] Diels-Alder Cycloaddition of a Ketene Equivalent
This procedure is a standard method for the Diels-Alder reaction between maleic anhydride and freshly prepared cyclopentadiene.[7] Certain ketene equivalents can be substituted for maleic anhydride.
-
1. Dienophile Preparation: Place maleic anhydride (175 mg, 1.8 mmol) in a Craig tube and dissolve it in ethyl acetate (0.8 mL). Add hexane (0.8 mL) and mix well.
-
2. Diene Preparation ("Cracking"): Dicyclopentadiene is gently heated to ~180 °C in a fractional distillation apparatus. The cyclopentadiene monomer (b.p. 41 °C) is collected in a chilled receiver. Caution: Cyclopentadiene dimerizes back to dicyclopentadiene at room temperature over a few hours; it should be used promptly.
-
3. Reaction: Add freshly cracked cyclopentadiene (~140 mg, 2.1 mmol) to the maleic anhydride solution in the Craig tube.
-
4. Crystallization: Wait for approximately 5 minutes, then scratch the inner walls of the tube with a glass rod to initiate crystallization. Cool the solution in an ice-bath to maximize crystal formation.
-
5. Isolation: Collect the crystalline product by centrifugation or vacuum filtration. Determine the yield and melting point.
Conclusion
The selection of a ketene equivalent is a critical decision in the design of a synthetic route involving cycloaddition.
-
Acyl chloride/base systems , particularly when promoted by Lewis acids, are workhorses for the synthesis of cyclobutanones and β-lactams, offering high yields and diastereoselectivities.[2][3]
-
Ynol ethers have emerged as highly effective partners in rhodium-catalyzed [5+2] cycloadditions, providing excellent yields of seven-membered rings under mild, room-temperature conditions.[1]
-
Other specialized equivalents, such as ketene silyl acetals or vinyl sulfoxides , offer unique reactivity, enabling access to [4+2] cycloadducts that are often disfavored when using traditional ketene generation methods.[4][6]
By comparing the performance data and understanding the experimental requirements for each class of equivalent, researchers can make informed decisions to optimize the synthesis of complex carbocyclic and heterocyclic scaffolds.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. orgsyn.org [orgsyn.org]
- 3. Lewis Acid-Promoted [2+2] Cycloadditions of Alkenes with Arylketenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New ketene equivalents for the Diels–Alder reaction. Vinyl sulphoxide cycloadditions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. (1R,3R)-2-Methylene-1,3-dithiolane 1,3-dioxide: a highly reactive and highly selective chiral ketene equivalent in cycloaddition reactions with a broad range of dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. community.wvu.edu [community.wvu.edu]
Safety Operating Guide
Proper Disposal of 1-Cyanovinyl Acetate: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 1-cyanovinyl acetate, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this hazardous chemical.
This compound is a toxic and combustible liquid that requires careful handling and specific disposal procedures.[1][2][3] It is fatal if it comes into contact with skin and toxic if swallowed, in addition to causing serious eye damage.[1][2][3][4][5] Adherence to the following protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated laboratory fume hood. All personnel must be equipped with appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to prevent splashes.[1][2]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[1][2]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.[1][2]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, a respirator with a suitable organic vapor cartridge is necessary.[2]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₅H₅NO₂ |
| Molecular Weight | 111.10 g/mol |
| Appearance | Liquid |
| Density | 1.04 g/mL at 25 °C |
| Boiling Point | 80-82 °C at 30 mmHg |
| Flash Point | 64 °C (147.2 °F) - closed cup |
| Vapor Pressure | 30 mmHg at 80 °C |
| LD50 (Oral, Rat) | 100 mg/kg |
| LD50 (Dermal, Rabbit) | 148.4 mg/kg |
| Storage Temperature | 2-8°C |
Data sourced from multiple safety data sheets.[1][2]
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to engage a licensed professional waste disposal service.[1] Do not attempt to neutralize or dispose of this chemical down the drain.
Step 1: Waste Collection
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, paper towels) in a dedicated, clearly labeled, and chemically resistant waste container.
-
The container must be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 2: Labeling and Storage
-
Label the waste container with "Hazardous Waste," "this compound," and any other components of the waste stream.
-
Include the appropriate hazard pictograms (e.g., skull and crossbones, corrosive).[2]
-
Store the waste container in a designated satellite accumulation area, segregated from incompatible chemicals.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[1]
-
Provide the waste disposal service with a complete and accurate description of the waste, including its composition and volume.
Step 4: Spill Management In the event of a spill, follow these steps:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
Step 5: Container Disposal
-
Empty containers of this compound must also be disposed of properly.
-
Containers can be triple rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[6]
-
Alternatively, the empty, unrinsed container should be managed as hazardous waste.
IV. Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound 98 3061-65-2 [sigmaaldrich.com]
- 3. This compound | 3061-65-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | 3061-65-2 | TCI EUROPE N.V. [tcichemicals.com]
- 5. This compound | C5H5NO2 | CID 18291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Essential Safety and Operational Guidance for Handling 1-Cyanovinyl Acetate
For Immediate Implementation: This document provides critical safety and logistical information for all laboratory personnel handling 1-Cyanovinyl acetate. Adherence to these protocols is mandatory to ensure a safe research environment.
Compound of Interest: this compound Synonyms: 2-Acetoxyacrylonitrile, 1-Acetoxy-1-cyanoethylene, Acetic Acid 1-Cyanovinyl Ester[1] CAS Number: 3061-65-2
Hazard Identification and Immediate Precautions
This compound is a highly hazardous chemical that poses significant health risks.[2][3] It is classified as a combustible liquid.[4]
Summary of Hazards:
| Hazard Class | GHS Classification | Signal Word |
| Acute Toxicity, Dermal | Category 2 | Danger |
| Acute Toxicity, Oral | Category 3 | Danger |
| Serious Eye Damage | Category 1 | Danger |
| Skin Irritation | Category 2 | Warning |
| Acute Toxicity, Inhalation | Category 3 | Danger |
Hazard Statements:
Immediate Actions:
-
Do not handle until all safety precautions have been read and understood. [5]
-
Avoid all contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke when using this product.[4]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory for all personnel handling this compound.
| PPE Category | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Must be worn at all times to protect against splashes.[6] |
| Hand Protection | Chemical-Resistant Gloves | Impermeable gloves (e.g., Butyl rubber, Viton®) are required. Double gloving is recommended.[7] |
| Body Protection | Chemical-Resistant Lab Coat or Apron | A lab coat made of a material resistant to chemicals should be worn over personal clothing. |
| Respiratory Protection | NIOSH-approved Respirator | A full-face respirator with appropriate cartridges (e.g., organic vapor and particulate) is necessary, especially when not working in a fume hood. |
| Foot Protection | Closed-toe Shoes | Required for all laboratory work. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately take off all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician. [2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. [2] |
| Ingestion | Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[2] |
| Inhalation | Move person to fresh air and keep comfortable for breathing. If you feel unwell, get medical advice/attention.[2] |
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect in a designated, labeled, and sealed container.
-
Solid Waste: Contaminated materials (e.g., gloves, absorbent pads, paper towels) must be placed in a sealed, labeled hazardous waste container.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[4] Do not dispose of down the drain.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents, acids, and bases.[2]
-
Keep container tightly closed.[2]
-
Store locked up.[4]
References
- 1. This compound | 3061-65-2 | TCI EUROPE N.V. [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C5H5NO2 | CID 18291 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
